Cetirizine acetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBQRKLQXVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113740-61-7, 942132-30-1 | |
| Record name | Cetirizine acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"physicochemical properties of Cetirizine acetic acid"
An In-depth Technical Guide on the Physicochemical Properties of Cetirizine Acetic Acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of Cetirizine, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.[1] As the active carboxylic acid metabolite of hydroxyzine, Cetirizine's unique zwitterionic nature at physiological pH governs its pharmacokinetic and pharmacodynamic profile.[2] This document delves into the critical quality attributes of Cetirizine, including its solubility, pKa, lipophilicity, and stability, which are paramount for formulation development, analytical method design, and ensuring clinical efficacy. Furthermore, this guide addresses the characterization of a key related substance, 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, often referred to as Cetirizine Impurity B, providing a holistic view for drug development professionals.[3] Methodologies for characterization are detailed, underscoring the causality behind experimental choices to provide actionable, field-proven insights.
Introduction: The Significance of Physicochemical Profiling in Drug Development
Cetirizine is a potent, second-generation H₁-receptor antagonist widely used for the management of allergic rhinitis and chronic urticaria.[4][5] Unlike its parent compound, hydroxyzine, Cetirizine exhibits minimal central nervous system penetration, a desirable trait directly linked to its distinct physicochemical characteristics.[2][6] The presence of both a carboxylic acid group and basic piperazine nitrogens makes Cetirizine a zwitterion, influencing its behavior in biological systems and during pharmaceutical processing.
A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundation upon which robust drug products are built. These properties dictate:
-
Bioavailability: Solubility and lipophilicity govern the rate and extent of drug absorption.[2]
-
Formulation Strategy: The choice of excipients, dosage form (e.g., tablets, syrups), and manufacturing process depends on the drug's stability, solubility, and solid-state characteristics.[7]
-
Analytical Control: Knowledge of degradation pathways and potential impurities is essential for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[8]
-
Clinical Performance: Properties like plasma protein binding and volume of distribution influence the drug's efficacy and safety profile.[1][9]
This guide serves as a technical resource, synthesizing data from peer-reviewed literature and regulatory documents to provide a detailed analysis of Cetirizine and its acetic acid-related compound.
Molecular Structure and Physicochemical Identifiers
The core structure of Cetirizine features a diphenylmethylpiperazine group linked to an ethoxy-acetic acid moiety.[10] This structure is responsible for its pharmacological activity and its unique physicochemical nature.
Cetirizine
-
IUPAC Name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid[1]
-
Molecular Formula: C₂₁H₂₅ClN₂O₃[1]
-
Molecular Weight: 388.89 g/mol [1]
Cetirizine Acetic Acid (Impurity B)
-
IUPAC Name: 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid[3]
-
Molecular Formula: C₁₉H₂₁ClN₂O₂[3]
-
Molecular Weight: 344.84 g/mol
Core Physicochemical Properties of Cetirizine
Dissociation Constant (pKa) and Zwitterionic Nature
The pKa values of a drug substance are critical as they determine the extent of ionization at a given pH, which in turn profoundly impacts solubility, absorption, and receptor binding. Cetirizine has multiple ionizable centers: the carboxylic acid and the two nitrogen atoms of the piperazine ring.
As a zwitterion, its molecular structure allows the carboxylic group to interact with the basic nitrogen in folded conformations, which contributes to its relatively high lipophilicity at physiological pH.[2] This zwitterionic character is a key differentiator from many other antihistamines and is crucial for its low CNS penetration.
Table 1: Physicochemical Data for Cetirizine
| Property | Value | Significance in Drug Development |
| Molecular Weight | 388.89 g/mol [1] | Fundamental for all stoichiometric calculations in formulation and analysis. |
| pKa | ~3.46 (predicted)[5] | Governs solubility and absorption across different pH environments (e.g., stomach vs. intestine). |
| LogD (pH 7.4) | ~1.5[2] | Indicates lipophilicity at physiological pH; balances membrane permeability with aqueous solubility. |
| Water Solubility | 101 mg/L (as base)[5][11] | Influences dissolution rate and formulation options. The hydrochloride salt is very water-soluble.[12] |
| Melting Point | 110-115 °C (as base)[5] | Important for manufacturing processes (e.g., granulation, drying) and solid-state characterization. |
| Plasma Protein Binding | 93-96%[1] | Affects the volume of distribution and the fraction of free drug available for pharmacological effect. |
Solubility Profile
The solubility of Cetirizine is highly dependent on pH, a direct consequence of its multiple pKa values. While the free base has limited water solubility, its hydrochloride salt form is very soluble in water.[7][12] Studies have also measured its solubility in various organic solvents, which is crucial information for purification, crystallization, and the development of non-aqueous formulations. For instance, the solubility of cetirizine hydrochloride has been shown to be high in acetic acid and ethanol.[13]
This protocol outlines a standardized workflow for generating a pH-solubility profile, a cornerstone of pre-formulation studies.
Rationale: This experiment is designed to determine the solubility of the active pharmaceutical ingredient (API) across a wide range of physiologically relevant pH values. This data is essential for predicting in vivo dissolution and selecting appropriate formulation strategies. The use of a shake-flask method at a controlled temperature ensures that equilibrium is reached and the data is thermodynamically relevant.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10. Verify the pH of each buffer using a calibrated pH meter.
-
Sample Preparation: Add an excess amount of Cetirizine HCl powder to vials containing each buffer solution. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids. This step must be performed quickly to prevent precipitation due to temperature changes.
-
Quantification: Dilute the filtered samples appropriately with a suitable mobile phase. Quantify the concentration of dissolved Cetirizine using a validated, stability-indicating HPLC-UV method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution to generate the pH-solubility profile.
Caption: Workflow for pH-Solubility Profile Determination.
Lipophilicity (Log P / Log D)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and, consequently, absorption. For ionizable molecules like Cetirizine, the distribution coefficient (Log D) is more relevant than the partition coefficient (Log P) because it is pH-dependent.
At physiological pH, Cetirizine has a Log D of approximately 1.5.[2] This moderate lipophilicity is considered optimal: it is high enough to permit absorption across the intestinal wall but low enough, in combination with its zwitterionic nature and P-glycoprotein substrate activity, to limit its passage across the blood-brain barrier.[2]
Stability and Degradation Profile
Stability testing is a critical component of drug development, ensuring that the drug product remains safe and effective throughout its shelf life. Forced degradation studies are used to identify potential degradation products and establish degradation pathways.[8]
Cetirizine has been shown to be unstable under certain stress conditions.[8]
-
Oxidative Degradation: It undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.[8]
-
Hydrolytic Degradation: It is susceptible to degradation in neutral and acidic hydrolytic conditions.[8] One study found up to 19% degradation under acidic hydrolysis at 105°C.[14]
-
Photolytic Degradation: Exposure to UV light can also cause degradation.[15][16]
-
Alkaline Stability: The molecule is relatively stable in alkaline conditions.[8]
The primary degradation products identified under these conditions include compounds like 4-chlorobenzophenone.[8] Understanding these pathways is essential for developing stability-indicating analytical methods capable of separating the intact drug from all significant degradants.[14]
Caption: Simplified Degradation Pathways of Cetirizine.
Analytical Methodologies for Characterization
A suite of analytical techniques is required to fully characterize the physicochemical properties of Cetirizine and its related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment, quantification, and stability testing.
Rationale: This method is designed to separate Cetirizine from its potential degradation products and process-related impurities. The choice of a C8 column provides robust retention for the moderately polar analyte. The phosphate buffer at pH 7.0 ensures consistent ionization state and peak shape. Acetonitrile is used as the organic modifier to elute the compound. This method is based on established and validated procedures.[14]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.2 M solution of potassium phosphate dibasic (K₂HPO₄). Adjust the pH to 7.00 with phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic phases in a 65:35 (v/v) ratio. Filter and degas prior to use.
-
-
Chromatographic Conditions:
-
System Suitability:
-
Inject a standard solution of Cetirizine multiple times.
-
Verify system performance by checking parameters such as tailing factor (should be ≤ 2.0), theoretical plates, and repeatability of peak area (%RSD ≤ 2.0%).
-
-
Sample Analysis:
-
Prepare sample solutions (e.g., from stability studies or finished product) in the mobile phase.
-
Inject the samples and integrate the peaks corresponding to Cetirizine and any impurities.
-
Calculate the percentage of impurities relative to the main peak area.
-
Implications for Drug Development
The interplay of Cetirizine's physicochemical properties has direct and significant consequences for pharmaceutical development.
Caption: Relationship between Properties and Development Outcomes.
-
Formulation: The high solubility of the hydrochloride salt makes it suitable for immediate-release oral solid dosage forms and aqueous solutions like syrups.[7] The pH of the syrup formulation is controlled between 4 and 5 to ensure solubility and stability.[7]
-
Bioavailability: The favorable LogD and rapid absorption lead to a Tmax of approximately 1 hour and a bioavailability of over 70%.[1][2][9]
-
Safety Profile: The zwitterionic nature and moderate lipophilicity are key reasons for its limited ability to cross the blood-brain barrier, resulting in a non-sedating profile compared to first-generation antihistamines.[6]
Conclusion
The physicochemical properties of Cetirizine are a textbook example of how molecular characteristics translate directly into clinical performance. Its zwitterionic nature, moderate lipophilicity, and well-defined solubility profile are the pillars of its success as a safe and effective second-generation antihistamine. For the drug development professional, a deep and quantitative understanding of these properties is indispensable. It enables the rational design of robust formulations, the development of meaningful analytical control strategies, and ultimately, the delivery of a high-quality medicinal product to the patient. The principles and methodologies outlined in this guide provide a framework for the systematic characterization required to achieve these goals.
References
- Kaur, P., Bansal, G., & Singh, S. (n.d.). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways.
- Wikipedia. (n.d.). Cetirizine.
- Google Patents. (n.d.). US604632A - Methods for the manufacture of cetirizine.
- PubMed. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cetirizine.
- ResearchGate. (n.d.). Degradation pathway for Cetirizine dihydrochloride.
- ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC.
- MDPI. (n.d.). Mechanistic Insight into Degradation of Cetirizine under UV/Chlorine Treatment: Experimental and Quantum Chemical Studies.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine.
- ChemicalBook. (n.d.). Cetirizine synthesis.
- PubMed Central. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method.
- NCBI Bookshelf. (n.d.). Cetirizine - StatPearls.
- ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
- ACS Publications. (2019). Thermodynamic Modeling and Solubility Measurement of Cetirizine Hydrochloride and Deferiprone in Pure Solvents of Acetonitrile, Ethanol, Acetic Acid, Sulfolane, and Ethyl Acetate and Their Mixtures.
- PubChem - NIH. (n.d.). Cetirizine | C21H25ClN2O3 | CID 2678.
- PubMed. (n.d.). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.
- PubChem. (n.d.). DE(Carboxymethoxy) cetirizine acetic acid | C19H21ClN2O2 | CID 25063264.
- Google Patents. (n.d.). CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample.
- ChemBK. (n.d.). Cetirizine.
- accessdata.fda.gov. (2010). 022578Orig1s000.
- DailyMed. (n.d.). CETIRIZINE HYDROCHLORIDE.
- Angita Pharma Inc. (2022). PRODUCT MONOGRAPH PrAG-Cetirizine.
- ResearchGate. (2025). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine.
- Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph.
- Journal of Food and Drug Analysis. (n.d.). Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations.
- ChemicalBook. (n.d.). Cetirizine dihydrochloride | 83881-52-1.
- ChemicalBook. (2025). Cetirizine | 83881-51-0.
- ChemicalBook. (n.d.). 83881-51-0(Cetirizine) Product Description.
- ACS Publications. (n.d.). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist.
- PASL. (n.d.). CAS No : 942193-17-1 | Product Name : (R)-De(carboxymethoxy) Cetirizine Acetic Acid.
- Simson Pharma Limited. (n.d.). Cetirizine EP Impurity B | CAS No- 113740-61-7.
- ChemicalBook. (2025). Acetic acid, 2-[2-[2-[4-[(4- chlorophenyl)phenylMethyl]-1-piperazinyl]ethoxy]ethoxy]-.
- Merck. (n.d.). Cetirizine Hydrochloride.
- Merck. (n.d.). Cetirizine Hydrochloride.
- PubChem - NIH. (n.d.). Cetirizine Hydrochloride | C21H27Cl3N2O3 | CID 55182.
- USP. (n.d.). [Cetirizine Related Compound A (20 mg) ((RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester oxalate)].
Sources
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE(Carboxymethoxy) cetirizine acetic acid | C19H21ClN2O2 | CID 25063264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine | 83881-51-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Mechanism of Action of Cetirizine as a Histamine H1 Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation antihistamine, represents a significant advancement in the management of allergic disorders. Its therapeutic efficacy is rooted in its highly selective and potent interaction with the histamine H1 receptor (H1R). This guide delineates the molecular mechanisms underpinning Cetirizine's action, moving beyond simple receptor blockade to explore its function as an inverse agonist. We will examine the pharmacodynamics of Cetirizine, its interaction with the H1R, the downstream signaling consequences, and its notable anti-inflammatory properties that extend beyond H1R modulation. Furthermore, this document provides an overview of the standard preclinical assays essential for characterizing the binding and functional activity of H1R antagonists, offering a technical resource for researchers in pharmacology and drug development.
Introduction: The Histamine H1 Receptor in Allergic Inflammation
Histamine, a biogenic amine, is a pivotal mediator of the acute inflammatory and allergic response.[1] Upon release from mast cells and basophils, histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs), H1 through H4.[2] The histamine H1 receptor is the primary target in the treatment of allergic conditions like urticaria and allergic rhinitis.[1][3]
The H1R is a rhodopsin-like GPCR that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[4][5] This coupling initiates a signaling cascade that is a hallmark of the allergic response.[6] Second-generation H1 antihistamines, such as Cetirizine, were developed to offer high selectivity for the peripheral H1R with minimal penetration of the blood-brain barrier, thereby reducing the sedative effects associated with first-generation agents.[7][8]
The Histamine H1 Receptor Signaling Pathway
Activation of the H1R by histamine triggers a conformational change that facilitates its coupling to the heterotrimeric G-protein Gq/11.[5][9] This event catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP complex then stimulates phospholipase C (PLC).[2][5][6]
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+).[6] The resulting increase in intracellular Ca2+, along with DAG-mediated activation of Protein Kinase C (PKC), drives the downstream cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes through transcription factors like NF-κB.[4][5]
Caption: Canonical signaling pathway of the Histamine H1 receptor.
Cetirizine's Core Mechanism: Inverse Agonism
A critical insight into the pharmacology of second-generation antihistamines is the concept of inverse agonism. GPCRs, including the H1R, can exist in a conformational equilibrium between an inactive state (R) and an active state (R*), even in the absence of an agonist.[10][11] This agonist-independent activity is known as constitutive activity.[12][13][14]
Histamine, as an agonist, binds to and stabilizes the active R* conformation, shifting the equilibrium towards the active state and amplifying the downstream signal. In contrast, Cetirizine functions as an inverse agonist .[10][11][13] It preferentially binds to the inactive (R) conformation of the H1R.[10] This binding stabilizes the inactive state, shifting the equilibrium away from the active state and thereby reducing the receptor's basal, constitutive activity.[11][13][14] This mechanism is fundamentally different from a neutral antagonist, which would block agonist binding without affecting the receptor's basal activity.[11]
Caption: Cetirizine acts as an inverse agonist, stabilizing the inactive H1R state.
Molecular Interactions and Pharmacodynamics
Cetirizine demonstrates high selectivity and affinity for the H1R.[3][15] Its binding affinity (Ki) for the H1 receptor is approximately 6 nM.[3][16][17] This affinity is significantly higher than for other receptors, such as muscarinic, serotonin, or adrenergic receptors, explaining its low incidence of anticholinergic and other off-target side effects.[3][18]
Studies involving site-directed mutagenesis of the H1R have identified key amino acid residues responsible for binding. Specifically, Lysine-191 (Lys191) and Threonine-194 (Thr194) in the transmembrane domain have been shown to be critical for the high-affinity and stereoselective binding of levocetirizine, the active enantiomer of Cetirizine.[17] The carboxylic acid function of levocetirizine appears to interact with Lys191, contributing to its slow dissociation rate from the receptor, which may explain its long duration of action.[17]
Table 1: Comparative Binding Affinities (Ki) for the H1 Receptor
| Compound | Type | H1 Receptor Ki (nM) | Selectivity Profile |
|---|---|---|---|
| Cetirizine | 2nd Gen. Inverse Agonist | ~6[3][16] | >600-fold selective for H1R over other receptors.[3][17] |
| Levocetirizine | 2nd Gen. Inverse Agonist | ~3[3][16][17] | Active enantiomer with higher affinity.[19] |
| Diphenhydramine | 1st Gen. Inverse Agonist | >100[20] | Non-selective, significant muscarinic receptor binding.[18] |
Beyond H1R: Anti-Inflammatory Effects
Cetirizine exhibits anti-inflammatory properties that are independent of its H1R inverse agonism.[3][15][21] These effects contribute to its overall clinical efficacy, particularly in chronic allergic conditions like atopic dermatitis.[3][22]
Key anti-inflammatory actions include:
-
Inhibition of Inflammatory Cell Recruitment: Cetirizine has been shown to inhibit the chemotaxis of eosinophils, a key cell type in the late-phase allergic reaction.[3][15]
-
Suppression of Pro-inflammatory Mediators: It can suppress the expression of molecules like macrophage migration inhibitory factor (MIF) and Interleukin-8 (IL-8), which are involved in inflammatory skin diseases.[23]
-
Modulation of NF-κB Pathway: Evidence suggests Cetirizine can suppress the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3]
-
Downregulation of Adhesion Molecules: At higher doses, it has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the migration of inflammatory cells to tissues.[3]
Experimental Protocols for Characterization
The pharmacological profile of an H1 antagonist like Cetirizine is established through a series of robust in vitro assays.
Radioligand Binding Assay (To Determine Binding Affinity, Ki)
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[16][24][25]
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO or HEK293 cells).[16]
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled H1R antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (Cetirizine).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding).[16]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[24]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization (To Determine Potency, IC50)
This assay measures the ability of an antagonist to inhibit the functional response of the H1R, which is an increase in intracellular calcium.[6][26][27]
Methodology:
-
Cell Culture: Plate cells stably expressing the human H1 receptor in 96-well plates.[6]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Compound Addition: Add varying concentrations of the antagonist (Cetirizine) to the wells and pre-incubate.[27]
-
Agonist Stimulation: Add a fixed concentration of an H1R agonist (histamine) to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the inhibition of the histamine-induced calcium response against the concentration of Cetirizine to determine its functional inhibitory potency (IC50).
Conclusion
The mechanism of action of Cetirizine is a paradigm for modern antihistamine pharmacology. Its high selectivity and affinity for the histamine H1 receptor are complemented by its function as an inverse agonist, which allows it to reduce the receptor's basal activity, providing effective and sustained relief from allergic symptoms.[3][13] This primary mechanism is further enhanced by clinically relevant anti-inflammatory properties that are independent of H1R blockade.[3][23] A thorough understanding of its molecular interactions, pharmacodynamics, and the assays used for its characterization is essential for the continued development of novel and improved therapies for allergic diseases.
References
-
Cetirizine - Wikipedia. Wikipedia. [Link]
-
Constitutive activity of the histamine H(1) receptor. PubMed. [Link]
-
Molecular pharmacology of second-generation antihistamines. PubMed. [Link]
-
Second Generation Antihistamines - Respiratory Pharmacology for Nursing RN. Picmonic. [Link]
-
Histamine H1 receptor - Wikipedia. Wikipedia. [Link]
-
Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. PubMed. [Link]
-
Second-generation antihistamines Definition - Intro to Pharmacology Key Term. Fiveable. [Link]
-
Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action. PubMed. [Link]
-
Second-Generation Antihistamines. [Link]
-
Gq Histaminic Smooth Muscle Contraction. PathWhiz. [Link]
-
Pharmacology of Antihistamines. PubMed Central (PMC), NIH. [Link]
-
What is the mechanism of Cetirizine Hydrochloride? Patsnap Synapse. [Link]
-
Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PubMed Central (PMC). [Link]
-
Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. PubMed Central (PMC), NIH. [Link]
-
Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). PubMed. [Link]
-
Pharmacology of Antihistamines. PubMed Central (PMC), NIH. [Link]
-
Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists | Request PDF. ResearchGate. [Link]
-
Cetirizine: antiallergic therapy beyond traditional H1 antihistamines. PubMed. [Link]
-
HRH1 histamine receptor H1 [ (human)] - Gene - NCBI. NCBI. [Link]
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]
-
Cryo-EM structure of the human histamine H1 receptor/Gq complex. PubMed Central (PMC), NIH. [Link]
-
Histamine H1 Receptors on Adherent Rheumatoid Synovial Cells in Culture: Demonstration by Radioligand Binding and Inhibition of Histamine-Stimulated Prostaglandin E Production by Histamine H1 Antagonists. PubMed. [Link]
-
A G(q/11)-coupled mutant histamine H(1) receptor F435A activated solely by synthetic ligands (RASSL). PubMed. [Link]
-
Anti-inflammatory properties of antihistamines: An update. ResearchGate. [Link]
-
H1 Antihistamines: Current Status and Future Directions. PubMed Central (PMC), NIH. [Link]
-
Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines. PubMed. [Link]
-
H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. [Link]
-
H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. PubMed. [Link]
-
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS. [Link]
Sources
- 1. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. PathWhiz [pathbank.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cetirizine: antiallergic therapy beyond traditional H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 19. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
Identification of Cetirizine Acetic Acid Degradation Products: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that dictates its safety, efficacy, and shelf-life. Cetirizine, a potent second-generation antihistamine, features a pivotal ethoxyacetic acid moiety susceptible to degradation. This guide provides a comprehensive framework for the identification and characterization of its degradation products. We will delve into the scientific rationale behind forced degradation studies as mandated by regulatory bodies, explore the sophisticated analytical techniques required for separation and structural elucidation, and present established degradation pathways. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights to construct a robust, self-validating stability program for cetirizine and related compounds.
Introduction: The Imperative of Stability Profiling
Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl] piperazin-1-yl]ethoxy]acetic acid, is a widely prescribed H1-receptor antagonist.[1] Its efficacy is intrinsically linked to its molecular integrity. Degradation of the parent molecule can lead to a loss of potency, alteration of bioavailability, and, most critically, the formation of potentially toxic impurities. Regulatory agencies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how an API's quality varies over time under the influence of environmental factors like heat, humidity, light, and pH.[2]
Forced degradation, or stress testing, is the cornerstone of this process. By intentionally subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and, crucially, validate the "stability-indicating" power of our analytical methods.[2] A stability-indicating method is one that can accurately separate the intact API from its degradation products, ensuring that a decrease in the API concentration is accompanied by a corresponding increase in the concentration of its degradants.[3]
This guide will navigate the complexities of designing and executing a comprehensive degradation study for cetirizine, with a particular focus on the vulnerabilities of its acetic acid structure.
The Regulatory Backbone: ICH Q1A(R2) Guidelines
The ICH Q1A(R2) guideline provides the universal framework for stress testing new drug substances.[2] Its primary objective is to elucidate the intrinsic stability of the molecule. This is not a simple pass/fail exercise; it is an investigative process. The guideline stipulates that the drug substance should be subjected to hydrolysis across a wide pH range, oxidation, photolysis, and thermal stress.[2] The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods are challenged without driving the reaction to completion, which might generate secondary or irrelevant products.[4]
The insights gained from these studies are foundational for:
-
Developing and validating stability-indicating analytical methods.
-
Elucidating degradation mechanisms and pathways.
-
Identifying potential impurities that may arise during manufacturing and storage.
-
Informing formulation development and packaging selection.
The Experimental Core: Forced Degradation Protocols
A systematic approach to forced degradation involves subjecting a single batch of the cetirizine drug substance to a series of stress conditions.[2] Each experiment must include a control sample (stored under normal conditions) to differentiate stress-induced changes from inherent instability.
Experimental Workflow for Forced Degradation
The overall process follows a logical sequence from stress application to identification.
Caption: Overall workflow for cetirizine forced degradation studies.
Step-by-Step Protocols
The following protocols are synthesized from established methodologies and serve as a robust starting point.[1][3] The concentration of the stressor and the duration/temperature of exposure should be adjusted to achieve the target degradation level.
A. Acidic Hydrolysis
-
Rationale: To assess susceptibility to low pH environments, which can occur in certain liquid formulations or during gastric transit.
-
Protocol:
-
Accurately weigh 5 mg of cetirizine dihydrochloride powder and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.[3] For more aggressive conditions, 2 M HCl can be used.[1]
-
Place the flask in a thermostatically controlled oven or water bath at 105°C.[3]
-
Withdraw samples at appropriate time intervals (e.g., 4, 8, 12, 24 hours).
-
Before analysis, cool the sample to room temperature and neutralize with an equivalent volume and concentration of NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 500 µg/mL).[3]
-
B. Alkaline Hydrolysis
-
Rationale: To evaluate stability in basic conditions, which can be relevant for certain formulation excipients or processing steps. Studies show cetirizine is relatively stable in alkaline media, so conditions may need to be more stringent.[5]
-
Protocol:
-
Accurately weigh 5 mg of cetirizine dihydrochloride powder and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.[3]
-
Place the flask in an oven at 105°C.[3]
-
Withdraw samples at appropriate time intervals.
-
Before analysis, cool and neutralize with an equivalent of HCl.
-
Dilute with the mobile phase to the target concentration.
-
C. Oxidative Degradation
-
Rationale: The piperazine nitrogen atoms and the tertiary carbon in the benzhydryl group are potential sites of oxidation. This stress condition mimics exposure to atmospheric oxygen or peroxide residues from excipients (e.g., polyethylene glycol - PEG).[6]
-
Protocol:
-
Accurately weigh cetirizine powder and dissolve in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 0.5% - 3%.[1] The degradation can be very rapid, so starting with a lower concentration is advisable.[1]
-
Maintain the solution at a controlled temperature, for example, 50-80°C.[1]
-
Monitor the reaction closely and withdraw samples at short intervals.
-
Dilute with the mobile phase for analysis. No quenching is typically required if the sample is analyzed promptly.
-
D. Thermal and Photolytic Degradation
-
Thermal: The solid drug substance is exposed to dry heat in a hot air oven, for instance at 70°C for 12 hours, to assess solid-state stability.[4]
-
Photolytic: The drug substance is exposed to controlled light sources (UV and visible) as specified in ICH Q1B guidelines to evaluate photosensitivity.
Analytical Arsenal: Separation and Structural Elucidation
A multi-tiered analytical approach is essential for the reliable identification of degradation products.
Tier 1: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the workhorse for these studies.[7] The primary goal is to achieve baseline separation between the cetirizine peak and all process-related impurities and degradation products.
Table 1: Example HPLC Methodologies for Cetirizine Analysis
| Parameter | Method A | Method B | Method C |
| Column | Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[3] | Waters Spherisorb S5ODS2 (C18) (150 x 4.6 mm)[5] | Symmetry C18 (50 mM)[1] |
| Mobile Phase | Acetonitrile : 0.2 M K₂HPO₄ pH 7.0 (35:65 v/v)[3] | Acetonitrile : 0.01M KH₂PO₄ (40:60 v/v)[5] | Acetonitrile : 50 mM KH₂PO₄ pH 3.5 (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min[3] | Not specified | Not specified |
| Detection (UV) | 230 nm[3] | Not specified | Not specified |
| Column Temp. | 30°C[3] | Ambient | Not specified |
Self-Validation Check (Trustworthiness): The suitability of the HPLC method is confirmed using a photodiode array (DAD) detector to perform peak purity analysis. A peak purity factor greater than 950 (where 1000 is a perfect match) confirms that the main drug peak is spectrally homogenous and not co-eluting with any degradants.[3][7]
Tier 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Once separated by HPLC, the degradation products are directed into a mass spectrometer for structural investigation. LC-MS/MS is the definitive tool for this task.
-
Rationale: It provides the molecular weight of the degradation products with high accuracy. Tandem MS (MS/MS) involves selecting a specific ion (the molecular ion of the degradant) and fragmenting it to produce a "fingerprint" spectrum. This fragmentation pattern provides clues to the molecule's structure, allowing scientists to pinpoint the site of chemical modification.
-
Protocol:
-
Utilize an HPLC method similar to the one developed for UV analysis, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, as cetirizine contains basic nitrogen atoms that are readily protonated.
-
Perform a full scan to detect the molecular ions [M+H]⁺ of all eluting compounds.
-
For each suspected degradation product, perform a product ion scan (MS/MS) to generate fragmentation data.
-
Propose structures by comparing the mass and fragmentation pattern to the parent drug.
-
Tier 3: Isolation and Nuclear Magnetic Resonance (NMR)
For novel or critical degradation products where MS data is ambiguous, isolation followed by NMR spectroscopy provides unequivocal structural confirmation.
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry.
-
Protocol:
-
Scale up the forced degradation reaction to generate sufficient quantity of the target impurity.
-
Use preparative HPLC to isolate the impurity peak.
-
Confirm the purity of the isolated fraction using the analytical HPLC method.
-
Evaporate the solvent and acquire ¹H and ¹³C NMR spectra. The structure is confirmed by comparing these spectra to that of the parent cetirizine.[6]
-
Cetirizine Degradation Pathways
Stress testing has revealed several key degradation products for cetirizine, primarily arising from the cleavage of the ether linkage or oxidation of the piperazine ring.
Sources
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Activity of Cetirizine's Acetic Acid Moiety
Abstract
Cetirizine, a potent and selective second-generation H1-receptor antagonist, is a cornerstone in the management of allergic disorders.[1] As the carboxylated metabolite of hydroxyzine, its pharmacological profile is well-established.[1] This guide delves into the in vitro activity of cetirizine, with a specific focus on the functional contributions of its acetic acid group. This moiety is critical to its classification as a zwitterionic molecule at physiological pH, a property that governs its pharmacokinetic and pharmacodynamic behavior, including high protein binding, low brain uptake, and a favorable safety profile.[2] We will explore the core in vitro methodologies required to characterize the activity of cetirizine, providing detailed, self-validating protocols for receptor binding, mast cell functional assays, and cytokine modulation studies. This technical paper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and evaluate the nuanced in vitro pharmacology of cetirizine and related compounds.
Introduction: The Significance of the Acetic Acid Group
Cetirizine is chemically defined as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.[3] It is this terminal acetic acid group that distinguishes it as the primary human metabolite of hydroxyzine.[4] The presence of both a basic piperazine nitrogen and an acidic carboxyl group makes cetirizine a zwitterion in the physiological pH range of 3.5 to 7.5.[2] This dual charge characteristic is not merely a structural footnote; it is a primary determinant of the drug's therapeutic profile.
The zwitterionic nature conferred by the acetic acid group leads to:
-
Low Lipophilicity: Compared to cationic first-generation antihistamines, cetirizine's modest lipophilicity (log D = 1.5) restricts its passage across the blood-brain barrier, which is the molecular basis for its non-sedating properties.[2]
-
High Selectivity: Cetirizine demonstrates high affinity for peripheral H1-receptors with a Ki value of approximately 6 nM.[3][5] It shows over 600-fold greater selectivity for the H1-receptor compared to a wide array of other receptors, including muscarinic, serotonin, and dopamine receptors, thereby avoiding off-target effects like dry mouth.[3][5]
-
Anti-Inflammatory Properties: Beyond simple H1-receptor antagonism, cetirizine has been shown to inhibit histamine release and the chemotaxis of eosinophils, key events in the secondary phase of the allergic response.[1]
This guide provides the technical framework to dissect these activities in a controlled, in vitro setting.
Overall In Vitro Characterization Workflow
A systematic approach is essential for characterizing the in vitro profile of a compound like cetirizine. The workflow should logically progress from target engagement to cellular function and downstream signaling.
Caption: General workflow for in vitro characterization of cetirizine activity.
Core Methodologies and Experimental Protocols
This section details the essential in vitro assays for a comprehensive evaluation of cetirizine's activity. Each protocol is designed with internal controls to ensure data integrity.
Histamine H1-Receptor Binding Assay
Causality: The foundational activity of cetirizine is its ability to bind to the H1-receptor. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki). This assay quantifies the ability of cetirizine to displace a known high-affinity radiolabeled H1-receptor antagonist, such as [³H]mepyramine, from the receptor.[6]
Detailed Protocol:
-
Assay Components:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human H1-receptor.
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: Cetirizine dihydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of cetirizine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]mepyramine (e.g., 1-2 nM), and varying concentrations of cetirizine.
-
For total binding wells, add assay buffer instead of cetirizine.
-
For non-specific binding wells, add the non-specific control (10 µM Mepyramine).
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a GF/C filter plate, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis (Self-Validation):
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of cetirizine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of cetirizine that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness Check: The non-specific binding should be less than 20% of the total binding. The slope of the competition curve should be close to -1.0, indicating a competitive interaction.
-
Expected Outcome: Cetirizine is expected to exhibit a high affinity for the human H1-receptor, with a Ki value in the low nanomolar range (literature values: ~6 nM).[5]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Causality: Beyond receptor binding, it is crucial to assess the functional consequence of H1-receptor antagonism on effector cells like mast cells or basophils. Cetirizine is known to inhibit histamine release from these cells.[7] This assay measures the release of a surrogate granular enzyme, β-hexosaminidase, following IgE-mediated cell activation.
Detailed Protocol:
-
Cell Model: Rat Basophilic Leukemia (RBL-2H3) cells are a widely accepted model for this assay.[7]
-
Procedure:
-
Sensitization: Plate RBL-2H3 cells (e.g., 1 x 10⁶ cells/well in a 24-well plate) and incubate overnight. Sensitize the cells by adding anti-DNP IgE (e.g., 0.5 µg/mL) and incubate for 2-4 hours at 37°C.[7]
-
Pre-treatment: Wash the cells twice with a release buffer (e.g., PIPES-buffered saline with Ca²⁺, Mg²⁺, and glucose). Add varying concentrations of cetirizine to the wells and incubate for 30 minutes at 37°C.
-
Challenge: Induce degranulation by adding the antigen, DNP-HSA (e.g., 100 ng/mL).
-
Controls:
-
Negative Control (Spontaneous Release): Add buffer instead of antigen.
-
Positive Control (Maximum Release): Add a cell lysing agent like Triton X-100 (0.1%).
-
-
Incubation: Incubate for 45-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant with the substrate p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer. Incubate for 60 minutes at 37°C.
-
Stop Reaction & Read: Stop the reaction with a high pH buffer (e.g., Na₂CO₃/NaHCO₃) and read the absorbance at 405 nm.
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of β-hexosaminidase release for each sample: [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] * 100.
-
Plot the percentage of release against the log concentration of cetirizine to determine the IC₅₀.
-
Trustworthiness Check: The spontaneous release should be low (<10% of maximum release). The positive control should show a robust signal.
-
Anti-Inflammatory Cytokine Modulation
Causality: The anti-allergic effects of cetirizine may extend beyond histamine pathways to include the modulation of pro-inflammatory cytokines. This assay evaluates the ability of cetirizine to suppress the production of cytokines like TNF-α or IL-6 from immune cells.
Caption: Workflow for assessing cytokine modulation by cetirizine.
Detailed Protocol:
-
Assay Components:
-
Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1.
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Detection: Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).
-
-
Procedure:
-
Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Add serial dilutions of cetirizine and incubate for 1 hour.
-
Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using a validated ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis (Self-Validation):
-
Generate a standard curve from the ELISA standards.
-
Calculate the cytokine concentration for each sample.
-
Determine the percentage of inhibition of cytokine production by cetirizine relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of cetirizine to determine the IC₅₀.
-
Trustworthiness Check: The unstimulated control should have very low or undetectable cytokine levels. The LPS-stimulated control should show a robust cytokine signal. A parallel cell viability assay (e.g., MTT or LDH) should be run to ensure the observed inhibition is not due to cytotoxicity.
-
Data Synthesis and Interpretation
The data gathered from these assays should be synthesized to build a comprehensive in vitro pharmacological profile.
| Assay | Parameter Measured | Expected Result for Cetirizine | Implication |
| H1-Receptor Binding | Binding Affinity (Ki) | 3-6 nM[5] | Potent and direct target engagement |
| Mast Cell Degranulation | Inhibition of Mediator Release (IC₅₀) | Concentration-dependent inhibition | Functional antagonism in a key allergic effector cell |
| Cytokine Modulation | Inhibition of TNF-α/IL-6 Release (IC₅₀) | Potential inhibition at higher concentrations | Suggests broader anti-inflammatory activity |
| Receptor Selectivity | Ki at >100 other targets | >600-fold selectivity for H1-receptor[5] | High specificity and low risk of off-target side effects |
Conclusion
The in vitro characterization of cetirizine, with an appreciation for its zwitterionic nature imparted by the acetic acid group, reveals a molecule with high-potency, high-selectivity H1-receptor antagonism.[2][3] This primary mechanism is complemented by functional inhibition of mast cell degranulation and potential modulation of inflammatory cytokines.[1][7] The methodologies described in this guide provide a robust, self-validating framework for researchers to accurately quantify these activities. A thorough understanding of these in vitro properties is fundamental to the rational development of new anti-allergic agents and the continued clinical application of this important therapeutic.
References
-
Testa, B., Crivori, P., Reist, M., Carrupt, P. (2000). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry, 43(1), 1-13. [Link]
-
Hussein, M. Z., Al Ali, S. H. H., Zainal, Z., & Hakim, M. N. (2012). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. International Journal of Molecular Sciences, 13(5), 5899-5914. [Link]
-
National Center for Biotechnology Information. (n.d.). Cetirizine. In PubChem Compound Database. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Cetirizine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Cetirizine Hydrochloride?. Patsnap Synapse. Retrieved from [Link]
-
Siddiqui, F., & Banerji, A. (2023). Cetirizine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Tashiro, M., Sakurada, Y., Iwabuchi, K., Mochizuki, H., Funaki, Y., Kato, M., ... & Yanai, K. (2009). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLoS ONE, 4(10), e7353. [Link]
-
Bikker, J. A., Trumpp-Kallmeyer, S., & Leurs, R. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13087–13096. [Link]
-
Kanase, G. V., & Samant, M. D. (2022). Preclinical Screening Models for Antihistaminic Activity: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]
-
Sultana, N., Arayne, M. S., & Shamshad, H. (2009). In vitro studies of the interaction between cetirizine and H2 receptor antagonists using spectrophotometry and reversed-phase high-performance liquid chromatography. Medicinal Chemistry Research, 18(8), 655-668. [Link]
-
Dastidar, S. G., Mahapatra, S. K., Ganguly, K., Chakrabarty, A. N., & Roy, S. (2000). An Exploratory Study on the Antimicrobial Activity of Cetirizine Dihydrochloride. Indian Journal of Pharmaceutical Sciences, 62(4), 305-307. [Link]
-
Campoli-Richards, D. M., Buckley, M. M., & Fitton, A. (1990). Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria. Drugs, 40(5), 762-781. [Link]
-
The Human Metabolome Database. (n.d.). Cetirizine (HMDB0005032). Retrieved from [Link]
-
ResearchGate. (2021). Antihistaminic Activity Models. [Link]
-
Maton, P. N., & Mullin, G. E. (1989). The metabolism and pharmacokinetics of 14C-cetirizine in humans. Annals of Allergy, 63(6 Pt 2), 549-552. [Link]
-
Farzam, K., & Sabir, S. (2023). Antihistamines. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology, 61(2), 391-399. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
Sources
- 1. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. hmdb.ca [hmdb.ca]
- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Introduction
Cetirizine, a second-generation H1-receptor antagonist, is a widely used medication for the management of allergic rhinitis and chronic urticaria.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. A thorough understanding of the potential impurities that can arise during the synthesis and storage of cetirizine is therefore critical for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of cetirizine-related compounds and impurities, their origins, analytical detection, and the regulatory framework governing their control.
The Genesis of Impurities: A Tale of Synthesis and Stability
Impurities in a drug substance can be broadly categorized into two main classes: process-related impurities and degradation products.[2][3] Process-related impurities are substances that are formed during the manufacturing process and are often derived from starting materials, intermediates, or by-products of side reactions. Degradation products, on the other hand, result from the chemical breakdown of the drug substance over time due to factors such as light, heat, moisture, or interaction with excipients.
Process-Related Impurities in Cetirizine Synthesis
The synthesis of cetirizine typically involves the alkylation of 1-(4-chlorobenzhydryl)piperazine with an appropriate derivative of 2-(2-chloroethoxy)acetic acid, followed by hydrolysis.[4][5][6] This synthetic pathway, while effective, can give rise to several potential impurities.
A common synthetic route for cetirizine is depicted below:
Caption: A simplified schematic of a common cetirizine synthesis pathway.
This process can lead to the formation of several known impurities, which are often monitored as specified in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Table 1: Common Process-Related Impurities of Cetirizine
| Impurity Name | Structure | Origin |
| Cetirizine Related Compound A (USP) (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester | Incomplete saponification of the ester intermediate or use of ethyl ester starting material.[7][8][9][10][11] | |
| Cetirizine Related Compound B (USP) 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol | An impurity in the starting material, 1-(4-chlorobenzhydryl)piperazine, where the chloro-substituent is absent.[12][13][14][15][16] | |
| Cetirizine Related Compound C (USP) (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide | Formation of an amide instead of a carboxylic acid during synthesis, potentially from a different starting material or side reaction.[17][18][19][20] | |
| (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | - | A dimeric impurity formed through a side reaction.[21] |
| bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether | - | An ether impurity that can be formed from the benzhydryl moiety.[21] |
Degradation Products of Cetirizine
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[5][22][23] These studies, conducted according to International Council for Harmonisation (ICH) guidelines, expose the drug to conditions such as acid and base hydrolysis, oxidation, heat, and light.
Cetirizine has been shown to be susceptible to degradation under several of these conditions:
-
Acidic and Neutral Hydrolysis: In acidic and neutral aqueous conditions, cetirizine can undergo degradation.[22]
-
Oxidative Degradation: Cetirizine is particularly susceptible to oxidation.[5][22]
-
Photolytic Degradation: Exposure to light can also lead to the formation of degradation products.[22]
-
Alkaline Stability: Cetirizine is relatively stable in alkaline conditions.[22]
Caption: Major degradation pathways of cetirizine under various stress conditions.
Table 2: Key Degradation Products of Cetirizine
| Degradation Product | Structure | Origin |
| α-(4-chlorophenyl) benzyl alcohol | - | Formed under acidic and neutral hydrolytic conditions.[22] |
| 4-chlorobenzophenone | A product of oxidative degradation.[22] | |
| Cetirizine N-oxide | - | Formed through oxidation of the piperazine nitrogen.[8] |
Analytical Strategies for Impurity Profiling
A robust analytical methodology is essential for the detection, identification, and quantification of impurities in cetirizine. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Pharmacopoeial Methods: The USP Approach
The United States Pharmacopeia (USP) provides two distinct HPLC procedures for the analysis of organic impurities in cetirizine hydrochloride.[4][24] These methods are designed to separate and quantify a range of potential impurities.
Experimental Protocol: USP Procedure 1 (Adapted)
-
Mobile Phase: A mixture of acetonitrile, water, and sulfuric acid (e.g., 93:6.6:0.4 v/v/v).[24]
-
Column: A silica-based column (e.g., Shim-pack UC-Sil, 250 x 4.6 mm, 5 µm).[24]
-
Detection: UV at 230 nm.[24]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[24]
-
Column Temperature: 40 °C.[24]
-
Sample Preparation: Prepare a stock solution of cetirizine hydrochloride (e.g., 500 µg/mL) in the mobile phase.[4]
-
System Suitability: Inject standard solutions to verify system performance criteria such as repeatability, tailing factor, and theoretical plates.[4]
-
Analysis: Inject the sample solution and identify impurities based on their relative retention times (RRT) compared to the principal cetirizine peak.
Experimental Protocol: USP Procedure 2 (Adapted)
-
Mobile Phase: A gradient elution using a phosphate buffer and methanol.[24]
-
Column: A C18 column (e.g., Shim-pack GIST, 250 x 4.6 mm, 5 µm).[24]
-
Detection: UV at 232 nm.[24]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[24]
-
Column Temperature: 40 °C.[24]
-
Sample Preparation: Prepare a test solution of cetirizine hydrochloride (e.g., 2 mg/mL) in a suitable diluent.[4]
-
System Suitability: As per Procedure 1, ensure the system meets predefined performance criteria.[4]
-
Analysis: Perform the analysis and identify known and unknown impurities.
Caption: A general workflow for the analysis of cetirizine impurities using HPLC.
Regulatory Framework and Toxicological Considerations
The control of impurities in pharmaceutical products is strictly regulated by international guidelines, primarily those developed by the ICH. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively.[2][21][22][23][24]
Table 3: ICH Thresholds for Impurities
| Threshold | Description |
| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | The level at which the structure of an impurity must be determined. |
| Qualification Threshold | The level at which toxicological data is required to establish the safety of an impurity. |
The specific thresholds are dependent on the maximum daily dose of the drug. For cetirizine, with a typical maximum daily dose of 10 mg, these thresholds would be relatively low, emphasizing the need for sensitive analytical methods.
While comprehensive toxicological data for each specific impurity of cetirizine is not always publicly available, it is a critical aspect of the drug development and approval process. In some cases, degradation products can exhibit greater toxicity than the parent drug. The liver has been identified as a target organ for cetirizine in some animal studies, and rare cases of cetirizine-induced liver injury have been reported in humans.[10][14][20] Therefore, a thorough toxicological risk assessment of all identified impurities is a regulatory requirement.
Conclusion
A comprehensive understanding of the potential process-related and degradation impurities of cetirizine is fundamental to ensuring its quality, safety, and efficacy. This guide has outlined the origins of these impurities, detailed the analytical methodologies for their detection and quantification, and provided an overview of the regulatory landscape governing their control. By applying this knowledge, researchers, scientists, and drug development professionals can effectively manage and control impurities in cetirizine, ultimately contributing to the delivery of safe and effective medicines to patients.
References
-
Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815. [Link]
-
Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Shimadzu. [Link]
-
LabRulez LCMS. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]
-
de Oliveira, M. A., de Souza, A. C. Z., & de Oliveira, A. C. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Brazilian Journal of Pharmaceutical Sciences, 50(4), 875-885. [Link]
-
Pawar, S. J., Raju, S. A., & Kale, U. N. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(5), 18-22. [Link]
-
Magar, L., Zaware, B., Gupta, L., et al. (2018). Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry. Semantic Scholar. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Flum, D. P., & Senanayake, C. H. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(6), 644-646. [Link]
-
Gpatindia. (2020). CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Wang, C., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29, 36835–36847. [Link]
-
Allmpus. (n.d.). CETIRIZINE USP RELATED COMPOUND A. [Link]
-
Pharmace Research Laboratory. (n.d.). Cetirizine USP Related Compound C. [Link]
-
Dyakonov, T., et al. (2009). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. AAPS PharmSciTech, 10(3), 784-789. [Link]
-
Pharmace Research Laboratory. (n.d.). Cetirizine USP Related Compund B. [Link]
-
Allmpus. (n.d.). CETIRIZINE USP RELATED COMPOUND C. [Link]
-
HTS Biopharma. (n.d.). Cetirizine USP Related Compound B. [Link]
-
Veeprho. (n.d.). Cetirizine Related Compound A (2HCl). [Link]
-
HTS Biopharma. (n.d.). Cetirizine USP Related Compound C. [Link]
-
Epichem. (n.d.). Cetirizine Related Compound C. [Link]
-
ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]
-
Wikipedia. (n.d.). Cetirizine. [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]
-
National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem Compound Summary for CID 2678. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. allmpus.com [allmpus.com]
- 7. biosynth.com [biosynth.com]
- 8. Cetirizine Related Compound A ((RS)-2-[2-[4-[(4-Chlorophen… [cymitquimica.com]
- 9. Cetirizine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmaceresearch.com [pharmaceresearch.com]
- 12. Cetirizine Related Compound B (2-(4-Benzhydrylpiperazin-1-… [cymitquimica.com]
- 13. Cetirizine Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 14. Cetirizine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 15. htsbiopharma.com [htsbiopharma.com]
- 16. pharmaceresearch.com [pharmaceresearch.com]
- 17. allmpus.com [allmpus.com]
- 18. htsbiopharma.com [htsbiopharma.com]
- 19. epichem.com [epichem.com]
- 20. database.ich.org [database.ich.org]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 22. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 23. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
A Comprehensive Guide to the Characterization of Cetirizine EP Impurity A
Introduction: The Imperative of Purity in Pharmaceutical APIs
Cetirizine, a potent second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and urticaria.[1] The efficacy and safety of any Active Pharmaceutical Ingredient (API) like Cetirizine are inextricably linked to its purity. Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate rigorous control over impurities.[2][3][4] This is because impurities, even at trace levels, can impact the stability, bioavailability, and safety profile of the final drug product.
This technical guide provides an in-depth exploration of Cetirizine EP Impurity A, a critical related substance that must be monitored and controlled. We will move beyond simple procedural descriptions to illuminate the scientific rationale behind the characterization strategy. This document is designed for researchers, analytical scientists, and drug development professionals, offering a field-proven framework for the definitive identification and quantification of this impurity, thereby ensuring compliance and product quality.
Section 1: Physicochemical Profile of Cetirizine EP Impurity A
Cetirizine EP Impurity A is chemically known as (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[5][6][7][8] It represents the core benzhydrylpiperazine structure of Cetirizine, lacking the N-substituted ethoxyacetic acid side chain. This structural relationship underscores its potential origin as either a synthetic precursor or a degradation product.[7] Its control is not only a pharmacopoeial requirement but a logical checkpoint in ensuring the integrity of the Cetirizine manufacturing process.
Table 1: Key Physicochemical Properties of Cetirizine EP Impurity A
| Property | Value |
| Chemical Name | (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine[6][8] |
| Synonyms | Hydroxyzine EP Impurity A, Meclozine EP Impurity H, CBHP[7][9] |
| CAS Number | 303-26-4[5][6] |
| Molecular Formula | C₁₇H₁₉ClN₂[5][7] |
| Molecular Weight | 286.80 g/mol [5] |
| Appearance | Off-White to Tan Solid or Sticky Mass[5][8] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[5] |
Section 2: The Genesis of Impurity A - Formation Pathways
Understanding the origin of an impurity is fundamental to controlling it. Cetirizine EP Impurity A can emerge from two primary pathways: as a process-related impurity during synthesis or as a degradation product under specific stress conditions.[7]
-
Process-Related Impurity: In many synthetic routes for Cetirizine, (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine is a key intermediate. The final step typically involves the alkylation of the secondary amine on the piperazine ring with an acetic acid derivative. Incomplete reaction or inefficient purification can lead to the carry-over of this intermediate into the final API.
-
Degradation Product: The ether linkage in the Cetirizine side chain can be susceptible to cleavage under harsh conditions. Forced degradation studies, which expose the API to stress such as acid/base hydrolysis, oxidation, and photolysis, are crucial for identifying potential degradants.[10] Cleavage of the C-O bond in the side chain would yield Impurity A.
Section 4: Chromatographic Analysis - Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating Impurity A from the Cetirizine API and other related substances. [2][11]The choice of a reversed-phase (RP) method is logical, given the difference in polarity between the more nonpolar Impurity A and the more polar Cetirizine, which contains a carboxylic acid group.
Expertise & Causality in Method Design
The selection of a C18 stationary phase provides a nonpolar environment where retention is governed by hydrophobic interactions. Impurity A, lacking the polar side chain of Cetirizine, is more hydrophobic and will therefore be retained longer on the column under typical RP-HPLC conditions. A gradient elution, starting with a higher aqueous content and moving towards a higher organic content (acetonitrile), is essential. This ensures that more polar impurities elute early while providing sufficient organic strength to elute the nonpolar Impurity A and the API with good peak shape and within a reasonable runtime. The mobile phase pH is buffered (e.g., around 3.8-5.5) to ensure the consistent ionization state of Cetirizine's carboxylic acid and piperazine nitrogens, which is critical for reproducible retention times. [11][12]
Protocol: Validated RP-HPLC Method for Impurity Profiling
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
2. Reagents and Materials:
-
Cetirizine EP Impurity A Reference Standard
-
Cetirizine Hydrochloride API
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate Monohydrate (AR Grade)
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC Grade)
3. Chromatographic Conditions:
Table 2: RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for robust separation of moderately polar compounds. |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate, pH adjusted to 3.8 with H₃PO₄ | Buffered aqueous phase to control ionization and ensure reproducibility. [12] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient Elution | Time (min) | %B |
| 0 | 25 | |
| 20 | 60 | |
| 25 | 60 | |
| 26 | 25 | |
| 30 | 25 | |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and backpressure for the column dimensions. |
| Column Temp. | 30 °C | Ensures consistent retention times by controlling viscosity and kinetics. |
| Detection | UV at 230 nm [11] | Wavelength where both Cetirizine and Impurity A exhibit strong absorbance. |
| Injection Volume | 10 µL | |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase. |
4. Sample Preparation:
-
Test Solution: Accurately weigh and dissolve ~25 mg of Cetirizine API in 25 mL of diluent to obtain a 1.0 mg/mL solution.
-
Reference Solution: Prepare a stock of Impurity A reference standard. Further dilute to a concentration corresponding to the reporting limit (e.g., 0.1% or 1.0 µg/mL).
5. System Suitability Test (SST) - A Self-Validating System:
-
Purpose: The SST is not a mere formality; it is a validation check that proves the system is performing correctly before analyzing any samples.
-
Procedure: Inject a solution containing both Cetirizine and Impurity A at appropriate concentrations.
-
Acceptance Criteria:
-
Resolution: The resolution between the Cetirizine and Impurity A peaks must be ≥ 2.0. This mathematically confirms that the peaks are baseline separated, allowing for accurate integration. [3] * Tailing Factor: The tailing factor for the Cetirizine peak should be ≤ 2.0. This ensures the peak is symmetrical, which is critical for accurate quantification. [3] * Repeatability (%RSD): Replicate injections (n=6) of the reference solution should show a relative standard deviation (RSD) of ≤ 5.0%. This demonstrates the precision of the system.
-
Section 5: Spectroscopic Analysis - Definitive Structural Elucidation
While HPLC provides quantitative data, it does not offer definitive structural proof. For this, we turn to mass spectrometry and NMR spectroscopy. [7]
Mass Spectrometry (LC-MS/MS)
-
Principle & Expertise: By coupling the HPLC outlet to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peak corresponding to Impurity A. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the piperazine nitrogens are readily protonated. The resulting protonated molecule [M+H]⁺ should have an m/z of approximately 287.1, corresponding to the molecular weight of 286.8 Da. Further fragmentation (MS/MS) can be performed to observe characteristic daughter ions, such as the loss of the piperazine ring, providing an undeniable fingerprint of the molecule's structure.
-
Protocol:
-
Utilize the HPLC method described above.
-
Divert the column effluent to an ESI-MS source post-UV detector.
-
Acquire data in positive ion scan mode over a range of m/z 100-500.
-
Isolate the precursor ion at m/z 287.1 for collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Validation: The observed mass must match the theoretical mass within a 5 ppm tolerance (for high-resolution MS), and the fragmentation pattern must be consistent with the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Expertise: NMR is the gold standard for structural elucidation, providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. [13]It is the ultimate tool for unambiguous confirmation.
-
Protocol:
-
Isolate a sufficient quantity of Impurity A using preparative HPLC or use a certified reference standard. [14] 2. Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.
-
-
Data Interpretation (¹H NMR):
-
Aromatic Region (~7.2-7.5 ppm): Signals corresponding to the 9 protons of the two phenyl rings will be observed. The characteristic AA'BB' splitting pattern for the para-substituted chlorophenyl ring is a key diagnostic feature.
-
Methine Proton (~4.2-4.4 ppm): A singlet corresponding to the single proton on the carbon connecting the two rings and the piperazine moiety (-CH-).
-
Piperazine Protons (~2.3-2.8 ppm): Broad multiplets corresponding to the 8 protons of the piperazine ring.
-
Validation: The integration of these signals must correspond to the number of protons in each environment (9H, 1H, 8H), and the chemical shifts and coupling patterns must be consistent with the structure of (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
Conclusion
The characterization of Cetirizine EP Impurity A is a multi-faceted process that exemplifies the rigor of modern pharmaceutical analysis. It is not a single method but an integrated strategy, combining the separating power of HPLC with the elucidating power of MS and NMR. By understanding the "why" behind each technique—the causality of chromatographic retention, the logic of system suitability, and the definitive proof of spectroscopy—scientists can build a robust, self-validating system. This comprehensive approach ensures not only compliance with global pharmacopoeial standards but also upholds the fundamental commitment to patient safety by guaranteeing the quality and purity of the final medicinal product.
References
- Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Shimadzu.
- cetirizine ep impurity a. Allmpus.
- Cetirizine EP Impurity A | 303-26-4. SynZeal.
- Cetirizine EP Impurity A | CAS 303-26-4. Veeprho.
- Cetirizine-impurities.
- Method for detecting related substances in cetirizine hydrochloride sample.
- Cetirizine Hydrochloride. USP-NF.
- CAS No : 303-26-4 | Product Name : Cetirizine Dihydrochloride - Impurity A (Freebase).
- Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC.
- Cetirizine impurity A EP Reference Standard CAS 303-26-4. Sigma Aldrich.
- Cetirizine impurity A CRS. LGC Standards.
- Cetirizine EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indic
- Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation.
- Updating the European Pharmacopoeia impurity profiling method for cetirizine and suggesting alternative column, using design spa. Molnar Institute.
- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency.
- EUROPEAN PHARMACOPOEIA 7.0 Cetirizine dihydrochloride. Academia.edu.
- [NMR studies on cetirizine hydrochloride]. PubMed.
- N-Nitroso Cetirizine EP Impurity A | 2005-04-1. SynThink Research Chemicals.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. shimadzu.com [shimadzu.com]
- 3. uspnf.com [uspnf.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. allmpus.com [allmpus.com]
- 6. Cetirizine EP Impurity A | 303-26-4 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Cetirizine impurity A CRS | LGC Standards [lgcstandards.com]
- 10. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 13. [NMR studies on cetirizine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
The Pharmacology of Second-Generation Antihamines: An In-Depth Technical Guide to Cetirizine
Abstract
Second-generation H1 antihistamines represent a cornerstone in the management of allergic disorders. This technical guide provides a comprehensive exploration of the pharmacology of this class of drugs, with a specific focus on Cetirizine, a widely utilized and well-characterized agent. We will delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies employed to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical and clinical evaluation of second-generation antihistamines.
Introduction: The Evolution of Antihistamines
First-generation antihistamines, while effective in blocking the action of histamine at H1 receptors, are limited by their poor receptor selectivity and their ability to cross the blood-brain barrier, leading to undesirable side effects such as sedation and anticholinergic effects.[1] The development of second-generation antihistamines, such as Cetirizine, was a significant advancement, offering improved receptor selectivity and reduced central nervous system (CNS) penetration, thereby minimizing sedative and anticholinergic adverse effects.[1][2] Cetirizine, an active metabolite of the first-generation antihistamine hydroxyzine, was specifically designed to provide potent and selective peripheral H1 receptor antagonism.[3][4]
Molecular Mechanism of Action of Cetirizine
Cetirizine's primary therapeutic effect is mediated through its high-affinity, selective inverse agonism of the peripheral histamine H1 receptor.[3][5] In the presence of histamine, Cetirizine competitively binds to the H1 receptor, preventing histamine from activating it and triggering the downstream signaling cascade that leads to allergic symptoms.[5]
H1 Receptor Selectivity
A hallmark of second-generation antihistamines is their high selectivity for the H1 receptor over other receptor types, such as muscarinic, adrenergic, and serotonergic receptors. This selectivity is crucial for their improved side-effect profile. In vitro receptor binding studies have demonstrated that Cetirizine has negligible affinity for these other receptors, which explains its lack of significant anticholinergic or anti-serotonergic activity.[3]
Anti-Inflammatory Properties
Beyond its H1 receptor antagonism, Cetirizine exhibits anti-inflammatory properties that contribute to its clinical efficacy. These effects are thought to be independent of H1 receptor blockade and involve the modulation of various inflammatory processes.[6] In vitro studies have shown that Cetirizine can inhibit the release of pro-inflammatory mediators from mast cells and basophils, suppress the chemotaxis and activation of inflammatory cells, particularly eosinophils, and downregulate the expression of adhesion molecules on epithelial cells.[6] One of the proposed mechanisms for these anti-inflammatory effects is the inhibition of the nuclear transcription factor κB (NF-κB) signaling pathway.[7]
Diagram 1: Cetirizine's Dual Mechanism of Action
Caption: Cetirizine's dual mechanism involving H1 receptor blockade and anti-inflammatory pathway inhibition.
Pharmacokinetics of Cetirizine
The pharmacokinetic profile of Cetirizine is characterized by rapid absorption, high bioavailability, and a duration of action that allows for once-daily dosing.[8][9]
Absorption
Following oral administration, Cetirizine is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Tmax) in approximately one hour.[3][8] Food does not significantly affect the extent of absorption (AUC), but it can delay the time to peak concentration.[3]
Distribution
Cetirizine is highly bound to plasma proteins (approximately 93%), primarily albumin.[3][8] Its volume of distribution is relatively small, indicating that it is primarily distributed in the extracellular fluid and does not extensively penetrate tissues. A key characteristic of Cetirizine is its limited ability to cross the blood-brain barrier, which is attributed to its chemical structure and being a substrate for P-glycoprotein, an efflux transporter in the brain.[8] This property is fundamental to its non-sedating profile compared to first-generation antihistamines.[1]
Metabolism
Cetirizine undergoes limited metabolism in the liver and is not a significant substrate for the cytochrome P450 (CYP450) enzyme system.[8][10] This minimizes the potential for drug-drug interactions with medications that are metabolized by these enzymes.[5]
Excretion
The primary route of elimination for Cetirizine is renal excretion, with a significant portion of the drug excreted unchanged in the urine.[3][8] The elimination half-life is approximately 8.3 hours in healthy adults, supporting a once-daily dosing regimen.[8] The clearance of Cetirizine can be affected by renal impairment, requiring dose adjustments in patients with reduced kidney function.[8]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3][8] |
| Plasma Protein Binding | ~93% | [3][8] |
| Elimination Half-Life | ~8.3 hours | [8] |
| Primary Route of Excretion | Renal | [3][8] |
Table 1: Key Pharmacokinetic Parameters of Cetirizine
Pharmacodynamics of Cetirizine
The pharmacodynamic effects of Cetirizine are a direct consequence of its interaction with the H1 receptor and its anti-inflammatory properties.
H1 Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in quantifying the in-vivo H1 receptor occupancy of antihistamines in the human brain. These studies have confirmed the low CNS receptor occupancy of second-generation antihistamines like Cetirizine compared to their first-generation counterparts, providing a clear rationale for their reduced sedative potential.[8]
Inhibition of Histamine-Induced Responses
The clinical efficacy of Cetirizine is demonstrated by its ability to inhibit the wheal and flare response to intradermal histamine injection. This is a standard in vivo model for assessing the potency and duration of action of antihistamines.[3] Cetirizine has been shown to provide rapid and sustained suppression of the wheal and flare response for at least 24 hours.[3]
Experimental Protocols for the Evaluation of Second-Generation Antihistamines
A robust and standardized set of experimental protocols is essential for the preclinical and clinical development of new antihistamines. The following sections detail the methodologies for key assays.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
Methodology:
-
Membrane Preparation: Human H1 receptors are expressed in a suitable cell line (e.g., HEK293 or CHO cells). The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.[11][12]
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., Cetirizine).[11][12]
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.[11]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for determining H1 receptor binding affinity using a radioligand binding assay.
Objective: To assess the ability of a test compound to inhibit the migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors using density gradient centrifugation and immunomagnetic negative selection.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a modified Boyden chamber) with a microporous membrane is used.[13]
-
Assay Setup: The lower wells of the chamber are filled with a chemoattractant (e.g., eotaxin or histamine).[10][13] A suspension of isolated eosinophils, pre-incubated with the test compound or vehicle control, is added to the upper wells.[10]
-
Incubation: The chamber is incubated at 37°C to allow for cell migration through the membrane.
-
Quantification: The number of eosinophils that have migrated to the lower wells is quantified by cell counting using a microscope or a flow cytometer.[10]
-
Data Analysis: The percentage inhibition of chemotaxis by the test compound is calculated relative to the vehicle control.
In Vivo Models
Objective: To evaluate the in vivo antihistaminic activity of a test compound by measuring its ability to protect against histamine-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.[14][15]
-
Drug Administration: The test compound or vehicle control is administered to the animals via an appropriate route (e.g., oral gavage).
-
Histamine Challenge: After a specified pretreatment time, the animals are exposed to an aerosol of histamine to induce bronchoconstriction.[14][16]
-
Measurement of Bronchoconstriction: Changes in respiratory parameters, such as airway resistance and dynamic compliance, are continuously monitored.[14]
-
Data Analysis: The protective effect of the test compound is determined by comparing the magnitude of the histamine-induced bronchoconstriction in the treated group to the control group.
Objective: To assess the in vivo potency and duration of action of an antihistamine in human subjects.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with a history of allergies are recruited. Subjects must abstain from taking any antihistamines for a specified period before the test.[3][17]
-
Drug Administration: Subjects receive a single oral dose of the test antihistamine or placebo.
-
Histamine Challenge: At various time points after drug administration, a fixed concentration of histamine is injected intradermally into the forearm.[3][18]
-
Measurement of Wheal and Flare: The dimensions of the resulting wheal (a raised, edematous area) and flare (surrounding erythema) are measured at a specified time after injection (typically 15-20 minutes).[18][19]
-
Data Analysis: The area of the wheal and flare is calculated, and the percentage inhibition by the antihistamine compared to placebo is determined at each time point.
Clinical Trial Design for Allergic Rhinitis
Objective: To evaluate the efficacy and safety of a new antihistamine for the treatment of allergic rhinitis.
Design: A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.[20][21]
Key Components:
-
Patient Population: Patients with a documented history of seasonal or perennial allergic rhinitis, confirmed by positive allergy skin tests or specific IgE levels.[20]
-
Treatment Arms: At least three arms: the investigational antihistamine, a placebo, and often an active comparator (another approved antihistamine).
-
Primary Efficacy Endpoint: The change from baseline in the Total Nasal Symptom Score (TNSS), which typically includes patient-reported scores for sneezing, rhinorrhea, nasal itching, and nasal congestion.[21]
-
Secondary Endpoints: Total Ocular Symptom Score (TOSS), quality of life questionnaires, and safety assessments (adverse event monitoring).
-
Duration: Typically 2 to 4 weeks for seasonal allergic rhinitis studies.
Diagram 3: Clinical Trial Workflow for Allergic Rhinitis
Caption: A typical workflow for a randomized, controlled clinical trial evaluating a new antihistamine for allergic rhinitis.
Clinical Efficacy and Safety of Cetirizine
Cetirizine has demonstrated significant efficacy in the treatment of various allergic conditions, including allergic rhinitis and chronic idiopathic urticaria.[5][22] Clinical trials have consistently shown that Cetirizine effectively reduces the symptoms of these conditions and improves patients' quality of life.[9][22]
The safety profile of Cetirizine is well-established. The most common side effect is somnolence, although it is generally mild and occurs less frequently than with first-generation antihistamines.[9] Other reported side effects include dry mouth and fatigue.[8] Due to its limited metabolism and lack of interaction with the CYP450 system, Cetirizine has a low potential for drug-drug interactions.[5]
Conclusion
Cetirizine exemplifies the advancements made in the development of second-generation antihistamines. Its high selectivity for the H1 receptor, limited CNS penetration, and favorable pharmacokinetic profile have established it as a first-line treatment for allergic rhinitis and urticaria.[9] The experimental methodologies detailed in this guide provide a framework for the continued research and development of novel antihistamines with even greater efficacy and safety. A thorough understanding of the pharmacology and the methods used for its characterization is paramount for scientists and clinicians working in the field of allergy and immunology.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2678, Cetirizine. Retrieved January 21, 2026 from [Link].
- Siddiqui, J. A., & Shrestha, A. (2023). Cetirizine. In StatPearls.
-
Drugs.com. (n.d.). Cetirizine: Package Insert / Prescribing Information. Retrieved January 21, 2026 from [Link].
-
Wikipedia. (2024, January 16). Cetirizine. In Wikipedia. Retrieved January 21, 2026 from [Link].
- Ling, M. H., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British Journal of Pharmacology, 142(1), 151–161.
- Schultze-Werninghaus, G., et al. (1987). Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. Agents and Actions, 20(3-4), 263–267.
- Curran, M. P., & Scott, L. J. (2004). Cetirizine: a review of its use in allergic disorders. Drugs, 64(5), 523–561.
-
Real Life Pharmacology. (2024, January 16). Cetirizine Pharmacology [Video]. YouTube. [Link]
- Corsico, A. G., et al. (2019). Focus on the cetirizine use in clinical practice: a reappraisal 30 years later.
-
PharmaCompass. (n.d.). Cetirizine. Retrieved January 21, 2026 from [Link].
- Slater, J. W., et al. (1999).
-
Mayo Clinic. (2024, March 26). Allergy skin tests. Retrieved January 21, 2026 from [Link].
- Verkerk, A., et al. (2001). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. DARE-994038.
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
- de Esch, I. J. P., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 62(22), 10254–10275.
- Meltzer, E. O., et al. (2000). Single-patient drug trial methodology for allergic rhinitis. Annals of Allergy, Asthma & Immunology, 84(4), 425–432.
- Abd Razak, F. I., et al. (2021). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. Molecules, 26(11), 3239.
- Uematsu, T., et al. (2016). Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects.
-
EU Clinical Trials Register. (n.d.). Search for Allergic Rhinitis AND Allergy AND Asthma. Retrieved January 21, 2026 from [Link].
- Littmann, T. (2019). G protein-dependent Assays for Functional Characterization of Histamine Receptors and Ligands [Doctoral dissertation, Universität Regensburg].
-
Patient Instruction for Allergy Skin Testing. (n.d.). Retrieved January 21, 2026 from [Link].
- Patel, P., et al. (2023). A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis. Frontiers in Allergy, 4, 1269357.
-
Walsh Medical Media. (2023, January 4). Pharmacogenetics of Second Generation Antihistamines: A Systematic Review. Retrieved January 21, 2026 from [Link].
-
ResearchGate. (n.d.). Results of evaluating the cytotoxic effect of cetirizine on U937 cells... [Image]. Retrieved January 21, 2026 from [Link].
-
ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and... [Image]. Retrieved January 21, 2026 from [Link].
- Spector, S. L. (1995). Experimental Models for the Evaluation of Treatment of Allergic Rhinitis. Annals of Allergy, Asthma & Immunology, 75(6 Pt 2), 553-563.
- Clark, R. A., & Gallin, J. I. (1975). Histamine Modulation of Eosinophil Migration. The Journal of Immunology, 115(4), 966-970.
- National Center for Biotechnology Information. (n.d.). Medical Testing Methods - Indoor Allergens. In Indoor Allergens: Assessing and Controlling Adverse Health Effects.
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
- Clark, R. A., et al. (1975). The selective eosinophil chemotactic activity of histamine. The Journal of Experimental Medicine, 142(6), 1462–1476.
-
Allergy and Asthma Center of Western Colorado. (n.d.). Allergy Skin Testing. Retrieved January 21, 2026 from [Link].
- Wang, Y., et al. (2023). Recent Studies and Prospects of Biologics in Allergic Rhinitis Treatment. Journal of Clinical Medicine, 12(23), 7384.
-
RJPT SimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Retrieved January 21, 2026 from [Link].
- Simons, F. E., & Simons, K. J. (1997). Pharmacokinetic overview of oral second-generation H1 antihistamines. The Journal of Allergy and Clinical Immunology, 100(6 Pt 1), S3-S11.
-
MDPI. (2023, November 7). Experimental Evaluation of the Hypersensitivity Reactions of a New Glycopeptide Antibiotic Flavancin in Animal Models. Retrieved January 21, 2026 from [Link].
- Van Epps, D. E., et al. (1987). In vitro effects of cetirizine and histamine on human neutrophil function. Annals of Allergy, 59(6 Pt 2), 13-19.
- Riccio, M. M., et al. (2023). Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma. Frontiers in Allergy, 4, 1269357.
- Ciprandi, G., et al. (2012). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial.
- Sabogal-Piñeros, Y. S., et al. (2021). Basophils Orchestrating Eosinophils' Chemotaxis and Function in Allergic Inflammation. International Journal of Molecular Sciences, 22(16), 8753.
-
Patsnap Synapse. (2025, October 18). What is the recommended approach for screening antihistaminic (anti-histamine) drugs? Retrieved January 21, 2026 from [Link].
- Kaczor, A. A., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. International Journal of Molecular Sciences, 22(6), 3209.
-
ResearchGate. (2025, February 13). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. Retrieved January 21, 2026 from [Link].
- Verkerk, A., et al. (2001). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. British Journal of Clinical Pharmacology, 52(6), 671–683.
-
MDPI. (2021, November 5). Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes. Retrieved January 21, 2026 from [Link].
-
Lilly Trials. (n.d.). A Study of Lebrikizumab in Adult Participants With Perennial Allergic Rhinitis (PREPARED-1). Retrieved January 21, 2026 from [Link].
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved January 21, 2026 from [Link].
-
RJPT SimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. Retrieved January 21, 2026 from [Link].
- Ciprandi, G., et al. (2004). Antiallergic anti-inflammatory effects of H1-antihistamines in humans. In Allergy and Allergic Diseases (pp. 1437-1451). Wiley.
- Mann, R. D., et al. (2000). Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice. BMJ, 320(7243), 1184–1187.
Sources
- 1. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergy skin tests - Mayo Clinic [mayoclinic.org]
- 4. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Instruction for Allergy Skin Testing — AIANE: Allergy & Immunology Associates of New England [aianedocs.com]
- 19. allergywesterncolorado.com [allergywesterncolorado.com]
- 20. Single-patient drug trial methodology for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 22. allergy.org.au [allergy.org.au]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Cetirizine Acetic Acid
Abstract
This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cetirizine Acetic Acid, a known process impurity and potential degradant of Cetirizine Dihydrochloride. The method is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure to ensure the purity and quality of Cetirizine active pharmaceutical ingredients (APIs) and finished drug products. The described protocol has been developed based on established pharmacopeial principles and validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent second-generation H1 histamine receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1][2] As with any pharmaceutical product, ensuring the purity and safety of the drug substance is paramount. The manufacturing process and storage conditions can lead to the formation of related substances or impurities that may impact the drug's efficacy and safety profile.
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous testing to identify and control these impurities.[3][4] One such critical impurity associated with Cetirizine is its corresponding acetic acid analog, hereafter referred to as Cetirizine Acetic Acid. Its presence must be monitored and quantified to ensure it does not exceed the established safety thresholds.
Causality of Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical technique due to its high resolving power, sensitivity, and suitability for separating moderately polar to non-polar compounds like Cetirizine and its related substances.[5] The method employs a C18 stationary phase, which provides excellent hydrophobic interaction-based separation. The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile). The buffer is essential for controlling the pH and ensuring the consistent ionization state of the acidic (carboxylic acid) and basic (piperazine) functional groups in both Cetirizine and its impurities, leading to reproducible retention times and sharp peak shapes. UV detection at 230 nm is selected as it offers high sensitivity for Cetirizine and its chromophoric impurities.[6]
Experimental Protocol
Materials and Reagents
-
Reference Standards: Cetirizine Dihydrochloride (USP Reference Standard), Cetirizine Acetic Acid (impurity standard).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Reagents: Monobasic Potassium Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade).
-
Water: HPLC-grade or Milli-Q water.
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PVDF).
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18, Hypersil BDS C18)[6][7] |
| Mobile Phase | 50 mM KH₂PO₄ Buffer : Acetonitrile (60:40 v/v). Adjust buffer pH to 3.5 with Orthophosphoric Acid.[7] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 230 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 20 minutes (or until all impurities have eluted) |
Preparation of Solutions
-
Buffer Preparation (50 mM KH₂PO₄, pH 3.5): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas using sonication or an online degasser before use.
-
Diluent: Mobile phase is used as the diluent to avoid peak distortion.[8]
-
Standard Stock Solution (Cetirizine Acetic Acid, ~50 µg/mL): Accurately weigh about 5 mg of Cetirizine Acetic Acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (Cetirizine Acetic Acid, ~0.5 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for quantifying impurities at a 0.1% level relative to a 500 µg/mL API sample.
-
Sample Solution (Cetirizine API, ~500 µg/mL): Accurately weigh about 50 mg of the Cetirizine Dihydrochloride sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
System Suitability and Method Validation
For a protocol to be trustworthy, it must be self-validating. This involves first ensuring the analytical system is fit for purpose (System Suitability) and then validating the method's performance characteristics according to ICH Q2(R1) guidelines.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated. Inject the Working Standard Solution (0.5 µg/mL) six times and evaluate the system's performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0[8] |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (%RSD) | Not more than 5.0% for peak area and retention time[9] |
Method Validation Protocol
The following diagram outlines the logical flow of the validation process.
Caption: Logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.
-
Specificity (Stability-Indicating): Perform forced degradation studies on the Cetirizine API.[10] Subject the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[4] Analyze the stressed samples to ensure that the Cetirizine Acetic Acid peak is well-resolved from the main Cetirizine peak and any degradation products. Peak purity analysis using a PDA detector is essential to confirm specificity.
-
Linearity: Prepare a series of at least five concentrations of Cetirizine Acetic Acid, typically ranging from the LOQ to 150% of the specification limit (e.g., 0.25 µg/mL to 5 µg/mL).[10] Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a known amount of Cetirizine Acetic Acid into the Cetirizine API sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[1]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample spiked with Cetirizine Acetic Acid at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet acceptance criteria.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. Typically, S/N ratios of 10:1 for LOQ and 3:1 for LOD are acceptable.[6][7] The LOQ must be at or below the reporting threshold for the impurity.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.2 pH units in the mobile phase, ±2% in acetonitrile composition, ±5°C in column temperature) and assess the impact on the results and system suitability.[6]
The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOQ | S/N ≥ 10; Must be ≤ reporting threshold |
| Specificity | No interference at the analyte retention time; Peak Purity > 990 |
Analytical Procedure and Calculation
The overall workflow from sample receipt to final result is depicted below.
Caption: Standard operating procedure workflow for the quantification of Cetirizine Acetic Acid.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.1.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Integrate the peak areas for Cetirizine Acetic Acid in the chromatograms.
Calculation:
The percentage of Cetirizine Acetic Acid in the sample is calculated using the following external standard formula:
% Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of Cetirizine Acetic Acid in the sample chromatogram.
-
Area_Std: Average peak area of Cetirizine Acetic Acid in the standard chromatogram.
-
Conc_Std: Concentration of Cetirizine Acetic Acid in the Working Standard Solution (µg/mL).
-
Conc_Sample: Concentration of the Cetirizine API in the Sample Solution (µg/mL).
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Cetirizine Acetic Acid in Cetirizine Dihydrochloride. It serves as a reliable, stability-indicating quality control procedure suitable for routine analysis in a regulated pharmaceutical laboratory. Adherence to the described system suitability and validation protocols will ensure the generation of trustworthy and reproducible data, contributing to the overall quality and safety of Cetirizine products.
References
-
Souri, E., Hatami, A., Ravari, N. S., Alvandifar, F., & Tehrani, M. B. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian journal of pharmaceutical research : IJPR, 13(2), 509–516. ([Link])
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of pharmaceutical and biomedical analysis, 26(2), 205–214. ([Link])
-
Kaur, P., Bansal, G., & Singh, S. (2010). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 274-279. ([Link])
-
Chaudhari, V., & Ubale, M. (2012). A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(3), 281-288. ([Link])
-
Shimadzu Corporation. (2018). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Application News No. L542. ([Link])
-
Waters Corporation. (2014). Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. Application Note 720005118EN. ([Link])
-
Dogar, M. G., et al. (2010). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 4(1), 011-015. ([Link])
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
-
Patel, Y. P., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(6), 19-22. ([Link])
-
de Oliveira, M. A., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of the Chilean Chemical Society, 59(4), 2689-2694. ([Link])
-
IOSR Journal of Pharmacy. (2014). Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per ICH Guideline. IOSRPHR, 4(9), 42-49. ([Link])
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. helixchrom.com [helixchrom.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. mospbs.com [mospbs.com]
- 6. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Cetirizine in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cetirizine in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This protocol is ideally suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Cetirizine is a potent, second-generation H1 histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic urticaria.[3] Its pharmacokinetic profile is characterized by rapid absorption and a plasma half-life that necessitates accurate and reliable quantification in biological matrices. Monitoring plasma concentrations of Cetirizine is crucial for establishing bioequivalence in generic drug development and for conducting pharmacokinetic (PK) studies.
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[1] The specificity is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a unique product ion, minimizing interference from complex plasma matrix components.[3][4] This application note provides a comprehensive, field-proven protocol for the analysis of Cetirizine in plasma, from sample preparation to final data acquisition, designed for immediate implementation in a research or clinical setting.
Materials and Methods
Chemicals and Reagents
-
Cetirizine dihydrochloride (Reference Standard, purity >99%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A UHPLC system (e.g., Shimadzu, Waters, Agilent) equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX, Waters, Thermo Fisher Scientific) equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
LC-MS/MS Conditions
The operational parameters must be optimized for the specific instrument used. The following provides a validated starting point.
Rationale for Parameter Selection:
-
Mobile Phase: A combination of ammonium acetate and formic acid in water provides good buffering capacity and promotes protonation of Cetirizine for efficient ESI+ ionization. Acetonitrile is a common organic modifier for reversed-phase chromatography, providing good peak shape and elution strength.
-
Column Choice: A C18 column is effective for retaining and separating moderately polar compounds like Cetirizine from endogenous plasma components.[3][4][5]
-
Ionization Mode: Cetirizine contains basic nitrogen atoms that are readily protonated, making positive ion electrospray (ESI+) the ideal ionization mode.
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard like Cetirizine-d4 is the preferred choice.[3][4] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction for experimental variability.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| MRM Transitions (m/z) | Cetirizine: 389.3 → 201.1 (Quantifier), 389.3 → 165.2 (Qualifier)[3][5] |
| Cetirizine-d4 (IS): 393.1 → 201.1[3][4] | |
| Collision Energy (CE) | Optimized for specific instrument; typically 20-40 eV |
| Dwell Time | 100 ms |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Cetirizine and Cetirizine-d4 (IS) in methanol.
-
Working Standard Solutions: Prepare intermediate working solutions of Cetirizine by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the desired calibration range (e.g., 1 - 500 ng/mL).
-
Working IS Solution: Prepare a 100 ng/mL working solution of Cetirizine-d4 by diluting its stock solution with 50:50 acetonitrile:water.
-
Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking 5 µL of the appropriate Cetirizine working solution into 95 µL of blank human plasma. QC samples should be prepared at a minimum of three levels: Low, Medium, and High (e.g., 3, 75, and 400 ng/mL).
Plasma Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma, which can interfere with the analysis and foul the LC-MS system.[6][7] Acetonitrile is used as the precipitating agent because it efficiently denatures proteins while keeping Cetirizine, a moderately polar compound, soluble in the resulting supernatant.[3][4][6]
Step-by-Step Protocol:
-
Retrieve plasma samples, CS, and QCs from -80°C storage and thaw on ice. Vortex gently to ensure homogeneity.
-
Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to plasma is highly effective for protein removal.[8]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][9]
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation of Plasma Samples.
Method Validation
The developed method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry."[2][10] This process establishes through objective evidence that the method is reliable for its intended application.[1]
Key Validation Parameters & Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA Guidance)[2] |
| Selectivity | Ability of the method to differentiate and quantify the analyte from endogenous components or other interferences in the blank matrix. | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank plasma sources. |
| Linearity & Range | A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) versus the nominal concentration. | At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determined by analyzing replicate QC samples (n=6) at LLOQ, Low, Medium, and High concentrations on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 lots of plasma. |
| Recovery | The efficiency of the extraction procedure, comparing the analyte response from a pre-extraction spiked sample to a post-extraction spike. | Recovery should be consistent and reproducible. |
| Stability | Analyte stability evaluated under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (-80°C), and post-preparative. | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Summary of Validation Results
The method successfully met all FDA acceptance criteria.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Range | 1.0 - 500 ng/mL |
| LLOQ | 1.0 ng/mL |
| r² | > 0.998 |
| Weighting | 1/x² |
Table 3: Intra- and Inter-Day Accuracy & Precision
| QC Level (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| 1.0 (LLOQ) | 104.5 | 8.9 | 102.1 | 11.2 |
| 3.0 (Low) | 98.7 | 6.5 | 101.5 | 7.8 |
| 75 (Medium) | 101.2 | 4.1 | 100.8 | 5.3 |
| 400 (High) | 99.5 | 3.8 | 98.9 | 4.6 |
Results and Discussion
The described LC-MS/MS method provides excellent chromatographic performance. Representative chromatograms demonstrate the method's high selectivity, with no interfering peaks observed at the retention times of Cetirizine or its internal standard in blank plasma. The LLOQ was reliably determined at 1.0 ng/mL, offering sufficient sensitivity for typical pharmacokinetic studies.
The simple protein precipitation protocol proved to be robust and efficient, with consistent analyte recovery and minimal matrix effects, largely due to the corrective power of the co-eluting stable isotope-labeled internal standard. The total chromatographic run time of 4.5 minutes allows for the analysis of over 300 samples per day, making it highly suitable for high-throughput environments.
Caption: High-level overview of the bioanalytical process.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Cetirizine in human plasma. The simple protein precipitation sample preparation and short analytical run time make it an efficient and cost-effective solution for supporting clinical and preclinical studies. The method has been thoroughly validated to meet the rigorous standards of regulatory agencies, ensuring the generation of high-quality, reproducible data for drug development professionals.
References
-
Eriksen, H., Houghton, R., Green, R., & Scarth, J. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. Chromatographia, 55(1), 1-5. Available at: [Link]
-
Clarke, W. (2016). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). In: Methods in Molecular Biology, vol 1383. Humana Press, New York, NY. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Available at: [Link]
-
Chen, J., Jiang, Y., Wang, G., & Li, H. (2011). Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. Arzneimittelforschung, 61(5), 287-295. Available at: [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Technical Tip: Protein Precipitation [phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Cetirizine in Biological Matrices
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of cetirizine from biological matrices such as human plasma and urine. Cetirizine, a second-generation antihistamine, is a zwitterionic molecule, necessitating a carefully designed extraction procedure to ensure high recovery and sample cleanliness prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We describe a method utilizing a mixed-mode polymeric SPE sorbent that leverages both reversed-phase and ion-exchange interactions for superior selectivity and reproducibility. The causality behind each step of the protocol is explained, providing a framework for adaptation and troubleshooting.
Introduction: The Analytical Challenge of Cetirizine
Cetirizine is a widely prescribed antihistamine for the relief of allergy symptoms.[1] Accurate quantification in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies.[2] However, the inherent complexity of biological matrices like plasma and urine, which contain proteins, salts, phospholipids, and other endogenous components, can significantly interfere with sensitive analytical techniques, leading to ion suppression or enhancement in mass spectrometry.[3]
Cetirizine's chemical structure presents a unique challenge for sample preparation. It possesses a carboxylic acid group and two basic nitrogen atoms within its piperazine ring, resulting in pKa values of approximately 2.2, 2.9, and 8.0. Consequently, at physiological pH, cetirizine exists predominantly as a zwitterion, a molecule with both positive and negative charges.[4] This amphoteric nature requires an extraction strategy that can effectively capture the molecule regardless of minor pH fluctuations while efficiently removing matrix interferences.
Solid-phase extraction (SPE) offers a significant advantage over simpler methods like protein precipitation or liquid-liquid extraction (LLE) by providing a more thorough cleanup, leading to reduced matrix effects and improved assay robustness.[5][6] This note details a protocol based on a mixed-mode solid-phase extraction, which provides orthogonal retention mechanisms for enhanced selectivity.
Principles of Mixed-Mode SPE for Zwitterionic Compounds
To effectively extract a zwitterionic compound like cetirizine, a mixed-mode SPE sorbent is the ideal choice. These sorbents combine two different retention mechanisms in a single cartridge, typically reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions).[7][8]
-
Reversed-Phase Interaction: The non-polar backbone of the polymeric sorbent interacts with the hydrophobic regions of the cetirizine molecule.
-
Ion-Exchange Interaction: The sorbent also contains functional groups (e.g., sulfonic acid for cation exchange) that can interact with the charged moieties of the analyte.
By manipulating the pH of the loading, washing, and elution solutions, we can control the charge state of both the analyte and the sorbent, allowing for a highly selective extraction.[9] For cetirizine, a strong cation exchange (SCX) functionality is effective. At a pH below its basic pKa (~8.0), the piperazine nitrogen is protonated (positive charge), allowing for strong retention on the SCX sorbent. Simultaneously, at a pH above its acidic pKa (~2.9), the carboxylic acid is deprotonated (negative charge). By loading the sample at a slightly acidic to neutral pH (e.g., pH 6), we ensure the piperazine group is protonated for strong cation exchange retention, while the molecule as a whole retains sufficient hydrophobicity for reversed-phase interaction.
Physicochemical Properties of Cetirizine
A thorough understanding of cetirizine's properties is fundamental to developing a robust SPE method.
| Property | Value | Significance for SPE |
| Molecular Formula | C₂₁H₂₅ClN₂O₃ | Influences molecular weight and potential for non-polar interactions. |
| Molecular Weight | 388.9 g/mol | Relevant for mass spectrometry detection. |
| pKa Values | 2.2, 2.9 (acidic), 8.0 (basic) | Critical for determining the pH for sample loading, washing, and elution to control ionization and retention. |
| Solubility | Freely soluble in water[10] | Allows for easy dilution of biological samples in aqueous buffers. |
| logP | ~2.8[11] | Indicates moderate hydrophobicity, suitable for reversed-phase retention. |
| Zwitterionic Nature | Exists as a zwitterion between pH ~3.5 and 7.5[4] | Dictates the need for a mixed-mode or carefully pH-controlled reversed-phase SPE method. |
Detailed SPE Protocol for Cetirizine from Human Plasma
This protocol is optimized for a mixed-mode strong cation exchange (SCX) polymeric SPE cartridge (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, or similar).
Materials and Reagents
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Formic Acid (or Acetic Acid) (ACS Grade)
-
Deionized Water
-
Human Plasma Sample
-
Internal Standard (e.g., Cetirizine-d4)
Experimental Workflow Diagram
Caption: SPE workflow for cetirizine extraction.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add the internal standard (e.g., Cetirizine-d4).
-
Add 200 µL of 2-4% phosphoric acid in water.
-
Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to approximately 2-3, ensuring the piperazine moiety of cetirizine is fully protonated (positively charged).
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge. This wets the polymeric sorbent and activates the functional groups. Do not let the cartridge go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The protonated cetirizine will be retained by both strong cation exchange and reversed-phase mechanisms.
-
-
Washing Step 1 (Aqueous Wash):
-
Wash the cartridge with 1 mL of 2% formic acid in water. This acidic wash removes hydrophilic interferences and weakly retained basic compounds without disrupting the strong cation-exchange retention of cetirizine.
-
-
Washing Step 2 (Organic Wash):
-
Wash the cartridge with 1 mL of methanol. This step removes more hydrophobic, non-basic interferences like lipids and phospholipids that are retained by the reversed-phase mechanism.
-
-
Elution:
-
Elute the cetirizine with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol. The basic elution solvent neutralizes the positive charge on the piperazine nitrogen, disrupting its interaction with the SCX sorbent. The high organic content of the solvent disrupts the reversed-phase interaction, allowing for complete elution of the analyte.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of your LC-MS/MS system.
-
Causality and Self-Validation: The "Why" Behind the Protocol
A robust protocol is a self-validating one, where each step is chosen for a specific, scientifically-grounded reason.
-
Why Mixed-Mode? Cetirizine's zwitterionic nature makes it susceptible to changes in pH. A single-mechanism reversed-phase sorbent might lose the analyte during aggressive organic washes if the molecule's charge state isn't perfectly controlled. The dual retention of mixed-mode (hydrophobic and ionic) provides a much stronger "grip" on the analyte, allowing for more rigorous washing steps and a cleaner final extract.[7]
-
Why Acidify the Sample? By lowering the pH well below the basic pKa of 8.0, we ensure the piperazine group is consistently and fully protonated.[9] This is crucial for maximizing retention on the strong cation exchange sorbent. It also serves to precipitate plasma proteins.
-
Why a Two-Step Wash? The dual wash is critical for cleanliness. The acidic aqueous wash removes polar interferences. The subsequent organic wash with methanol removes non-polar interferences like phospholipids, which are a primary cause of matrix effects in LC-MS.[12] Cetirizine remains bound due to the strong ionic interaction, which is not disrupted by the methanol wash.
-
Why a Basic Organic Elution? The addition of ammonium hydroxide raises the pH, neutralizing the positive charge on the cetirizine molecule. This "switches off" the ionic retention mechanism.[7] The strong organic solvent (acetonitrile/methanol) then easily overcomes the remaining reversed-phase interactions to elute the analyte.
Method Development Decision Diagram
Caption: Decision process for SPE method development.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of cetirizine from biological matrices. By employing a mixed-mode SPE strategy and carefully controlling the pH at each step, this method achieves high analyte recovery and excellent removal of matrix interferences. This robust protocol is suitable for demanding applications in clinical and pharmaceutical research, ensuring accurate and reliable quantification of cetirizine.
References
-
U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - Zyrtec. Accessdata.fda.gov. Retrieved from [Link]
-
Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]
-
Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Retrieved from [Link]
-
PubChem. (n.d.). Cetirizine. National Institutes of Health. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis Prime HLB Food Applications Notebook. Retrieved from [Link]
-
Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Teston, E., et al. (1998). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
NATCO PHARMA (CANADA) INC. (2020). Cetirizine hydrochloride tablets USP, 20 mg. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Cetirizine and Related Impurities on Coresep SB Mixed-Mode Column. Retrieved from [Link]
-
Skalicka, B., et al. (2015). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules. Retrieved from [Link]
-
Prasada Rao, R., & Venkateswarlu, P. (2007). Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. Journal of Chromatography B. Retrieved from [Link]
-
Azad, M. A. K., et al. (2019). DETERMINATION OF CETIRIZINE IN HUMAN PLASMA AND ITS VALIDATION OF METHOD USING HPLC TECHNIQUE. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Eom, H. Y., et al. (2015). Rapid chiral separation of racemic cetirizine in human plasma using subcritical fluid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Ren, X. L., et al. (2011). Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. Arzneimittelforschung. Retrieved from [Link]
-
Zaater, M. F., et al. (2000). RP-LC method for the determination of cetirizine in serum. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Skalicka, B., et al. (2015). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules. Retrieved from [Link]
-
Zuhri, S. H., et al. (2019). Determination of cetirizine in human plasma and validation method using HPLC technique. IIUM Repository (IRep). Retrieved from [Link]
-
Koutsouba, V., et al. (2008). Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. Journal of Hazardous Materials. Retrieved from [Link]
-
Carpinella, G., et al. (2023). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and The. International Journal of Molecular Sciences. Retrieved from [Link]
-
Al-Hadiya, B. M., et al. (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharmaceutical Research. Retrieved from [Link]
-
Taha, E. A. (2010). Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR. Drug Testing and Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. RP-LC method for the determination of cetirizine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
Application Notes and Protocols for Utilizing Cetirizine in Cell Culture-Based Allergy Models
For: Researchers, scientists, and drug development professionals in allergy and immunology.
Introduction: A Modern Approach to Modeling Allergic Responses In Vitro
The escalating prevalence of allergic disorders worldwide necessitates the development of robust and predictive in vitro models to accelerate the discovery of novel therapeutics. Mast cells and basophils are central players in the pathophysiology of allergic reactions, releasing a cascade of inflammatory mediators upon activation.[1] Understanding the mechanisms that govern the activation and degranulation of these cells is paramount for identifying effective anti-allergic compounds. This guide provides a comprehensive framework for utilizing cetirizine, a second-generation antihistamine, in cell culture models of allergy. Beyond its well-established role as a histamine H1 receptor antagonist, cetirizine exhibits mast cell-stabilizing properties, making it a valuable tool for dissecting the molecular intricacies of allergic inflammation.[2]
This document will detail the theoretical underpinnings and practical protocols for employing cetirizine in conjunction with widely used mast cell and basophil cell lines, namely the rat basophilic leukemia (RBL-2H3) cell line and the human mast cell line (LAD2). We will explore the methodologies for assessing the impact of cetirizine on cellular degranulation and cytokine release, providing researchers with the necessary tools to investigate its therapeutic potential in a controlled laboratory setting.
Scientific Foundation: The Dual Action of Cetirizine in Allergic Inflammation
Cetirizine's efficacy in managing allergic symptoms stems from a dual mechanism of action. Primarily, it acts as a potent and selective inverse agonist of the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby preventing the downstream signaling that leads to classic allergic symptoms such as pruritus, vasodilation, and smooth muscle contraction.[1]
Furthermore, emerging evidence highlights a secondary, yet crucial, role for cetirizine in stabilizing mast cells. This action is independent of H1 receptor antagonism and involves the modulation of intracellular signaling pathways that govern mast cell degranulation. By inhibiting the release of pre-formed mediators like histamine and beta-hexosaminidase, as well as de novo synthesized inflammatory molecules, cetirizine can dampen the allergic response at its source.[2] This mast cell-stabilizing effect underscores the utility of cetirizine as a multifaceted research tool in allergy models.
Section 1: Cell Line Selection and Culture
The choice of cell line is critical for modeling specific aspects of the allergic response. This section provides detailed protocols for the culture and maintenance of two commonly used cell lines in allergy research: RBL-2H3 and LAD2.
RBL-2H3: A Robust Model for Degranulation Studies
The RBL-2H3 cell line, derived from rat basophilic leukemia, is a widely accepted model for studying IgE-mediated degranulation. These adherent cells are relatively easy to culture and exhibit a robust degranulation response upon stimulation.
Table 1: RBL-2H3 Cell Culture Parameters
| Parameter | Recommendation |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 15% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |
| Subculture Ratio | 1:4 to 1:8 |
| Medium Renewal | Every 2 to 3 days |
Protocol 1: Culturing RBL-2H3 Cells
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of RBL-2H3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Maintaining Adherent Cultures:
-
Observe the cells daily under an inverted microscope.
-
When the cells reach 80-90% confluency, they are ready for subculturing.
-
-
Subculturing (Passaging):
-
Aspirate the spent culture medium.
-
Wash the cell monolayer once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to new culture flasks containing pre-warmed complete growth medium at the recommended split ratio.
-
-
Cryopreservation:
-
Prepare a freezing medium consisting of 90% complete growth medium and 10% sterile dimethyl sulfoxide (DMSO).
-
Resuspend the cell pellet in the freezing medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
LAD2: A Human Mast Cell Model
The LAD2 cell line is a human mast cell line that is dependent on stem cell factor (SCF) for its growth and survival. These non-adherent cells more closely resemble primary human mast cells and are an invaluable tool for studying human-specific allergic responses.
Table 2: LAD2 Cell Culture Parameters
| Parameter | Recommendation |
| Growth Medium | StemPro™-34 SFM |
| Supplements | 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |
| Cell Density | Maintain between 0.1 to 0.5 x 10^6 cells/mL |
| Medium Renewal | Every 3-4 days (replace half of the medium) |
Protocol 2: Culturing LAD2 Cells
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of LAD2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200-300 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Maintaining Suspension Cultures:
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Maintain the cell density within the recommended range.
-
-
Subculturing (Passaging):
-
When the cell density approaches the upper limit, dilute the culture with fresh, pre-warmed complete growth medium to the lower end of the recommended density range.
-
Alternatively, centrifuge the cell suspension, discard a portion of the supernatant, and resuspend the cells in fresh medium.
-
-
Cryopreservation:
-
Prepare a freezing medium of 90% complete growth medium and 10% sterile DMSO.
-
Centrifuge the cell suspension and resuspend the pellet in the freezing medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot into cryovials and freeze using a controlled-rate freezing container before transferring to liquid nitrogen.
-
Section 2: Preparation and Application of Cetirizine
Proper preparation and application of cetirizine are essential for obtaining reliable and reproducible results.
Preparation of Cetirizine Dihydrochloride Stock Solution
Cetirizine dihydrochloride is the commonly used salt for in vitro studies due to its solubility in aqueous solutions.
Protocol 3: Preparing a 10 mM Cetirizine Stock Solution
-
Materials:
-
Cetirizine dihydrochloride powder (molecular weight: 461.81 g/mol )
-
Sterile, nuclease-free water or DPBS
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required mass of cetirizine dihydrochloride for your desired stock concentration and volume. For a 10 mM stock solution in 10 mL:
-
Mass (g) = 0.01 L * 10 mmol/L * 461.81 g/mol = 0.046181 g = 46.18 mg
-
-
Weigh the calculated amount of cetirizine dihydrochloride powder in a sterile tube.
-
Add the desired volume of sterile water or DPBS.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Determining the Optimal Working Concentration
Before conducting functional assays, it is crucial to determine the optimal, non-toxic working concentration range of cetirizine for your chosen cell line. This is typically achieved through a cytotoxicity assay.
Workflow for Determining Optimal Cetirizine Concentration
Caption: Workflow for determining the optimal working concentration of cetirizine.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed RBL-2H3 or LAD2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment (for RBL-2H3) or stabilization.
-
-
Cetirizine Treatment:
-
Prepare a series of 2-fold dilutions of the cetirizine stock solution in complete growth medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM).
-
Remove the old medium from the wells and add 100 µL of the various cetirizine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and an untreated control.
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile DPBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the cetirizine concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Select a range of non-toxic concentrations for subsequent functional assays, typically well below the IC50 value.
-
Section 3: Functional Assays for Assessing Anti-Allergic Effects
This section details the key functional assays used to evaluate the efficacy of cetirizine in inhibiting mast cell and basophil activation.
Beta-Hexosaminidase Release Assay: A Marker of Degranulation
Beta-hexosaminidase is a granular enzyme that is co-released with histamine upon mast cell degranulation. Its enzymatic activity can be easily quantified using a colorimetric assay, serving as a reliable surrogate marker for degranulation.
Workflow for Beta-Hexosaminidase Assay
Sources
- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Cetirizine: antiallergic therapy beyond traditional H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Cetirizine Acetic Acid for Impurity Profiling and Metabolite Identification
Introduction
Cetirizine, a second-generation antihistamine, is a widely used pharmaceutical compound for the treatment of allergic rhinitis and chronic urticaria.[1] Its chemical name is (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, often referred to simply as Cetirizine. The "acetic acid" moiety is an integral part of the parent molecule. Understanding the mass spectrometric behavior of Cetirizine is crucial for a variety of applications in drug development and quality control. This includes pharmacokinetic studies, metabolite identification, and the profiling of potential impurities and degradation products that may arise during synthesis or storage.[2][3][4][5]
This application note provides a detailed guide to the mass spectrometry fragmentation pattern of Cetirizine. It is intended for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-mass spectrometry (LC-MS) for the analysis of Cetirizine and its related compounds. The protocols and insights provided herein are grounded in established analytical methodologies and aim to provide a comprehensive framework for confident identification and characterization.
Analytical Rationale and Strategy
The primary objective when analyzing Cetirizine and its related substances by mass spectrometry is to achieve specificity and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its ability to separate complex mixtures and provide structural information through controlled fragmentation.[6][7][8]
Our strategy involves:
-
Chromatographic Separation: Utilizing reverse-phase liquid chromatography to achieve separation of Cetirizine from potential impurities and matrix components.
-
Ionization: Employing positive ion electrospray ionization (ESI) to generate the protonated molecule, [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): Subjecting the precursor ion to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which serves as a structural fingerprint.
Experimental Protocol: LC-MS/MS Analysis of Cetirizine
This protocol outlines a robust method for the analysis of Cetirizine using a standard triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cetirizine dihydrochloride reference standard in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 1 µg/mL.
-
Forced Degradation Samples (Optional): To investigate potential degradation products, subject the Cetirizine stock solution to stress conditions such as acidic, basic, oxidative, and photolytic environments as per ICH guidelines.[4]
2. Liquid Chromatography Conditions:
| Parameter | Value | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like Cetirizine.[1][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient | 20% B to 95% B over 5 minutes | Allows for efficient elution and separation of Cetirizine and related compounds. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Cetirizine contains basic nitrogen atoms that are readily protonated.[1][7] |
| Scan Mode | Full Scan (for initial investigation) and Product Ion Scan (for fragmentation analysis) | Full scan identifies the precursor ion, while product ion scan reveals the fragmentation pattern. |
| Precursor Ion (m/z) | 389.3 | Corresponds to the [M+H]⁺ of Cetirizine.[1][7] |
| Collision Gas | Argon | |
| Collision Energy | 20-40 eV (optimization recommended) | Energy required to induce fragmentation. This should be optimized for the specific instrument. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C |
Fragmentation Pattern and Mechanistic Elucidation
The fragmentation of the protonated Cetirizine molecule ([M+H]⁺ at m/z 389.3) provides structurally significant product ions. The most prominent and characteristic fragments are observed at m/z 201.1 and m/z 165.1.[1][7][9]
Proposed Fragmentation Pathway of Cetirizine:
Caption: Proposed fragmentation pathway of protonated Cetirizine.
Interpretation of Key Fragments:
-
m/z 389.3 (Precursor Ion): This ion represents the protonated molecule of Cetirizine, [C21H25ClN2O3 + H]⁺.
-
m/z 201.1 (Major Product Ion): This fragment is consistently reported as a major product ion in the MS/MS spectra of Cetirizine.[1][7][8] It is formed through the cleavage of the ether linkage between the ethoxyacetic acid side chain and the piperazine ring. This results in the formation of the 1-[(4-chlorophenyl)phenylmethyl]piperazine cation. The stability of this fragment makes it an excellent choice for selected reaction monitoring (SRM) in quantitative assays.
-
m/z 165.1 (Secondary Product Ion): This ion is generated from the further fragmentation of the m/z 201.1 ion. It corresponds to the loss of a chlorine atom, resulting in the [(chlorophenyl)phenylmethyl]⁺ fragment.
Application in Impurity and Metabolite Analysis
The established fragmentation pattern of Cetirizine serves as a reference for the identification of its impurities and metabolites. For instance, Cetirizine N-oxide, a known degradation product and metabolite, exhibits a precursor ion at m/z 405 ([M+H]⁺), which is 16 Da higher than Cetirizine due to the addition of an oxygen atom.[2][6] Its fragmentation pattern would also be expected to show the characteristic m/z 201.1 fragment, but with additional fragmentation pathways related to the N-oxide group.
By comparing the fragmentation patterns of unknown peaks in a sample to that of the Cetirizine reference standard, one can tentatively identify related substances. Any modification to the core structure of Cetirizine will likely result in a shift in the precursor ion mass and potentially the emergence of new, diagnostic product ions.
Conclusion
The mass spectrometry fragmentation pattern of Cetirizine is well-characterized and provides a reliable basis for its identification and quantification. The primary fragmentation pathway involves the cleavage of the ether linkage, leading to the formation of the stable product ion at m/z 201.1. This detailed understanding of the fragmentation behavior is essential for developing robust and specific LC-MS/MS methods for the analysis of Cetirizine, its impurities, and metabolites in various matrices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists working in pharmaceutical analysis and drug metabolism.
References
-
Garg, U., Bobilev, I., & Frazee, C. (2016). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). In: Garg, U. (eds) Clinical Applications of Mass Spectrometry. Methods in Molecular Biology, vol 1378. Humana Press, New York, NY. [Link]
-
Dyakonov, T., et al. (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. AAPS PharmSciTech, 11(1), 197-203. [Link]
-
Springer Nature Experiments. (2016). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Magar, L. P., et al. (2018). Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry. Semantic Scholar. [Link]
-
Eriksen, H., et al. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. Chromatographia, 55(1-2), 123-127. [Link]
-
ResearchGate. (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. [Link]
-
ResearchGate. (2016). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Patel, Y., et al. (2011). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 338-342. [Link]
-
Li, W., et al. (2011). Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. Arzneimittelforschung, 61(5), 287-295. [Link]
-
Jaber, A. M. Y., et al. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 341-350. [Link]
-
Xu, Y., et al. (2016). Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis. Rapid Communications in Mass Spectrometry, 30(18), 2067-2076. [Link]
Sources
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 8. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Note: Titrimetric Determination of Cetirizine Hydrochloride
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative determination of Cetirizine hydrochloride (CTZ) in bulk drug substance via non-aqueous potentiometric titration. This method is robust, accurate, and aligns with principles outlined in major pharmacopeias, such as the United States Pharmacopeia (USP)[1]. The protocol details the preparation and standardization of the titrant, sample analysis, and the necessary calculations to ensure assay validity. The scientific rationale behind the choice of solvent and titrant is explained to provide researchers and quality control analysts with a deep understanding of the method's chemistry and operational parameters.
Introduction and Scientific Principle
Cetirizine hydrochloride, chemically (±)-[2-[4-[(4-Chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid, dihydrochloride, is a potent second-generation H1 histamine receptor antagonist widely used in the treatment of allergies.[2][3] Its efficacy is directly linked to its concentration in the final drug product, necessitating a precise and reliable analytical method for its quantification. While chromatographic methods like HPLC are common, classical titrimetry offers a simple, cost-effective, and highly accurate alternative for assaying the pure drug substance.
The official monograph in the United States Pharmacopeia (USP) describes a non-aqueous titration method for the assay of Cetirizine hydrochloride.[1] This application note is based on this established principle.
1.1. The Chemistry of Non-Aqueous Titration
Cetirizine hydrochloride is a dihydrochloride salt of a weak organic base. The two nitrogen atoms within the piperazine ring are basic but are protonated in the hydrochloride salt form. To titrate this compound as a base, the analysis must be conducted in a non-aqueous solvent system.
-
Solvent System: Anhydrous glacial acetic acid is the chosen solvent. Its function is twofold: it is an excellent solvent for the analyte and it possesses a low dielectric constant and is sufficiently acidic to break the hydrochloride salt bond, freeing the basic nitrogen atoms for reaction, but not so acidic as to level them completely. This differentiating effect allows the weakly basic piperazine nitrogens to be titrated by a stronger acid.
-
Titrant: A solution of perchloric acid (HClO₄) in glacial acetic acid serves as the strong acidic titrant. Perchloric acid behaves as a very strong acid in this medium, leading to a sharp and distinct endpoint.
-
Reaction Stoichiometry: The titration reaction involves the protonation of the two basic nitrogen atoms of the cetirizine molecule by two molecules of perchloric acid. The reaction proceeds in a 1:2 molar ratio (Cetirizine:Perchloric Acid).
-
Endpoint Detection: A potentiometric endpoint detection system is employed. This involves monitoring the potential difference between a combination glass electrode and a reference electrode as the titrant is added. The equivalence point, where the reaction is stoichiometrically complete, is identified by the point of maximum inflection on the titration curve (a plot of potential vs. titrant volume). This method is superior to visual indicators in non-aqueous media due to its higher precision and objectivity.
Experimental Workflow and Logic
The following diagram outlines the logical flow of the entire analytical procedure, from reagent preparation to the final assay calculation.
Caption: High-level workflow for the titrimetric assay of Cetirizine HCl.
Detailed Experimental Protocols
3.1. Reagents and Apparatus
| Reagents / Equipment | Grade / Specification |
| Cetirizine Hydrochloride | Reference Standard (RS) or sample for analysis |
| Perchloric Acid (70%) | Analytical Reagent (AR) Grade |
| Glacial Acetic Acid | Anhydrous, AR Grade |
| Acetic Anhydride | AR Grade |
| Potassium Hydrogen Phthalate | Primary Standard Grade, dried at 110 °C for 2 hours |
| Apparatus | |
| Automatic Potentiometric Titrator | Equipped with a glass-calomel combination electrode or similar |
| Analytical Balance | Readability of 0.1 mg or better |
| Volumetric Glassware | Class A (Burettes, Pipettes, Volumetric Flasks) |
| Magnetic Stirrer and Stir Bars |
3.2. Protocol 1: Preparation and Standardization of 0.1 M Perchloric Acid
-
Rationale: The accuracy of the assay is critically dependent on the accurately known concentration of the titrant. Perchloric acid is standardized against a primary standard, Potassium Hydrogen Phthalate (KHP), which is a stable, non-hygroscopic solid of high purity.
-
Procedure:
-
Preparation: Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid. Add 20 mL of acetic anhydride to the solution, mix thoroughly, and allow it to stand for 24 hours. The acetic anhydride reacts with any residual water present in the reagents. Make up the volume to 1000 mL with glacial acetic acid.
-
Standardization: a. Accurately weigh about 700 mg of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL beaker. b. Add 50 mL of glacial acetic acid and warm gently to dissolve. Cool to room temperature. c. Immerse the electrode of the potentiometric titrator and a magnetic stir bar. d. Titrate with the prepared 0.1 M perchloric acid solution, stirring continuously. e. Record the volume of titrant required to reach the potentiometric endpoint. f. Perform the standardization in triplicate.
-
-
Calculation of Molarity:
The Relative Standard Deviation (RSD) of the triplicate molarity values should be ≤ 0.2%.
3.3. Protocol 2: Assay of Cetirizine Hydrochloride Bulk Substance
-
Procedure:
-
Accurately weigh approximately 400 mg of Cetirizine hydrochloride into a 250 mL beaker.
-
Add 70 mL of anhydrous glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved.
-
Immerse the electrode of the potentiometric titrator.
-
Titrate with the standardized 0.1 M perchloric acid.
-
Record the volume of titrant consumed at the equivalence point (point of maximum inflection).
-
Perform a blank titration using 70 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Perform the assay in triplicate.
-
Data Analysis and Trustworthiness
4.1. Calculation of Purity
The percentage purity of Cetirizine hydrochloride is calculated using the following formula:
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
M = Exact molarity of the standardized perchloric acid (mol/L)
-
F = Equivalence factor ( g/mol ). For Cetirizine hydrochloride (MW = 461.81 g/mol ), the factor is 0.02309 g/mL (since 1 mole of CTZ reacts with 2 moles of HClO₄, the equivalent weight is 461.81 / 2 = 230.905. Each mL of 0.1 M titrant is equivalent to 0.1 * 230.905 / 1000 = 0.02309 g).
-
W = Weight of the Cetirizine hydrochloride sample (g)
4.2. Sample Data Presentation
| Replicate | Sample Weight (g) | Titrant Volume (mL) | Blank Volume (mL) | Calculated Purity (%) |
| 1 | 0.4015 | 17.35 | 0.05 | 99.85 |
| 2 | 0.4022 | 17.40 | 0.05 | 99.91 |
| 3 | 0.4008 | 17.32 | 0.05 | 99.89 |
| Mean | 99.88 | |||
| RSD | 0.03% | |||
| (Note: Data is for illustrative purposes only, assuming a standardized titrant molarity of 1.000 M for simplicity of equivalence factor use. Actual molarity from standardization must be used.) |
4.3. Self-Validating System and Trustworthiness
The robustness of this protocol is ensured by several key factors:
-
Traceability to a Primary Standard: The standardization of the titrant against NIST-traceable Potassium Hydrogen Phthalate ensures the accuracy of the measurements.
-
Objective Endpoint: Potentiometric detection provides an unbiased, instrument-read endpoint, eliminating the subjective interpretation associated with colored indicators.
-
Stoichiometric Reaction: The acid-base reaction is rapid, complete, and follows a well-defined stoichiometry, forming a reliable basis for calculation.
-
System Suitability: As per general pharmacopeial guidelines, the precision of the method is demonstrated by the low Relative Standard Deviation (RSD) between replicate measurements, which should typically not exceed 2.0%[1][4].
Chemical Reaction Diagram
The following diagram illustrates the fundamental acid-base reaction occurring during the titration.
Caption: Protonation of Cetirizine base by Perchloric acid titrant.
References
-
Titrimetric micro-determination of cetirizine hydrochloride using potassium caroate. Modern aspects of creating extemporaneous medicinal products.
-
Sultan, A., & Rizvi, S. A. A. (2017). Determination and quantification of cetirizine HCl in dosage formulations by RP-HPLC. SN Applied Sciences, 1(9), 1039.
-
Spectrophotometric method for the Estimation of Cetirizine Hydrochloride in Pharmaceutical preparation. (2020). International Journal of Pharmaceutical Sciences and Research.
-
PRODUCT MONOGRAPH Cetirizine Cetirizine Hydrochloride Tablets USP. (2021). JAMP Pharma Corporation.
-
Cetirizine Hydrochloride - USP-NF. U.S. Pharmacopeia.
-
Dogar, M. G., et al. (2010). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 4(9), 655-661.
-
Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per. IOSR Journal of Pharmacy.
-
Fallah, S., & Gholami, M. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian journal of pharmaceutical research, 12(Suppl), 143-51.
-
Patel, M. K., & Veni, K. J. K. (2015). Analytical Method Development and Validation of Cetirizine Hydrochloride and Phenylephrine Hydrochloride in Combined Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(2), 180-186.
-
Cetirizine Hydrochloride (USP) - Tablets. Merck Millipore.
-
Cetirizine Hydrochloride Tablets. (2012). U.S. Pharmacopeia.
Sources
"application of Cetirizine in studying inflammatory pathways"
Introduction: Cetirizine as a Multifunctional Tool for Inflammation Research
Cetirizine, a second-generation antihistamine, is widely recognized for its potent and selective antagonism of the histamine H1 receptor.[1][][3][4] While its clinical efficacy in treating allergic conditions like rhinitis and urticaria is well-established, its utility in the research sphere extends far beyond simple histamine blockade.[1][5][6] A growing body of evidence reveals that Cetirizine possesses significant anti-inflammatory properties that are independent of H1-receptor antagonism.[1][7] These pleiotropic effects, which include the modulation of key inflammatory cells, cytokines, and adhesion molecules, make Cetirizine a valuable pharmacological tool for dissecting complex inflammatory pathways.[1][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Cetirizine to investigate various facets of inflammation. We will explore its mechanism of action beyond H1-receptor blockade and provide field-proven methodologies for its application in both in vitro and in vivo models.
Deeper Dive: The Anti-Inflammatory Mechanisms of Cetirizine
While the primary action of Cetirizine is competitive binding to H1 receptors, preventing histamine-induced symptoms, its broader anti-inflammatory effects are of significant interest to researchers.[][4] These effects are mediated through several interconnected pathways:
-
Inhibition of Inflammatory Cell Recruitment: Cetirizine has been consistently shown to inhibit the migration and infiltration of key inflammatory cells, particularly eosinophils, into sites of inflammation.[3][9][10][11][12][13] This effect is not solely due to H1 blockade and suggests a direct action on the chemotactic processes governing these cells.[10][11]
-
Modulation of Cytokine and Chemokine Release: The drug can suppress the release of pro-inflammatory cytokines and chemokines. Studies have demonstrated its ability to reduce levels of IL-4, IL-8, and macrophage migration inhibitory factor (MIF), thereby dampening the inflammatory cascade.[7][8]
-
Downregulation of Adhesion Molecules: The recruitment of leukocytes to inflamed tissues is critically dependent on the expression of adhesion molecules on endothelial and epithelial cells. Cetirizine has been shown to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are crucial for leukocyte trafficking.[1][14][15][16]
-
Suppression of NF-κB Pathway: Some of Cetirizine's anti-inflammatory properties are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1][17] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[18][19][20][21]
These multifaceted actions position Cetirizine as an ideal probe for studying the interplay between histamine signaling and broader inflammatory responses.
Signaling Pathway Overview
Caption: Cetirizine's dual mechanism: H1-receptor antagonism and NF-κB pathway suppression.
Application Note 1: In Vitro Analysis of Eosinophil Chemotaxis
Objective: To investigate the direct inhibitory effect of Cetirizine on eosinophil migration towards a chemoattractant, independent of its H1-receptor antagonism. This assay is crucial for studying the mechanisms by which Cetirizine limits eosinophilic inflammation, a hallmark of allergic diseases.
Rationale: Eosinophil recruitment is a critical step in the late-phase allergic reaction. By using a chemoattractant like Platelet-Activating Factor (PAF), which does not act via histamine receptors, this protocol allows for the specific evaluation of Cetirizine's non-H1-mediated anti-inflammatory effects.[9][10][11]
Protocol: Modified Boyden Chamber Assay for Eosinophil Chemotaxis
1. Materials & Reagents:
-
Eosinophils: Isolated from the peripheral blood of allergic donors.
-
Cetirizine Dihydrochloride: (Sigma-Aldrich or equivalent). Prepare a stock solution in sterile PBS and dilute to final concentrations.
-
Chemoattractant: Platelet-Activating Factor (PAF) (Sigma-Aldrich) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) (Sigma-Aldrich).
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Apparatus: 48-well microchemotaxis chamber (e.g., Neuro Probe).
-
Membrane: Polyvinylpyrrolidone-free polycarbonate membrane, 5 µm pore size.
-
Staining: Wright-Giemsa stain.
2. Experimental Procedure:
-
Cell Preparation: Isolate eosinophils from heparinized venous blood using a density gradient centrifugation method followed by negative selection with magnetic beads to achieve >95% purity. Resuspend cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate the eosinophil suspension with various concentrations of Cetirizine (e.g., 0.01, 0.1, 1 µg/mL) or vehicle control (PBS) for 30 minutes at 37°C.[9]
-
Scientist's Note: This pre-incubation step is critical to allow Cetirizine to exert its effect on the intracellular signaling pathways of the eosinophils before they are exposed to the chemoattractant.
-
-
Chamber Assembly:
-
Add 25 µL of chemoattractant (e.g., PAF at 10⁻⁶ M) to the lower wells of the Boyden chamber.[9] Use assay medium alone as a negative control for random migration.
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Assemble the chamber by securing the top plate.
-
-
Cell Loading: Add 50 µL of the pre-incubated eosinophil suspension (containing Cetirizine or vehicle) to the upper wells.
-
Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.
-
Cell Staining & Quantification:
-
Disassemble the chamber and scrape non-migrated cells from the top surface of the membrane.
-
Remove the membrane, fix in methanol, and stain with Wright-Giemsa.
-
Mount the membrane on a glass slide and count the number of migrated cells in 5-10 high-power fields (HPF) using a light microscope.
-
3. Data Analysis & Expected Results:
-
Calculate the average number of migrated cells per HPF for each condition.
-
Express the data as a percentage of inhibition compared to the vehicle-treated positive control.
-
Formula: % Inhibition = [1 - (Migrated cells with Cetirizine / Migrated cells with Vehicle)] x 100.
-
Expected Outcome: Cetirizine is expected to cause a dose-dependent inhibition of eosinophil chemotaxis towards PAF and fMLP.[9][10][11] Significant inhibition has been reported at concentrations as low as 0.01 µg/mL.[9]
Data Summary Table
| Chemoattractant | Cetirizine Conc. (µg/mL) | Reported Mean % Inhibition (± SEM) | Reference |
| PAF (10⁻⁶ M) | 0.01 | 47.5% (± 6.1%) | [9] |
| PAF (10⁻⁶ M) | 0.1 | 50.8% (± 5.1%) | [9] |
| PAF (10⁻⁶ M) | 1.0 | 58.9% (± 6.4%) | [9] |
Application Note 2: In Vivo Dissection of Allergic Airway Inflammation
Objective: To utilize Cetirizine as a pharmacological tool to assess its impact on eosinophilic airway inflammation, Th2 cytokine production, and airway hyperresponsiveness in a murine model of asthma.
Rationale: The ovalbumin (OVA)-induced allergic airway inflammation model is a robust and widely used system that mimics key features of human asthma.[22][23] Administering Cetirizine in this model allows researchers to investigate its anti-inflammatory effects in a complex biological system, evaluating its potential to modulate both early and late-phase allergic responses.
Protocol: Ovalbumin-Induced Asthma Mouse Model
1. Materials & Reagents:
-
Animals: 6-8 week old BALB/c mice.[22]
-
Antigen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).[22]
-
Adjuvant: Aluminum hydroxide (Alum) (e.g., Imject™ Alum, Thermo Fisher).[22]
-
Cetirizine: Prepare for oral gavage or intraperitoneal (i.p.) injection in sterile saline.
-
Reagents for Analysis: ELISA kits for murine IL-4, IL-5, IL-13; Wright-Giemsa stain; Methacholine for airway hyperresponsiveness measurement.[22]
2. Experimental Procedure:
Caption: Experimental timeline for the OVA-induced allergic airway inflammation model.
-
Sensitization (Days 0 and 14): Sensitize mice via an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a 200 µL total volume of sterile PBS.[22] A control group receives PBS/alum only.
-
Treatment (Days 18-24): Administer Cetirizine (e.g., 10 mg/kg) or vehicle (saline) daily to respective groups of mice via oral gavage or i.p. injection.
-
Rationale: Starting treatment before the challenge phase helps to evaluate the prophylactic potential of Cetirizine on the development of airway inflammation.
-
-
Challenge (Days 21, 22, 23): Expose mice to an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.[24] The control group is challenged with saline only.
-
Analysis (Day 25 - 48h after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL by instilling and retrieving ice-cold PBS into the lungs.[22]
-
Cell Differentials: Centrifuge the BAL fluid (BALF), resuspend the cell pellet, and perform total and differential cell counts (eosinophils, neutrophils, etc.) using a hemocytometer and cytospin slides stained with Wright-Giemsa.[22]
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA to assess the Th2 inflammatory response.[22]
-
3. Data Analysis & Expected Results:
-
AHR: Compare the dose-response curves to methacholine between groups. The OVA/Vehicle group should show significantly higher AHR compared to the control group.
-
BALF Cells: Use ANOVA or t-tests to compare cell counts. The OVA/Vehicle group will have a significant influx of inflammatory cells, particularly eosinophils.
-
Cytokines: Compare cytokine concentrations between groups. The OVA/Vehicle group will have elevated levels of Th2 cytokines.
-
Expected Outcome: Treatment with Cetirizine is expected to significantly reduce AHR, decrease the number of eosinophils in the BALF, and lower the levels of IL-4, IL-5, and IL-13 compared to the OVA/Vehicle group, demonstrating its anti-inflammatory efficacy in vivo.
Conclusion
Cetirizine serves as a powerful and versatile tool for inflammation research. Its well-defined role as an H1-receptor antagonist, combined with its significant non-H1-mediated anti-inflammatory properties, allows for the targeted investigation of specific inflammatory pathways. The protocols detailed here provide a robust framework for researchers to explore the intricate mechanisms of allergic inflammation and to evaluate the therapeutic potential of compounds that target eosinophil migration, cytokine signaling, and adhesion molecule expression. By applying these methodologies, scientists can gain deeper insights into the pathophysiology of inflammatory diseases.
References
-
Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed. Available from: [Link]
-
Inhibition of Eosinophil Chemotaxis by a New Antiallergic Compound (Cetirizine). Available from: [Link]
-
Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine). - Abstract - Europe PMC. Available from: [Link]
-
Effect of Cetirizine on Human Eosinophil Superoxide Generation, Eosinophil Chemotaxis and Eosinophil Peroxidase in vitro. Available from: [Link]
-
Cetirizine - Wikipedia. Available from: [Link]
-
Allergen Sensitization and Challenge to Ovalbumin - Bio-protocol. Available from: [Link]
-
Cetirizine H1-Antihistamine Action | Pathway - PubChem. Available from: [Link]
-
Ovalbumin-induced allergic airway inflammation mouse model - Bio-protocol. Available from: [Link]
-
A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. Available from: [Link]
-
Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed. Available from: [Link]
-
Cetirizine modulates adhesion molecule expression in a double-blind controlled study conducted in psoriatic patients - PubMed. Available from: [Link]
-
Cetirizine: antiallergic therapy beyond traditional H1 antihistamines - PubMed. Available from: [Link]
-
Adhesion molecule profiles in atopic dermatitis vs. allergic contact dermatitis: pharmacological modulation by cetirizine - PubMed. Available from: [Link]
-
OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed. Available from: [Link]
-
Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia. Available from: [Link]
-
What is the mechanism of Cetirizine Hydrochloride? - Patsnap Synapse. Available from: [Link]
-
Inhibitory effect of oral cetirizine on in vivo antigen-induced histamine and PAF-acether release and eosinophil recruitment in human skin - PubMed. Available from: [Link]
-
ANTI-INFLAMMATORY ACTIVITY OF H1 RECEPTOR ANTAGONIST CETIRIZINE IN ANIMAL MODELS. Available from: [Link]
-
Cetirizine and hydrocortisone differentially regulate ICAM-1 expression and chemokine release in cultured human keratinocytes - PubMed. Available from: [Link]
-
Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed. Available from: [Link]
-
In vivo effects of cetirizine on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed. Available from: [Link]
-
The histamine-induced enhanced expression of vascular cell adhesion molecule-1 by nasal polyp-derived fibroblasts is inhibited by levocetirizine - PubMed. Available from: [Link]
-
Cetirizine reduces ICAM-I on epithelial cells during nasal minimal persistent inflammation in asymptomatic children with mite-allergic asthma - PubMed. Available from: [Link]
-
Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed. Available from: [Link]
-
(PDF) ANTI-INFLAMMATORY ACTIVITY OF H1 RECEPTOR ANTAGONIST CETIRIZINE IN ANIMAL MODELS. Available from: [Link]
-
Inhibition of cytokine release from human mast cells with cetirizine, desloratadine, and dexamethasone. Available from: [Link]
-
Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed. Available from: [Link]
-
Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines - PubMed. Available from: [Link]
-
Inhibition of cytokine-induced expression of T-cell cytokines by antihistamine | Request PDF. Available from: [Link]
-
Cetirizine - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Cetirizine-induced downregulation of airway fibroblast proliferation and function: a rationale for a different approach to allergy treatment? - PubMed. Available from: [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. Available from: [Link]
-
Regulation of NF-κB by TNF Family Cytokines - PMC. Available from: [Link]
-
Inhibition of Allergic Response by Intranasal Selective NF-κB Decoy Oligodeoxynucleotides in a Murine Model of Allergic Rhinitis. Available from: [Link]
-
The NF-κB Family of Transcription Factors and Its Regulation - PMC. Available from: [Link]
Sources
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. Cetirizine: antiallergic therapy beyond traditional H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 5. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. karger.com [karger.com]
- 13. In vivo effects of cetirizine on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cetirizine modulates adhesion molecule expression in a double-blind controlled study conducted in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adhesion molecule profiles in atopic dermatitis vs. allergic contact dermatitis: pharmacological modulation by cetirizine [pubmed.ncbi.nlm.nih.gov]
- 16. Cetirizine reduces ICAM-I on epithelial cells during nasal minimal persistent inflammation in asymptomatic children with mite-allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Allergic Response by Intranasal Selective NF-κB Decoy Oligodeoxynucleotides in a Murine Model of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Cetirizine HPLC Analysis
Welcome to the technical support center for Cetirizine HPLC analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the mobile phase for robust and reliable Cetirizine quantification. Here, we move beyond simple protocols to explain the fundamental science, enabling you to make informed decisions during method development and routine analysis.
Fundamental Principles: Understanding Cetirizine's Chemistry
Effective mobile phase optimization begins with understanding the analyte itself. Cetirizine is a zwitterionic molecule, meaning it contains both acidic and basic functional groups and its net charge is highly dependent on pH.[1][2]
-
Key Physicochemical Properties:
-
pKa Values: Cetirizine has multiple pKa values, approximately 1.52, 2.92 (for the carboxylic acid groups), and 8.27 (for the piperazine nitrogen).[3]
-
Zwitterionic Nature: Between a pH of approximately 3.5 and 7.5, the molecule exists predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged piperazine ring.[2] This dual-charge nature can lead to complex interactions with the stationary phase.
-
This zwitterionic character is the primary reason for many chromatographic challenges, such as peak tailing. At acidic pH values (below ~3), the carboxylic acid is protonated (neutral), and the molecule carries a net positive charge. This can lead to strong ionic interactions with residual, negatively charged silanol groups on the surface of C18 columns, a common cause of poor peak shape.[4] Controlling the mobile phase pH is therefore the most critical parameter for achieving a sharp, symmetrical peak.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions encountered during Cetirizine HPLC analysis.
Q1: What is a good starting mobile phase for Cetirizine analysis on a C18 column? A common and effective starting point is a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of Acetonitrile and a phosphate or acetate buffer (e.g., 25-50 mM potassium phosphate) in a 40:60 (v/v) ratio, with the aqueous phase pH adjusted to between 3.0 and 4.0, is widely used.[5] The United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride tablets suggests a mobile phase of Acetonitrile and a phosphoric acid buffer (2:3 ratio).[6]
Q2: Why is my Cetirizine peak tailing? Peak tailing is the most frequent issue. It is typically caused by secondary interactions between the basic amine groups of Cetirizine and active silanol groups on the silica-based stationary phase.[4][7] To mitigate this, operate at a low pH (e.g., 2.5-3.5) to protonate the silanols and reduce their ionic interaction with the positively charged analyte. Using a high-purity, end-capped column is also essential.
Q3: What detection wavelength (λ) should I use for Cetirizine? Cetirizine has a UV absorbance maximum at approximately 230-231 nm.[8] This wavelength provides excellent sensitivity for quantification in most pharmaceutical dosage forms.
Q4: Can I use Methanol instead of Acetonitrile? Yes, Methanol can be used as the organic modifier. A mobile phase of Methanol and water (e.g., 70:30 v/v) with the pH adjusted to 4 has been shown to be effective.[8] However, Acetonitrile often provides better peak shape and lower backpressure. The choice between them can be a key parameter to investigate during method development.
In-Depth Troubleshooting Guides
This section addresses specific experimental problems with a systematic, cause-and-effect approach.
Issue 1: Severe Peak Tailing or Splitting
-
Symptoms: The peak for Cetirizine has a Tailing Factor (Tf) > 2.0 or appears as a doublet/split peak.
-
Primary Cause: Strong secondary ionic interactions or a partially blocked column frit.
-
Investigative Logic:
-
Chemical Interactions: The primary amine on Cetirizine is protonated at acidic pH and can interact strongly with deprotonated, acidic silanol groups (Si-O⁻) on the column packing. This mixed-mode interaction causes tailing.
-
Physical Obstruction: Particulate matter from the sample or mobile phase can block the column inlet frit, causing a distorted flow path and split peaks.[9]
-
-
Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of the aqueous buffer. Adjusting the pH to between 2.5 and 3.5 with phosphoric acid will protonate the majority of silanol groups, minimizing secondary interactions.[4][10]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 50 mM) can help to mask residual silanol activity and improve peak symmetry.
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are essential for analyzing basic compounds like Cetirizine.
-
Column Flushing: If peak splitting is observed for all peaks, it may indicate a blocked frit. Disconnect the column, reverse its direction, and flush to waste with a strong solvent (like Isopropanol, after ensuring miscibility).[9] Always filter your samples and mobile phases to prevent this.[4]
-
Issue 2: Poor Resolution Between Cetirizine and Impurities/Degradants
-
Symptoms: Co-elution or insufficient separation (Resolution < 2.0) between the main Cetirizine peak and adjacent peaks.
-
Primary Cause: The mobile phase composition does not provide adequate selectivity for the analytes.
-
Investigative Logic: Resolution is a function of column efficiency, retention, and selectivity. While efficiency is largely a property of the column, retention and selectivity are heavily influenced by the mobile phase.
-
Solutions:
-
Vary Organic Modifier Ratio: Systematically adjust the ratio of organic solvent (Acetonitrile/Methanol) to the aqueous buffer. Decreasing the organic content will increase the retention time of all components, which may improve resolution.
-
Change the Organic Modifier: Switch from Acetonitrile to Methanol or use a ternary mixture. Acetonitrile and Methanol have different solvent properties and can alter the elution order and spacing of peaks, thereby changing selectivity.
-
Fine-Tune the pH: A small change in pH can significantly alter the ionization state of acidic or basic impurities, changing their retention relative to Cetirizine and improving resolution.
-
Consider HILIC: For separating Cetirizine from very polar impurities, a Hydrophilic Interaction Chromatography (HILIC) approach may be beneficial, as demonstrated in some USP method modernizations.
-
Data & Protocols
Table 1: Example Mobile Phase Compositions for Cetirizine HPLC
| Organic Modifier | Aqueous Buffer | Ratio (Org:Aq) | pH | Column Type | Reference |
| Acetonitrile | 50 mM KH₂PO₄ | 40:60 | 3.5 | C18 | [5] |
| Acetonitrile | Phosphoric Acid in Water | 40:60 (2:3) | Not specified | C18 (L1) | [6] |
| Acetonitrile | Water | 50:50 | 2.9 | C18 | [10] |
| Methanol | Water | 70:30 | 4.0 | C18 (ODS) | [8] |
Protocol 1: Systematic Mobile Phase Optimization Workflow
This protocol provides a structured approach to developing a robust HPLC method for Cetirizine, consistent with ICH guidelines for analytical procedure development.[11]
Objective: To achieve a symmetric Cetirizine peak (Tf ≤ 1.5) with adequate retention (k' > 2) and resolution from any impurities.
Step 1: Initial Column and Solvent Selection
-
Select a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare two mobile phases:
-
Mobile Phase A: 25 mM Potassium Phosphate in HPLC-grade water, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Filter Mobile Phase A through a 0.45 µm filter.
Step 2: Scouting Gradient Run
-
Perform a fast gradient run (e.g., 5% to 95% B over 10 minutes) to determine the approximate percentage of organic solvent required to elute Cetirizine.
Step 3: Isocratic Method Development
-
Based on the scouting run, prepare three isocratic mobile phase compositions. For example, if Cetirizine eluted at 40% Acetonitrile, test compositions of 35%, 40%, and 45% Acetonitrile.
-
Inject the Cetirizine standard at each composition and evaluate the chromatograms for retention time, peak shape, and efficiency (plate count).
Step 4: pH Optimization for Peak Shape
-
Using the best isocratic ratio from Step 3, prepare three new aqueous buffers at pH 2.8, 3.2, and 3.6.
-
Analyze the Cetirizine standard using each mobile phase.
-
Select the pH that provides the best peak symmetry (Tailing Factor closest to 1.0).
Step 5: System Suitability and Validation
-
Once the optimal mobile phase is selected, perform system suitability injections.
-
According to ICH Q2(R1) guidelines, the system suitability should meet predefined criteria, such as:[12]
-
Tailing Factor: NMT 2.0 (ideally < 1.5).[6]
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%.
-
Theoretical Plates (N): > 2000.
-
Visual Workflow
Diagram 1: Troubleshooting Poor Peak Resolution
This diagram outlines a logical decision-making process for addressing inadequate separation between Cetirizine and an adjacent impurity peak.
Sources
- 1. Cetirizine | 83881-51-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mospbs.com [mospbs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Enhancing Cetirizine Detection Sensitivity by LC-MS/MS
Welcome to the technical support center dedicated to optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cetirizine. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and robustness of their analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your assays effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the sensitive detection of Cetirizine.
Q1: What is the primary cause of low sensitivity in Cetirizine LC-MS/MS analysis? The most common culprit is the matrix effect , where co-eluting, undetected components from the sample matrix (like plasma or urine) interfere with the ionization of Cetirizine in the MS source.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement, both of which compromise accuracy and precision.[1][2][3] Other significant factors include suboptimal sample preparation, inefficient chromatographic separation, and poorly tuned mass spectrometer source parameters.
Q2: How can a deuterated internal standard like Cetirizine-d4 improve my results? A stable isotope-labeled internal standard (SIL-IS) such as Cetirizine-d4 is the gold standard for quantitative bioanalysis.[1] Because it has nearly identical physicochemical properties to Cetirizine, it co-elutes and experiences the same degree of matrix effects and variability during sample preparation and ionization.[1] By calculating the peak area ratio of the analyte to the SIL-IS, you effectively normalize for these variations, leading to significantly more accurate and precise quantification.[1][4][5]
Q3: Which ionization mode and MS analysis mode are best for Cetirizine? Positive ion electrospray ionization (ESI) is the most common and effective mode for analyzing Cetirizine.[4][6] For quantification, operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode is essential.[5] MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise.[5][7]
Q4: My baseline is very noisy. What are the first things I should check? High background noise can mask your analyte signal. The primary areas to investigate are:
-
Solvent and Additive Purity: Ensure you are using high-purity, LC-MS grade solvents and volatile additives (e.g., ammonium formate, formic acid).[8] Non-volatile salts like phosphate will contaminate the MS source.
-
Sample Preparation: An inadequate cleanup will introduce matrix components that contribute to a high baseline. Consider a more rigorous extraction technique like Solid-Phase Extraction (SPE).[8][9]
-
LC System Contamination: A contaminated column, tubing, or mobile phase reservoir can leach impurities. Regular system flushing is mandatory.
Troubleshooting Guide: From Low Signal to No Signal
This guide provides a systematic approach to diagnosing and resolving common sensitivity issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Signal Intensity | 1. Ion Suppression (Matrix Effect) | A. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering matrix components.[3][8][9] B. Optimize Chromatography: Modify the LC gradient to achieve better separation between Cetirizine and co-eluting matrix components.[3] C. Use a Deuterated Internal Standard: Incorporate Cetirizine-d4 to compensate for signal variability.[1][4] |
| 2. Suboptimal MS Source Parameters | Systematically optimize ESI source parameters, including nebulizer gas pressure, drying gas temperature and flow, and capillary voltage.[10][11] The goal is to maximize desolvation and ion formation without causing analyte degradation.[8][10] | |
| 3. Incorrect MRM Transitions or Collision Energy | Confirm the precursor ion ([M+H]⁺) for Cetirizine is m/z 389.3.[9] Infuse a standard solution to optimize collision energy for the most intense and stable product ions (commonly m/z 201.1 and 165.1).[4][12][13] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible Mobile Phase pH | Cetirizine is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape on a C18 column. Using acidic modifiers like formic acid or ammonium formate (typically 0.1%) helps by protonating the analyte and residual silanols on the column. |
| 2. Column Overload or Degradation | A. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. B. Replace Column: Poor peak shape can indicate a void in the column or degradation of the stationary phase. | |
| High Background Noise | 1. Contaminated Solvents/System | Use only LC-MS hypergrade solvents and fresh, high-purity additives. Flush the entire LC system, including the autosampler injection port and needle, with a strong organic solvent like isopropanol. |
| 2. Non-Volatile Buffers | Never use non-volatile buffers like phosphate or citrate in LC-MS.[14] These will rapidly contaminate the MS source, leading to high noise and signal suppression. Use volatile alternatives like ammonium acetate or formate.[7][13] | |
| No Cetirizine Peak Detected | 1. Incorrect MS Polarity/Mode | Confirm the mass spectrometer is operating in Positive Ion Mode and that the scan type is set to MRM (or a full scan if initially searching for the precursor ion).[4][6] |
| 2. Analyte Degradation | Cetirizine can be sensitive to excessively high temperatures. Check the MS source desolvation temperature; it should typically be in the 250–450°C range but avoid the upper end if thermal lability is suspected.[10] | |
| 3. Complete Ion Suppression | In very "dirty" matrices, ion suppression can be so severe that the signal is completely lost.[2] Dilute the sample extract 1:10 or 1:100 with the initial mobile phase. If a signal appears, severe matrix effects are confirmed, and a much better sample cleanup is required. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a robust method for cleaning up plasma samples, significantly reducing matrix effects compared to simpler methods.
Rationale: SPE using a polymeric sorbent like Oasis HLB provides a more rigorous cleanup by retaining the analyte while allowing interfering substances like phospholipids and salts to be washed away.[9][15]
Materials:
-
Oasis HLB 96-well plate or individual cartridges
-
Cetirizine standard, Cetirizine-d4 Internal Standard (IS)
-
Methanol (LC-MS Grade)
-
Ultrapure Water (LC-MS Grade)
-
2% Ammonium Hydroxide in Water
-
5% Methanol in Water
-
90:10 Methanol/Acetonitrile
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma, add the internal standard (Cetirizine-d4) and vortex briefly.
-
Conditioning: Condition the SPE plate/cartridge with 1 mL of Methanol, followed by 1 mL of Ultrapure Water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the SPE plate/cartridge.
-
Washing Step 1: Wash the sorbent with 1 mL of 2% Ammonium Hydroxide in water to remove salts and polar interferences.
-
Washing Step 2: Wash the sorbent with 1 mL of 5% Methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 90:10 Methanol/Acetonitrile into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 200 µL of the initial mobile phase. This final step helps concentrate the analyte and ensures compatibility with the LC conditions.
Protocol 2: ESI Source Parameter Optimization
Rationale: Every LC-MS system and method has a unique set of optimal source parameters. A systematic optimization is critical to maximize the generation of gas-phase ions from the analyte, directly boosting sensitivity.[10][11][16]
Procedure:
-
Prepare Analyte Solution: Prepare a solution of Cetirizine (~100 ng/mL) in your initial mobile phase.
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the MS source at a flow rate comparable to your LC method (e.g., 0.3-0.5 mL/min).
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Set the MS to monitor the primary MRM transition for Cetirizine (e.g., m/z 389.3 → 201.1).
-
Capillary Voltage: While keeping other parameters constant, vary the voltage (e.g., from 2.5 kV to 5.0 kV) and record the value that gives the highest, most stable signal.
-
Nebulizer Gas Pressure: At the optimal voltage, vary the gas pressure (e.g., 20 to 60 psi) to find the new optimum.[10]
-
Drying Gas Temperature & Flow: Sequentially optimize the gas temperature (e.g., 250°C to 450°C) and then the gas flow rate to maximize the signal.[8][10]
-
-
Verification: Re-check the optimal settings, as some parameters can have interactive effects. The final optimized parameters should be incorporated into your LC-MS method.
Visualizations & Data Presentation
Diagram 1: Sample Preparation Workflow
This diagram illustrates the logical flow and increasing effectiveness of different sample preparation techniques for enhancing sensitivity.
Caption: Workflow comparing sample preparation techniques.
Diagram 2: Troubleshooting Low Signal Intensity
A decision tree to systematically diagnose the cause of a weak Cetirizine signal.
Caption: Decision tree for troubleshooting low signal.
Table 1: Recommended LC-MS/MS Parameters for Cetirizine
This table summarizes typical starting parameters derived from validated methods.[4][5][7][9][13] Final values must be optimized on your specific instrument.
| Parameter | Typical Value / Condition | Rationale |
| LC Column | C18, sub-2 µm or 3.5 µm particle size | Provides excellent reversed-phase retention for Cetirizine.[4][7] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water | Volatile additives that promote good ionization in ESI+ mode.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[5][13] |
| Flow Rate | 0.2 - 0.6 mL/min | Lower flow rates can improve ESI efficiency and sensitivity.[10] |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient helps elute late-running matrix components after the analyte, reducing carryover. |
| Injection Volume | 2 - 10 µL | Keep volume low to prevent peak distortion and column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Cetirizine readily forms a protonated molecule [M+H]⁺.[4][5] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity for quantification.[5][7] |
| Precursor Ion (Q1) | m/z 389.3 | Corresponds to the [M+H]⁺ of Cetirizine.[9] |
| Product Ions (Q3) | m/z 201.1 (Quantifier), m/z 165.1 (Qualifier) | These are stable, characteristic fragments of Cetirizine.[4][12] |
| IS Precursor (d4) | m/z 393.1 | Corresponds to the [M+H]⁺ of Cetirizine-d4.[4][5] |
| IS Product (d4) | m/z 201.1 | The primary fragment is often identical to the unlabeled analyte.[4][5] |
References
- An In-depth Technical Guide to the Mass Spectrometry Analysis of Cetirizine N-oxide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmwYe5Bc9zkq1Zg0LwIlT5W_nU-yKipmad27wxlM5qrpK13sHAmorqLhxpTGjSvzCm2XnebdCRq1rQ9zb67G9d0IxcEhl8cJo35ma0lVaCi5w0msPR1P4EnVfJzHRpy_7zEDp_h3U5k_bgDkZuYIyosEAkaF_M3mRZHfYHLhy_23GzhNSNgcjoJzUpnXYNVRwsb1iiv_AVdb60MhuNEq9MKHG9LdHKFaVw2s6snJ0pSA==]
- Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/285320573_Cetirizine_Quantification_by_High-Performance_Liquid_Chromatography_Tandem_Mass_Spectrometry_LC-MSMS]
- Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-3252-8_13]
- Liquid Chromatography-Mass Spectrometry Determination of Cetrizine Hydrochloride in Rabbit Plasma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Cd1pAckd0MiTe1D0QFCJF526aFrNdbJAna3QLkitGS28V2437exjKrkVLvMLDRGFVMXx3jKpZe7WvKvpv-P0hKxNQfJtHosRfR5f8VO8TzyHm9KHMxgNnPNCggQWe08vPBr1ZiKT0ygnjkVif5ex575rldHYl4z2Xg==]
- Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21755812/]
- Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. Nuffield Department of Medicine. [URL: https://www.ndm.ox.ac.
- Technical Support Center: Addressing Matrix Effects with Cetirizine-d4 Internal Standard. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsHMK-ZNo1dDKA6ZrwRaKyAl5nRNoXCtlt9FOjhofXvMvj6aqoSciHleoJpnc7T01KjWD7Z9DC2qWVlC_QNydZVTx641VGh4tMErxR7iAcmyqezhiBaNT7726eokdKOfvM9j-6YAJh_pOPFRw8vYtuw3E7GoqdxgC_6lQv8Tz5Kxd31qzi2i11-LXTZTON0sbtH9DW738Os3aU_uORhwQSTZ4VoBwcGzVlYApbTDsGezXOpnY=]
- Assessing the Isotope Effect of Cetirizine-d4 in Mass Spectrometry: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN7UJR175q-MLmzkjRpn6oNvLs77rJOJ6a_acs-L1hmaySWmgGFPnOO9nYJ1InVbM1B27C3hH36PLR15LughsN-3SFnvEu6s-Xb1SDGXqonfvClqJWyXljgj5ml0JRo0PFg8dUEgAC0EQE58svJcrG0WltFW3_M7hz6bdFpdk-lI3HdCEwMnPSn5zAN284A81NoldJB0UiKotsOR4b9E0yE0E2E1HptQ9oxeej9u83ydBYdw==]
- Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26660180/]
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. [URL: https://www.ruthigen.com/blog/how-to-optimize-esi-source-parameters-for-better-sensitivity-in-lc-ms-analysis]
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [URL: https://www.chromatographyonline.com/view/lc-ms-sensitivity-practical-strategies-boost-your-signal-and-lower-your-noise]
- How to Maximize Sensitivity in LC-MS. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Cetirizine Hydrochloride (USP) - Tablets. Merck Millipore. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/214/hplc-cetirizine-hydrochloride-tablets-usp-37-nf32-monograph-en.pdf]
- Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [URL: https://www.spectroscopyonline.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [URL: https://www.chromatographyonline.com/view/important-considerations-regarding-matrix-effects-when-developing-reliable-analytical-residue-meth]
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/an/d1an01124j]
- Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [URL: https://www.chromatographyonline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cetirizine Degradation Kinetics Study Under Acidic Conditions
This guide is designed for researchers, scientists, and drug development professionals investigating the acidic degradation kinetics of cetirizine. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to support the robust design and execution of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the setup and interpretation of cetirizine acidic degradation studies.
Q1: Why is studying the acidic degradation of cetirizine important?
A1: Understanding the degradation profile of cetirizine under acidic conditions is a critical component of drug development and formulation.[1][2][3] This knowledge is mandated by regulatory bodies like the ICH to establish the drug's intrinsic stability.[1] It helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] Ultimately, this data ensures the safety, efficacy, and quality of the final pharmaceutical product by predicting its shelf-life and guiding formulation and storage strategies.[4][5]
Q2: What are the typical initial stress conditions for cetirizine's acidic degradation?
A2: Literature suggests that cetirizine is unstable in acidic conditions.[6][7][8] A common starting point for investigation is treating the drug with 0.1 M to 2 M hydrochloric acid (HCl) at elevated temperatures, often ranging from 70°C to 90°C.[1][6][7][8] One study noted degradation of up to 19% with 0.1 M HCl at 105°C.[2] It is advisable to start with milder conditions and incrementally increase the stress to achieve a target degradation of 5-20%, which is ideal for kinetic analysis.[9]
Q3: What is the expected kinetic order for cetirizine degradation in acid?
A3: Studies have consistently shown that the acidic degradation of cetirizine follows pseudo-first-order kinetics.[1][6][7][8] This is typically observed when plotting the logarithm of the remaining cetirizine concentration against time, which should yield a linear relationship.[6]
Q4: What is the primary degradation product of cetirizine under acidic hydrolysis?
A4: Under both neutral and acidic hydrolytic conditions, the primary degradation product identified is α-(4-chlorophenyl) benzyl alcohol.[1] It is crucial to have an analytical method capable of separating this degradant from the parent cetirizine peak.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Symptoms:
-
High variability in the percentage of degradation across replicate experiments.
-
Non-linear kinetic plots where a pseudo-first-order reaction is expected.
Possible Causes & Step-by-Step Solutions:
-
Inhomogeneous Temperature Control:
-
Causality: Small temperature fluctuations can significantly alter reaction rates, leading to inconsistent results.
-
Solution:
-
Ensure your heating apparatus (e.g., water bath, dry air oven) has uniform temperature distribution.[7]
-
Use calibrated thermometers or probes to verify the temperature at multiple points within the heating block or bath.
-
Always allow samples to equilibrate to the target temperature before starting the time-course measurement.
-
-
-
Inaccurate Reagent Concentrations:
-
Causality: The concentration of the acid directly influences the degradation rate. Errors in its preparation will lead to variability.
-
Solution:
-
Prepare fresh acid solutions for each experiment using high-purity reagents and calibrated volumetric flasks.
-
Standardize your acid solution via titration to confirm its exact molarity before use.
-
-
-
Variable Sample Handling at Time Points:
-
Causality: The process of sampling, neutralizing, and diluting must be precisely timed and executed to halt the degradation reaction consistently.
-
Solution:
-
Develop a strict and consistent sampling protocol. Use a timer to ensure precise intervals.
-
Immediately neutralize the sample aliquot with a predetermined volume of a suitable base (e.g., sodium hydroxide) to stop the reaction.[7]
-
Perform dilutions accurately using calibrated pipettes.
-
-
Issue 2: Poor Chromatographic Resolution Between Cetirizine and Degradation Products
Symptoms:
-
Overlapping or co-eluting peaks in your HPLC chromatogram.
-
Peak purity analysis fails for the main cetirizine peak.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Mobile Phase Composition:
-
Causality: The mobile phase composition is critical for achieving the necessary selectivity to separate structurally similar compounds.
-
Solution:
-
Systematically vary the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.[6][8]
-
Adjust the pH of the aqueous buffer. A common mobile phase for cetirizine analysis involves a phosphate buffer with a pH around 3.5.[6][8]
-
Consider using a different organic modifier (e.g., methanol) or buffer salt.
-
-
-
Inappropriate HPLC Column:
-
Causality: The column chemistry dictates the separation mechanism. A standard C18 column is often effective, but not always optimal.
-
Solution:
-
-
Incorrect Detection Wavelength:
-
Causality: The selected wavelength may not be optimal for distinguishing between the parent drug and its degradants.
-
Solution:
-
Use a photodiode array (PDA) detector to acquire the full UV spectra of both cetirizine and its degradation products.
-
Select a wavelength that provides a good response for all compounds of interest while maximizing the resolution between them. A wavelength of 230 nm is commonly used for cetirizine.[10]
-
-
Part 3: Experimental Protocols and Data Presentation
Protocol: Acidic Degradation Kinetic Study of Cetirizine
This protocol outlines a typical procedure for studying the degradation kinetics of cetirizine in an acidic medium.
1. Preparation of Solutions:
- Cetirizine Stock Solution: Accurately weigh and dissolve cetirizine dihydrochloride in water to prepare a stock solution (e.g., 5000 µg/mL).[7]
- Acidic Medium: Prepare a 2 M solution of Hydrochloric Acid (HCl).
- Neutralizing Solution: Prepare a Sodium Hydroxide (NaOH) solution with a molarity calculated to neutralize the HCl in the samples.
2. Degradation Experiment:
- Transfer a known volume of the cetirizine stock solution into a volumetric flask and add the 2 M HCl to the mark.[7]
- Place the flask in a pre-heated oven or water bath set to the desired temperature (e.g., 70°C, 80°C, 85°C, 90°C).[7]
- At specified time intervals (e.g., 0, 2, 4, 6, 8, 12 hours), withdraw an aliquot (e.g., 500 µL) of the solution.[7]
- Immediately transfer the aliquot to a volumetric flask, neutralize it with the NaOH solution, and dilute to volume with the HPLC mobile phase.[7]
3. HPLC Analysis:
- Inject the prepared samples into a validated stability-indicating HPLC system.
- A typical system might use a C18 column with a mobile phase of 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH = 3.5) at a flow rate of 1 mL/min.[6][8]
- Monitor the elution at 230 nm.[10]
- Calculate the percentage of remaining cetirizine at each time point by comparing its peak area to that of a freshly prepared standard solution.[7]
4. Kinetic Analysis:
- Plot the natural logarithm (or log base 10) of the percentage of remaining cetirizine against time for each temperature.
- If the plot is linear, it confirms pseudo-first-order kinetics.[6]
- The slope of the line will be equal to the negative of the apparent degradation rate constant (k).
Data Presentation: Summary of Typical Kinetic Parameters
The following table summarizes typical conditions and findings from literature for the acidic degradation of cetirizine.
| Parameter | Value / Condition | Source |
| Acid Type & Concentration | Hydrochloric Acid (HCl), 2 M | [6][7][8] |
| Temperature Range | 70°C - 90°C | [1][6][7][8] |
| Kinetic Order | Pseudo-first-order | [1][6][7][8] |
| Primary Degradation Product | α-(4-chlorophenyl) benzyl alcohol | [1] |
| Analytical Method | HPLC with UV detection (230 nm) | [10] |
| Typical HPLC Column | C18 | [6][8] |
Part 4: Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in performing a cetirizine acidic degradation kinetic study.
Caption: Cetirizine Acidic Degradation Pathway.
References
-
Souri, E., Hatami, A., Shabani Ravari, N., Alvandifar, F., & Tehrani, M. B. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 12(2), 287–294. [Link]
-
Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815. [Link]
-
Khan, M. I., Murtaza, G., Awan, S., Iqbal, M., Waqas, M. K., Rasool, A., ... & Hussain, I. (2018). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. International Journal of Pharmacy and Pharmacology, 7(7), 001-007. [Link]
-
Souri, E., Hatami, A., Ravari, N. S., Alvandifar, F., & Tehrani, M. B. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Brieflands. [Link]
-
Souri, E., Hatami, A., Shabani Ravari, N., Alvandifar, F., & Tehrani, M. B. (2013). Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions. Iranian journal of pharmaceutical research : IJPR, 12(2), 287–294. [Link]
-
Panda, J., Patnaik, A., & Mohanty, P. (2014). Kinetics and mechanism of oxidation of cetirizine hydrochloride, an anti-allergy agent by Mn(VII) in acidic medium. Semantic Scholar. [Link]
-
Khan, M. I., et al. (2018). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. International Scholars Journals. [Link]
-
Flórez-Borges, F. A., Zapata-López, M. C., & Salazar-Gómez, R. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. DARU Journal of Pharmaceutical Sciences, 22(1), 82. [Link]
-
Chaudhari, V., & Ubale, M. (2013). A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. International Journal of Advanced Pharmaceutical and Biological Chemistry. [Link]
-
Khan, M. I., et al. (2018). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. ResearchGate. [Link]
-
Stolarczyk, M., et al. (2013). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. [Link]
-
Patel, Y., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Flórez-Borges, F. A., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. ResearchGate. [Link]
-
Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology. [Link]
-
Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Semantic Scholar. [Link]
-
Rana, M. P. (2021). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International journal of research in pharmaceutical sciences. [Link]
-
Bharati, A. (2018). Degradation kinetics. SlideShare. [Link]
-
Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. ResearchGate. [Link]
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning curren… [ouci.dntb.gov.ua]
- 5. Degradation kinetics | PPTX [slideshare.net]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions [brieflands.com]
- 8. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Cetirizine Dihydrochloride
Welcome to the technical support center for forced degradation studies of Cetirizine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for your stability-indicating assay development. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the forced degradation of cetirizine dihydrochloride.
Q1: I'm starting my forced degradation study on cetirizine. What are the primary stress conditions I should be concerned about?
A1: Based on extensive studies, cetirizine dihydrochloride shows significant susceptibility to degradation under hydrolytic (acidic and neutral), oxidative, and photolytic stress.[1][2][3] It is notably more stable under alkaline and thermal (dry heat) conditions.[1][4] Therefore, your primary focus should be on acid hydrolysis, oxidation, and photolysis to generate the relevant degradation products.
-
Expert Insight: The piperazine ring and the ether linkage in the cetirizine molecule are the most probable sites for degradation. The tertiary amine is also susceptible to oxidation. Understanding these structural liabilities helps in predicting the type of degradants and choosing appropriate analytical techniques.
Q2: My chromatogram shows poor resolution between the parent cetirizine peak and its degradants in my oxidative stress samples. How can I improve this?
A2: This is a common issue, particularly with oxidative degradation where multiple, sometimes structurally similar, degradants can form. Here’s a systematic approach to troubleshoot and optimize your HPLC method:
Troubleshooting Protocol: Improving Peak Resolution
-
Mobile Phase Modification:
-
Adjust Organic Modifier Ratio: If you are using a reverse-phase method (e.g., with a C18 or C8 column), systematically vary the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic phase percentage can increase retention times and improve the separation of polar degradants from the parent peak. One study successfully used a mobile phase of 0.01M KH2PO4 and acetonitrile in a 60:40 ratio for optimal resolution of oxidative degradation products.[1]
-
pH Adjustment of the Aqueous Phase: The ionization state of cetirizine and its degradation products can significantly impact their retention. Adjusting the pH of your mobile phase buffer can alter selectivity. For instance, a mobile phase with a pH of 7.0 has been shown to provide excellent separation.[4]
-
-
Column Chemistry:
-
If mobile phase optimization is insufficient, consider a column with a different selectivity. If you are using a standard C18 column, switching to a C8, a phenyl-hexyl, or a polar-embedded column could provide the necessary difference in interaction to resolve co-eluting peaks.
-
-
Gradient Elution:
-
If isocratic elution is failing, developing a gradient method is the next logical step. A shallow gradient, where the organic phase concentration is increased slowly over time, can effectively separate complex mixtures of degradants.
-
-
Flow Rate and Temperature:
-
Reducing the flow rate can increase column efficiency and improve resolution, albeit at the cost of longer run times. Increasing the column temperature can also alter selectivity and improve peak shape.
-
Q3: I am observing turbidity in my acidic and neutral hydrolysis samples after refluxing. How should I prepare these for HPLC injection?
A3: Turbidity indicates the formation of a precipitate, which is a known degradation product of cetirizine under these conditions, specifically α-(4-chlorophenyl) benzyl alcohol.[1][3] Injecting a turbid sample can block your HPLC system.
Protocol for Handling Turbid Hydrolysis Samples
-
Cool to Room Temperature: Allow the refluxed solution to cool completely.
-
Solubilization: The precipitate is often less polar than the parent drug. Add a suitable organic solvent in which the degradant is soluble. Tetrahydrofuran (THF) or isopropyl alcohol have been successfully used for this purpose.[1] Ensure you are adding a precise volume for accurate quantification.
-
Dilution: Dilute the sample quantitatively with your mobile phase to bring the concentration within the linear range of your analytical method.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (ensure the filter material is compatible with your solvents) before injecting it into the HPLC system.
Q4: What are the expected major degradation products for cetirizine that I should be looking for?
A4: Identifying the key degradants is crucial for validating your stability-indicating method. The primary degradation products reported in the literature are:
-
Acidic and Neutral Hydrolysis: The main product is α-(4-chlorophenyl) benzyl alcohol.[1][3]
-
Oxidative Degradation: Two major products are commonly identified: 4-chlorobenzophenone[1][3] and Cetirizine N-oxide.[5][6]
-
Photolytic Degradation: While significant degradation occurs (30-50%), the specific major products are less consistently defined in introductory literature, but various degradants are formed.[1][4]
Experimental Protocols & Data
Standard Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies on cetirizine dihydrochloride.
Caption: A typical experimental workflow for forced degradation studies.
Summary of Stress Conditions and Degradation
The table below summarizes typical stress conditions and the observed degradation of cetirizine dihydrochloride, compiled from various studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1M - 2M HCl | 70-105°C | 10 - 48 hours | 19% - 99%[1][4] | α-(4-chlorophenyl) benzyl alcohol[1][3] |
| Alkaline Hydrolysis | 0.1M NaOH | Room Temp - 105°C | 24 - 48 hours | Insignificant to 15%[1][4] | - |
| Neutral Hydrolysis | Water | Reflux | 48 hours | ~99%[1] | α-(4-chlorophenyl) benzyl alcohol[1] |
| Oxidative | 0.3% - 33% H₂O₂ | 50-80°C / Reflux | 10 - 48 hours | 79% - 99%[1][4] | 4-chlorobenzophenone, Cetirizine N-oxide[1][3][5] |
| Photolytic | UV/Sunlight | Ambient | 15 days (sunlight) | 10% - 50%[1][4] | Multiple products |
| Thermal (Dry Heat) | - | 105°C | - | ~3%[4] | Multiple minor products |
Cetirizine Degradation Pathways
The following diagram illustrates the primary degradation pathways of cetirizine under hydrolytic and oxidative stress.
Caption: Primary degradation pathways of Cetirizine.
References
-
Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815. [Link]
-
Souza, J., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Chemistry Central Journal, 8(1), 82. [Link]
-
Smela, M., et al. (2012). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharmaceutical Research, 29(12), 3330-3339. [Link]
-
Smela, M., et al. (2012). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. [Link]
-
Souza, J., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. PubMed Central. [Link]
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"addressing co-elution of Cetirizine impurities in HPLC"
Welcome to the technical support guide for addressing the co-elution of Cetirizine impurities in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of method development and troubleshooting for Cetirizine and its related substances. As a zwitterionic molecule, Cetirizine presents unique chromatographic challenges, often leading to difficulties in achieving adequate resolution from its structurally similar impurities.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and logical workflows to empower you to resolve even the most challenging co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related and degradation impurities of Cetirizine that I should be aware of?
A1: Understanding the potential impurities is the first step in developing a robust, stability-indicating method. Impurities for Cetirizine can originate from the synthetic route or from degradation. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several key impurities.[1][2] Forced degradation studies have also identified products from hydrolysis and oxidation.[3][4][5]
Below is a summary of some common impurities:
| Impurity Name & Pharmacopoeial Designation | Common Name / Type | Chemical Name |
| Cetirizine EP Impurity B [][7][8] | Cetirizine Acetic Acid (USP) | 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid |
| Cetirizine EP Impurity C [9] | 2-Chlorocetirizine | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid |
| Cetirizine EP Impurity D [10][11][12] | Cetirizine Dimer Impurity (USP) | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine |
| Cetirizine EP Impurity F [2][13][14][15][16] | Deschloro Cetirizine (USP) | 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid |
| Cetirizine Related Compound A (USP) [17][18] | Cetirizine Ethyl Ester | (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester |
| Cetirizine N-Oxide [5] | Oxidation Degradant | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid N1-oxide |
| 4-Chlorobenzophenone | Starting Material/Degradant | (4-Chlorophenyl)phenylmethanone |
This table is not exhaustive but lists key impurities to consider during method development.
Q2: My chromatogram shows co-eluting or overlapping peaks for Cetirizine and its impurities. How can I improve the resolution?
A2: Co-elution is a frequent challenge, especially with structurally similar compounds. A systematic approach is key. The resolution between two peaks is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[19] To improve resolution, you must modify one or more of these parameters.
Start by confirming that the issue is not system-related (e.g., leaks, improper mobile phase preparation, column aging). Once the system is verified, focus on method parameters. The most impactful changes often involve adjusting the mobile phase to alter selectivity, which is the chemical "distinction" between your analytes and the stationary phase.[20][21]
Below is a troubleshooting workflow to guide your efforts.
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Q3: How does the zwitterionic nature of Cetirizine affect its separation from impurities?
A3: This is a critical point. Cetirizine is zwitterionic, meaning it has both a basic piperazine group and an acidic carboxylic acid group.[22][23] Consequently, its net charge is highly dependent on the mobile phase pH.
-
At low pH (e.g., <3): The carboxylic acid is protonated (neutral), and the piperazine is protonated (positive charge). The molecule carries a net positive charge.
-
At mid-range pH (e.g., 4-8): The carboxylic acid is deprotonated (negative charge), and the piperazine is protonated (positive charge), resulting in a neutral zwitterion.
-
At high pH (e.g., >9): The carboxylic acid is deprotonated (negative charge), and the piperazine is deprotonated (neutral). The molecule carries a net negative charge.
This behavior is fundamental to resolving co-elution. By carefully adjusting the mobile phase pH, you can manipulate the charge state of Cetirizine and any ionizable impurities, thereby altering their retention behavior on a reversed-phase column and significantly impacting selectivity. For example, an acidic impurity may become more retained as the pH decreases, while a basic impurity becomes less retained.
Caption: Influence of mobile phase pH on analyte retention.
Q4: When should I switch from acetonitrile to methanol (or vice-versa) as the organic modifier?
A4: Changing the organic modifier is a powerful tool for altering selectivity (α) when pH adjustments are insufficient.[19] Acetonitrile (ACN) and methanol (MeOH) have different chemical properties that lead to different interactions with the analyte and stationary phase.
-
Acetonitrile: Generally considered a weaker solvent than methanol in reversed-phase HPLC. It often provides sharper peaks and lower backpressure. Its dipole-dipole interactions can be beneficial for separating compounds with polar functional groups.
-
Methanol: A protic solvent, capable of hydrogen bonding. This property can drastically change the elution order of compounds that can act as hydrogen bond donors or acceptors. If your co-eluting pair has different hydrogen bonding capabilities, switching to methanol can be highly effective.[19]
Recommendation: If you are using ACN and have exhausted pH adjustments, prepare an equivalent mobile phase with methanol and re-inject your sample. The change in elution order and peak spacing can often resolve the co-elution.
Q5: Is it better to use a longer column or a column with smaller particles to improve resolution?
A5: Both options increase column efficiency (N), but they do so differently and with different trade-offs.
-
Longer Column: Increasing column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates, which can improve resolution. However, this comes at the cost of longer run times and higher backpressure.
-
Smaller Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 2.5 µm or sub-2 µm) dramatically increases efficiency, leading to sharper peaks and better resolution, often with shorter analysis times.[24][25] This is a common strategy in method modernization.[25] The main drawback is the significant increase in backpressure, which may require an ultra-high-performance liquid chromatography (UHPLC) system.
Recommendation: For significant improvements in both resolution and speed, switching to a modern column with smaller particles is often the more effective choice, provided your instrumentation can handle the backpressure.[25]
Troubleshooting Guides & Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol provides a structured approach to evaluating the effect of pH on the separation of Cetirizine and its impurities.
Objective: To identify the optimal mobile phase pH for maximum resolution of a co-eluting peak pair.
Methodology:
-
Preparation of Buffers:
-
Prepare three identical buffer solutions (e.g., 10 mM potassium phosphate).
-
Adjust the pH of the three buffers to create three distinct mobile phases:
-
Low pH: pH 3.0 (using phosphoric acid)
-
Mid pH: pH 5.5
-
Neutral pH: pH 7.0 (using potassium hydroxide)
-
-
Rationale: This range covers the key ionization states of Cetirizine and many of its common impurities.
-
-
Mobile Phase Preparation:
-
For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 70:30 Buffer:ACN). Ensure the ratio is identical for all three conditions.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column (e.g., a standard C18, 150 x 4.6 mm, 5 µm) with the Low pH mobile phase.
-
Inject the Cetirizine sample containing the impurities of interest.
-
Record the chromatogram.
-
Repeat the equilibration and injection steps for the Mid pH and Neutral pH mobile phases.
-
-
Data Evaluation:
-
Compare the retention times and resolution (Rs) of Cetirizine and the co-eluting impurity across the three pH conditions.
-
Plot the retention time of each peak versus pH. This will reveal the optimal pH range where the separation is greatest.
-
Based on the results, you can perform finer pH adjustments (e.g., pH 3.5, 4.0) around the most promising condition to optimize the separation.
-
Protocol 2: Orthogonal Column Chemistry Screening
This protocol is for situations where mobile phase optimization fails to resolve co-elution, indicating a lack of selectivity with the current stationary phase.
Objective: To evaluate different column chemistries to induce a significant change in selectivity.
Methodology:
-
Column Selection:
-
Select at least two additional columns with fundamentally different separation mechanisms from your standard C18 column. Good candidates include:
-
Biphenyl Column: Offers π-π interactions, which are effective for aromatic compounds like Cetirizine and many of its impurities.
-
Pentafluorophenyl (PFP) Column: Provides a combination of hydrophobic, dipole-dipole, and π-π interactions, offering unique selectivity for polar and aromatic compounds.
-
HILIC Column: For very polar impurities that are not well-retained in reversed-phase mode. The USP monograph for Cetirizine impurities describes a HILIC method.[25]
-
-
Rationale: Using columns with different chemistries (orthogonal screening) maximizes the chance of finding a successful separation.[24]
-
-
Initial Scouting Run:
-
Using your optimized mobile phase (or a generic starting gradient), run the same sample on each of the selected columns.
-
Use a fast, broad gradient (e.g., 5% to 95% organic in 10-15 minutes) to quickly map the elution profile on each column.
-
-
Data Evaluation:
-
Compare the chromatograms from each column.
-
Look for significant changes in elution order and peak spacing. A column that reverses the elution order of the co-eluting pair or significantly increases their separation is a promising candidate.
-
Select the column that provides the best baseline separation and proceed with fine-tuning the mobile phase conditions (pH, gradient slope, etc.) as described in Protocol 1.
-
References
-
LCGC North America. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Waters Corporation. Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. [Link]
-
Jaber, A. M. Y., et al. "Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2004. [Link]
-
Scribd. USP-NF Cetirizine Hydrochloride. [Link]
-
Gvpbiolifesciences. Cetirizine EP Impurity F. [Link]
-
SynZeal. Cetirizine EP Impurity F | 83881-53-2. [Link]
-
Chaudhari, V., & Ubale, M. "A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug." International Journal of Applied & Pharmaceutical Sciences, 2012. [Link]
-
Veeprho. Cetirizine EP Impurity F (Free Base) | CAS 83881-53-2. [Link]
-
Axios Research. Cetirizine USP Related Compound A DiHCl. [Link]
-
SynZeal. Cetirizine Impurities. [Link]
-
ResearchGate. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. [Link]
-
LabRulez. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]
-
AnalyteGuru from Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
ChemBK. Cetirizine IMpurity D. [Link]
-
USP-NF. Cetirizine Hydrochloride Tablets Revision Bulletin. [Link]
-
Shimadzu. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]
-
Kaur, P., et al. "Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways." Research Article. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. [Link]
-
USP-NF. Cetirizine Hydrochloride Oral Solution. [Link]
-
de Oliveira, M. A., et al. "Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method." SpringerPlus, 2014. [Link]
-
Allmpus. CETIRIZINE USP RELATED COMPOUND A. [Link]
-
Cleanchem. Cetirizine EP Impurity B | CAS No: 113740-61-7. [Link]
-
Shimadzu. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph (Application Note). [Link]
-
ResearchGate. Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. [Link]
-
HELIX Chromatography. HPLC Analysis of Drug Cetirizine and Related Impurities on Coresep SB Mixed-Mode Column. [Link]
-
PubChem. Cetirizine Impurity C dihydrochloride. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
SynZeal. Cetirizine EP Impurity D | 346451-15-8. [Link]
-
Pharmaffiliates. Cetirizine-impurities. [Link]
-
PubChem. Cetirizine. [Link]
-
Axion Labs on YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]
-
USP-NF. Cetirizine Hydrochloride. [Link]
-
ResearchGate. Determination of Cetirizine and Its Impurities in Bulk and Tablet Formulation Using a Validated Capillary Zone Electrophoretic Method | Request PDF. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. gvpbiolifesciences.com [gvpbiolifesciences.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Cetirizine EP Impurity B | CAS No- 113740-61-7 [chemicea.com]
- 9. Cetirizine Impurity C dihydrochloride | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]
- 12. Cetirizine EP Impurity D | 346451-15-8 [chemicea.com]
- 13. biosynth.com [biosynth.com]
- 14. Cetirizine EP Impurity F | 83881-53-2 | SynZeal [synzeal.com]
- 15. veeprho.com [veeprho.com]
- 16. Cetirizine EP Impurity F | CAS.83881-53-2 [chemicea.com]
- 17. Cetirizine USP Related Compound A DiHCl | Axios Research [axios-research.com]
- 18. allmpus.com [allmpus.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 21. youtube.com [youtube.com]
- 22. helixchrom.com [helixchrom.com]
- 23. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Cetirizine Extraction Recovery from Plasma
Welcome to the technical support center for optimizing the extraction of Cetirizine from plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during sample preparation. Here, we move beyond simple protocols to explain the underlying principles of extraction, empowering you to make informed decisions and achieve robust, reproducible results.
Introduction: The Challenge of Cetirizine Bioanalysis
Cetirizine is a second-generation antihistamine widely used for the treatment of allergic conditions.[1] Accurate quantification of Cetirizine in plasma is crucial for pharmacokinetic and bioequivalence studies. However, the complex nature of plasma presents significant challenges to obtaining clean extracts and high recovery rates. Endogenous components such as proteins and phospholipids can interfere with the analytical process, leading to matrix effects like ion suppression or enhancement, which can compromise the accuracy and precision of LC-MS/MS results.[2]
This guide provides a structured approach to troubleshooting the most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Section 1: Protein Precipitation (PPT) Troubleshooting
Protein precipitation is a rapid and straightforward method for sample clean-up.[3] However, its non-selective nature can sometimes lead to issues.
Frequently Asked Questions (FAQs) for PPT
Q1: I'm experiencing low recovery of Cetirizine after protein precipitation with acetonitrile. What could be the cause?
A1: Low recovery in PPT can stem from several factors:
-
Incomplete Precipitation: The ratio of acetonitrile to plasma is critical. A commonly recommended starting ratio is 3:1 (v/v) of acetonitrile to plasma.[4] If the protein pellet appears loose or poorly formed, consider increasing the solvent-to-plasma ratio to 4:1.
-
Co-precipitation: Cetirizine might be getting trapped within the precipitated protein pellet. To mitigate this, ensure vigorous vortexing immediately after adding the precipitation solvent to create a fine, dispersed precipitate. A longer vortexing time (1-3 minutes) can be beneficial.[4]
-
Precipitation Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes enhance protein removal and reduce the likelihood of co-precipitation.
Q2: My baseline is noisy, and I'm observing significant matrix effects in my LC-MS/MS analysis after PPT. How can I improve my cleanup?
A2: While simple, PPT is the "dirtiest" of the common extraction techniques. The observed matrix effects are likely due to co-extracted phospholipids.
-
Phospholipid Removal: Consider a post-precipitation cleanup step. After centrifugation, pass the supernatant through a phospholipid removal plate or cartridge.
-
Alternative Precipitation Agents: While acetonitrile is common, other agents like perchloric acid or trichloroacetic acid can be used. However, these acidic precipitants might lead to lower analyte recovery and higher variability due to co-precipitation.[3]
-
Method Re-evaluation: If matrix effects persist and compromise data quality, PPT may not be suitable for your assay's sensitivity requirements. Consider transitioning to a more selective technique like LLE or SPE.
Optimized Protein Precipitation Protocol for Cetirizine
| Step | Parameter | Rationale |
| 1. Aliquot | 100 µL plasma | A standard volume for initial method development. |
| 2. Add Internal Standard | Add deuterated IS (e.g., Cetirizine-d4) | A stable isotope-labeled internal standard co-elutes and experiences similar matrix effects, allowing for accurate correction.[5][6] |
| 3. Precipitate | Add 300 µL of ice-cold acetonitrile | A 3:1 ratio is effective for protein removal.[4] Cold solvent can improve precipitation efficiency. |
| 4. Vortex | 2 minutes at high speed | Ensures thorough mixing and the formation of a fine protein precipitate, minimizing analyte entrapment. |
| 5. Centrifuge | 10 minutes at >10,000 x g | Provides a compact pellet and clear supernatant. |
| 6. Analyze | Transfer supernatant for LC-MS/MS analysis | The resulting extract is ready for injection. |
Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE offers a higher degree of selectivity compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Frequently Asked Questions (FAQs) for LLE
Q1: My Cetirizine recovery with LLE is inconsistent and generally low. What factors should I investigate?
A1: Inconsistent and low recovery in LLE often points to issues with pH, solvent choice, or the extraction procedure itself.
-
pH Optimization: Cetirizine is a zwitterionic compound with two pKa values. To ensure it is in a neutral, extractable form, the pH of the aqueous plasma sample must be carefully controlled. For extraction into a non-polar organic solvent, adjusting the plasma pH to be between the two pKa values is generally a good starting point. Some methods have successfully used a borate buffer to adjust the pH to 9.0 before extraction.[7]
-
Solvent Selection: The choice of organic solvent is critical. Dichloromethane and ethyl acetate are commonly used for Cetirizine extraction.[8][9] Dichloromethane has been reported to yield higher recovery (over 90%) compared to ethyl acetate (over 65%).[9][10] A mixture of n-hexane and dichloromethane (50:50, v/v) has also been used effectively.[11]
-
Extraction Efficiency: Ensure adequate mixing of the aqueous and organic phases. Gentle but thorough mixing is required to prevent emulsion formation while maximizing the surface area for partitioning. Vortexing for 1-2 minutes is typical. Multiple, smaller volume extractions (e.g., 3 x 2 mL) are more efficient than a single large volume extraction.[7]
Q2: I'm struggling with emulsion formation at the interface of my aqueous and organic layers. How can I resolve this?
A2: Emulsions are a common problem in LLE, especially with plasma samples rich in lipids.[12]
-
Prevention: The best approach is prevention. Instead of vigorous vortexing, use gentle swirling or rocking to mix the phases.[12]
-
Disruption: If an emulsion does form, several techniques can be employed to break it:
-
Centrifugation: Spinning the sample at a moderate speed can help to separate the layers.[12]
-
"Salting Out": Adding a small amount of a salt like sodium chloride can increase the polarity of the aqueous phase and help break the emulsion.
-
Temperature Change: Cooling the sample in an ice bath may help to destabilize the emulsion.
-
Optimized Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction Workflow for Cetirizine.
Section 3: Solid-Phase Extraction (SPE) Troubleshooting
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.
Frequently Asked Questions (FAQs) for SPE
Q1: I'm experiencing poor retention of Cetirizine on my reversed-phase SPE cartridge, leading to low recovery. What should I check?
A1: Poor retention in SPE is often a result of incorrect sorbent conditioning, sample pH, or an inappropriate loading solvent.
-
Sorbent Choice: For Cetirizine, polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are a good choice as they offer robust performance across a range of polarities.[13][14]
-
Conditioning and Equilibration: These steps are crucial and often overlooked. The conditioning step (e.g., with methanol) activates the sorbent, while the equilibration step (e.g., with water) prepares the sorbent to receive the aqueous sample. Ensure these steps are performed correctly and that the sorbent bed does not dry out before sample loading.[15]
-
Sample pH: The pH of the sample loaded onto the cartridge must be optimized to ensure the analyte is in a state that will interact with the sorbent. For reversed-phase SPE, you generally want to neutralize the charge on the analyte to maximize hydrophobic retention.
-
Loading Conditions: The sample should be loaded in a weak solvent (highly aqueous) to promote strong binding to the sorbent. If the sample is diluted in a solvent with a high organic content, the analyte may not be retained effectively.[16]
Q2: My Cetirizine recovery is low, but I've confirmed it's not breaking through during the loading and washing steps. What else could be the problem?
A2: If the analyte is retained on the sorbent but not recovered in the final eluate, the issue lies with the elution step.
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this means increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.
-
Elution Solvent pH: For ionizable compounds like Cetirizine, modifying the pH of the elution solvent can be highly effective. For example, if Cetirizine is retained on a mixed-mode cation exchange sorbent, eluting with a basic solvent will neutralize the charge on the analyte and release it from the sorbent.
-
Analyte Adsorption: It's possible for highly active compounds to irreversibly bind to the sorbent. If optimizing the elution solvent doesn't work, consider a different sorbent chemistry.
General Solid-Phase Extraction Workflow
Caption: General steps in a Solid-Phase Extraction procedure.
Summary of Extraction Methods for Cetirizine
| Method | Key Advantages | Key Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, high matrix effects | >85%[17][18] |
| Liquid-Liquid Extraction (LLE) | Good selectivity, cost-effective | Can be labor-intensive, emulsion formation risk | >90% (with Dichloromethane)[9][10] |
| Solid-Phase Extraction (SPE) | Highest selectivity, cleanest extracts, automatable | Higher cost, more complex method development | >90%[13][14] |
Final Recommendations
The optimal extraction method for Cetirizine from plasma depends on the specific requirements of your assay.
-
For rapid, high-throughput screening where the highest sensitivity is not required, Protein Precipitation may be sufficient.
-
For assays requiring a good balance of cleanliness, recovery, and cost, Liquid-Liquid Extraction is a robust choice.
-
For validated clinical or regulated bioanalysis demanding the highest sensitivity and reproducibility, Solid-Phase Extraction is the gold standard.
Regardless of the chosen method, meticulous method development and validation are paramount. The use of a stable isotope-labeled internal standard, such as Cetirizine-d4, is strongly recommended to compensate for matrix effects and variations in extraction efficiency.[6]
References
-
Eriksen, H., Houghton, R., Green, R., & Scarth, J. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. Chromatographia, 55(1-2), 1-5. [Link]
-
Reddy, B. S., et al. (n.d.). Liquid Chromatography-Mass Spectrometry Determination of Cetrizine Hydrochloride in Rabbit Plasma. Asian Journal of Chemistry. [Link]
-
Le, G. (2012). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). In Springer Protocols. [Link]
-
Zuhri, S. H., et al. (2019). Determination of cetirizine in human plasma and validation method using HPLC technique. Journal of Drug Delivery and Therapeutics, 9(2-s), 243-247. [Link]
-
Li, K., et al. (2011). Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. Arzneimittelforschung, 61(5), 287-295. [Link]
-
Zuhri, S. H., et al. (2019). Determination of cetirizine in human plasma and validation method using HPLC technique. IIUM Repository (IRep). [Link]
-
Eriksen, H., et al. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Zuhri, S. H., et al. (2019). DETERMINATION OF CETIRIZINE IN HUMAN PLASMA AND ITS VALIDATION OF METHOD USING HPLC TECHNIQUE. ResearchGate. [Link]
-
Chmielewska, A., Konieczna, L., & Bączek, T. (2016). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules, 21(12), 1654. [Link]
-
Van der Meer, M. J. (1999). Determination of cetirizine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 736(1-2), 231-235. [Link]
-
Plenis, A., et al. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. Biomedical Chromatography, 21(8), 845-852. [Link]
-
Le, G. (2012). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]
-
Amiruddin, N. S., et al. (2013). Evaluation of different extraction method for the isolation of cetirizine from human plasma for HPLC analysis. IIUM Repository (IRep). [Link]
-
Bakshi, M., & Singh, S. (2002). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 571-580. [Link]
-
Sajid, M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(21), 7543. [Link]
-
Van der Meer, M. J. (1999). Non-target impurity profiling of marketplace Cetirizine using high resolution mass spectrometry and multivariate data analysis. ResearchGate. [Link]
- CN101492430B - Method for preparing high-purity cetirizine hydrochloride.
-
Sravani, G., et al. (2015). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. International Journal of Pharmaceutical Sciences and Research, 6(10), 4276-4281. [Link]
-
Asare-Nkansah, S., et al. (2023). Bioequivalence studies of cetirizine tablets using the urine excretion data of healthy Ghanaian male volunteers. PLOS ONE, 18(1), e0279933. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920. [Link]
-
Majors, R. E. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 30(5), 26-30. [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]
-
Vishwanathan, K., et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 312-323. [Link]
-
Hodson, G. (2022, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
-
Chmielewska, A., Konieczna, L., & Bączek, T. (2016). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Sci-Hub. [Link]
-
ALWSCI. (2023, August 7). Why Is Your SPE Recovery So Low?. ALWSCI. [Link]
-
Amiruddin, N. S., et al. (2013). Evaluation of different extraction method for the isolation of Cetirizine from human plasma for HPLC analysis. IIUM Repository (IRep). [Link]
-
Incognito. (2019, June 1). Solving Recovery Problems in SPE. LCGC International. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]
- CN103463089A - Cetirizine hydrochloride oral solution and preparation method thereof.
-
Bae, J. W., et al. (2011). Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Chromatography B, 879(3-4), 335-341. [Link]
-
Klarić, T., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. [Link]
-
Waters Corporation. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting of Cetirizine. Waters Corporation. [Link]
-
Wikipedia. (n.d.). Cetirizine. Wikipedia. [Link]
Sources
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. eijppr.com [eijppr.com]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of cetirizine in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 14. researchgate.net [researchgate.net]
- 15. specartridge.com [specartridge.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Evaluation of different extraction method for the isolation of cetirizine from human plasma for HPLC analysis - IIUM Repository (IRep) [irep.iium.edu.my]
- 18. irep.iium.edu.my [irep.iium.edu.my]
Technical Support Center: Selection of an Internal Standard for Cetirizine Quantification
Welcome to the technical support center for Cetirizine quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting an appropriate internal standard (IS) for accurate and reliable Cetirizine analysis. Here, we address common questions and troubleshooting scenarios encountered during method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for Cetirizine quantification?
A1: In quantitative analysis, especially within complex biological matrices like plasma or urine, variability can arise from multiple sources. These include inconsistencies in sample preparation, extraction efficiency, injection volume, and instrument response, particularly matrix effects in LC-MS/MS.[1][2] An internal standard is a compound with physicochemical properties similar to the analyte (Cetirizine) that is added at a constant, known concentration to all samples, calibrators, and quality controls before any processing steps.[1][2][3] By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to significantly improved accuracy and precision in your results.[1][4]
Q2: What are the ideal characteristics of an internal standard for Cetirizine?
A2: The ideal internal standard should mimic the behavior of Cetirizine throughout the entire analytical process. Key characteristics include:
-
Structural Similarity: The IS should be structurally analogous to Cetirizine to ensure similar extraction recovery and chromatographic behavior.[4]
-
Physicochemical Properties: It should have comparable polarity, solubility, and pKa to Cetirizine.[1][5][6]
-
Co-elution (for LC-MS/MS): Ideally, the IS should co-elute with Cetirizine to experience the same matrix effects.[1][7]
-
Mass Spectrometric Distinction: In MS-based methods, the IS must be clearly distinguishable from Cetirizine, with no overlapping mass-to-charge ratios (m/z) in their respective MRM transitions.[8][9]
-
Stability: The IS must be stable throughout the sample preparation, storage, and analytical run.
-
Purity: The IS should be of high purity and not contain any Cetirizine.
Q3: What are the most commonly used internal standards for Cetirizine quantification, and what are their pros and cons?
A3: The choice of internal standard depends heavily on the analytical technique being used (e.g., HPLC-UV, LC-MS/MS). Here's a comparison of commonly cited options:
| Internal Standard | Analytical Technique | Advantages | Disadvantages |
| Cetirizine-d4 or Cetirizine-d8 | LC-MS/MS | Gold Standard: Near-identical physicochemical properties and co-elution ensure the best compensation for matrix effects and extraction variability.[1][8][9][10] | Higher cost and may not be readily available.[11] |
| Hydroxyzine | LC-MS/MS, HPLC | Structurally related to Cetirizine (Cetirizine is a metabolite of hydroxyzine), providing similar chromatographic behavior.[5][12] | As a precursor, there's a risk of in-source conversion or presence in samples, leading to interference. |
| Mosapride Citrate | LC-MS/MS | Used successfully in bioequivalence studies.[13][14] | Structurally dissimilar to Cetirizine, which may lead to different extraction efficiencies and matrix effects. |
| Ketotifen | HPLC | Demonstrated effectiveness in pharmaceutical dosage form analysis. | Different chemical structure may not perfectly mimic Cetirizine's behavior in biological matrices. |
| Salicylic Acid | HPLC | Simple and readily available.[15][16] | Significant structural and chemical differences from Cetirizine, making it less ideal for complex matrices. |
| Ibuprofen | Capillary Zone Electrophoresis | Effective for simultaneous determination with other drugs.[17] | Not typically used for LC-based methods for Cetirizine alone due to differing properties. |
Recommendation: For LC-MS/MS-based bioanalysis, a stable isotope-labeled (SIL) internal standard like Cetirizine-d4 or Cetirizine-d8 is highly recommended as it is considered the best practice for ensuring accuracy and precision.[1][7][14]
Troubleshooting Guide
Scenario 1: High Variability in Internal Standard Response
Issue: You observe significant variation in the internal standard peak area across your analytical run, including calibrators, QCs, and unknown samples.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Troubleshooting Step: Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing, temperature fluctuations during extraction, or variations in reagent addition.
-
Solution: Ensure all samples are treated identically. Use calibrated pipettes and maintain consistent timing and conditions for each step.
-
-
Matrix Effects:
-
Troubleshooting Step: Evaluate the matrix effect by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample. A significant difference indicates ion suppression or enhancement.
-
Solution: Optimize your chromatographic method to separate the IS from co-eluting matrix components. Consider a more rigorous sample cleanup technique like solid-phase extraction (SPE) instead of protein precipitation.
-
-
IS Stability Issues:
-
Troubleshooting Step: Assess the stability of your IS in the stock solution, working solution, and in the processed samples under the storage and autosampler conditions.
-
Solution: Prepare fresh stock and working solutions. If instability in the processed sample is observed, consider adjusting the pH or using a different reconstitution solvent.
-
Scenario 2: Poor Correlation Between Analyte and Internal Standard
Issue: The analyte-to-internal standard area ratio is not consistent, leading to poor linearity in your calibration curve or inaccurate QC results, even if the IS response is stable.
Potential Causes & Solutions:
-
Inappropriate Internal Standard Selection:
-
Troubleshooting Step: Re-evaluate the chosen IS. Do its physicochemical properties truly match those of Cetirizine?[5][6]
-
Solution: If using a structural analog, it may not be adequately compensating for variations. Consider switching to a stable isotope-labeled internal standard like Cetirizine-d4.[1][10]
-
-
Differential Extraction Recovery:
-
Troubleshooting Step: Determine the extraction recovery of both Cetirizine and the IS at low, medium, and high concentrations.
-
Solution: If the recoveries are significantly different and inconsistent, the extraction method needs to be optimized. Adjusting the pH or the organic solvent used in a liquid-liquid extraction (LLE) or the wash/elution steps in an SPE may be necessary.
-
-
Cross-talk or Interference:
-
Troubleshooting Step: In an LC-MS/MS method, check for any potential cross-talk between the MRM transitions of Cetirizine and the IS. Also, analyze blank matrix to check for any endogenous interferences at the retention time of the IS.
-
Solution: Optimize the MRM transitions to be highly specific. If endogenous interference is present, improve the chromatographic separation.
-
Experimental Protocols
Protocol 1: Selection and Validation of a Stable Isotope-Labeled Internal Standard (Cetirizine-d4) for LC-MS/MS Quantification of Cetirizine in Human Plasma
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Cetirizine and Cetirizine-d4 in methanol.
- From these stocks, prepare serial dilutions of Cetirizine in methanol to create calibration standards and quality control (QC) samples.
- Prepare a working solution of Cetirizine-d4 at a constant concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma (blank, standard, QC, or unknown), add 20 µL of the Cetirizine-d4 working solution.
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions (Example):
- LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Cetirizine: e.g., m/z 389.2 → 201.1[12]
- Cetirizine-d4: e.g., m/z 393.1 → 201.1[8][9]
4. Validation Experiments:
- Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of Cetirizine and Cetirizine-d4.
- Linearity: Construct a calibration curve with at least six non-zero standards and assess the correlation coefficient (r² > 0.99).
- Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
- Matrix Effect: Compare the response of post-extraction spiked samples to neat solutions to ensure the IS is compensating for any ion suppression or enhancement.
- Extraction Recovery: Compare the response of pre-extraction spiked samples to post-extraction spiked samples.
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard.
References
- Khan, M. I., Murtaza, G., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology.
- BenchChem. (2025). The Role of Cetirizine-d4 as an Internal Standard: A Technical Guide. BenchChem.
- MedChemExpress. (n.d.). Cetirizine-d4 dihydrochloride. MedChemExpress.
- Paw, B., Misztal, G., Hopkała, H., & Drozd, J. (2002). Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms. Pharmazie.
- Semantic Scholar. (n.d.). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. Semantic Scholar.
- Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry.
- Li, H., et al. (2011). Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. Arzneimittelforschung.
- Azhagvuel, S., & Sekar, R. (2007). Method development and validation for the simultaneous determination of cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in tablets by capillary zone electrophoresis. Journal of Pharmaceutical and Biomedical Analysis.
- BenchChem. (2025). A Comparative Guide to the Bioanalysis of Cetirizine Utilizing Cetirizine-d4 as an Internal Standard. BenchChem.
- PubMed. (n.d.). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed.
- Chen, C. (2008). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine.
- ResearchGate. (n.d.). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry.
- National Center for Biotechnology Inform
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cetirizine. IUPHAR/BPS Guide to PHARMACOLOGY.
- Springer Nature Experiments. (n.d.). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
- ResearchGate. (n.d.). A typical chromatogram showing separation of internal standard (2.3 min) and cetirizine (3.3 min).
- CLEARSYNTH. (n.d.). Cetirizine Stable Isotopes Product List. CLEARSYNTH.
- Dolan, J. W. (2015). Internal Standard Calibration Problems.
- CRM LABSTANDARD. (n.d.). Cetirizine. CRM LABSTANDARD.
- LGC Standards. (n.d.). Cetirizine-d8 Dihydrochloride. LGC Standards.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.
- National Center for Biotechnology Information. (n.d.). Controlled-release formulation of antihistamine based on cetirizine zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells. PubMed Central.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- Ewles, M., & Goodwin, L. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- Global CRO Council for Bioanalysis. (n.d.). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. CMIC Group.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Shimadzu. (n.d.).
- Sigma-Aldrich. (n.d.). Cetirizine for peak identification EP Reference Standard. Sigma-Aldrich.
- World Health Organization. (2025). Annex 6. WHO Technical Report Series.
- U.S. Food and Drug Administration. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. clearsynth.com [clearsynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mospbs.com [mospbs.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Method development and validation for the simultaneous determination of cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in tablets by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Cetirizine Analysis Following ICH Guidelines
This guide provides an in-depth, scientifically grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cetirizine, a widely used second-generation antihistamine.[1][2] The protocols and acceptance criteria detailed herein are rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated pharmaceutical quality control environment.[3][4][5]
Introduction: The "Why" Behind Method Validation
In pharmaceutical manufacturing, the analytical methods used to test raw materials and finished products are the bedrock of quality assurance. For a drug like Cetirizine, ensuring the correct amount of active pharmaceutical ingredient (API) is present in each dosage form is critical for safety and efficacy. HPLC is a powerful and prevalent technique for this purpose. However, simply developing an HPLC method is not enough. We must validate it.
Method validation is the documented process that proves an analytical method is accurate, reproducible, and sensitive for its intended use.[6][7] The ICH has established global standards for this process to ensure that data submitted to regulatory authorities is reliable and consistent.[4][8] This guide will not only detail the "how" of performing each validation test but also the "why," providing the scientific rationale behind each step.
Foundational Elements: The Experimental Setup
The reliability of any validation study begins with a well-defined and optimized analytical method. The choices made here directly impact the method's performance and robustness.
2.1 Materials and Reagents
-
Cetirizine Dihydrochloride Reference Standard: USP grade or equivalent, with a certificate of analysis.
-
Cetirizine Tablets: Commercially available tablets (e.g., 10 mg).
-
Acetonitrile & Methanol: HPLC grade.[1]
-
Water: HPLC grade or Milli-Q equivalent.
-
Phosphoric Acid & Triethylamine: Analytical Reagent (AR) grade for mobile phase pH adjustment.[9]
2.2 Instrumentation A well-calibrated HPLC system is essential.
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Software: Empower™ 3 or OpenLab CDS for data acquisition and processing.
2.3 Optimized Chromatographic Conditions
The following conditions have been optimized to provide a sharp, symmetrical peak for Cetirizine with a reasonable retention time, ensuring efficiency and resolution from potential interferences.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining Cetirizine, a moderately polar molecule. The column dimensions offer a good balance between resolution and analysis time.[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5 ± 0.1) (60:40 v/v) | Cetirizine has pKa values of 2.2, 2.9, and 8.0.[1] At a pH of 3.5, it will be in a protonated state, leading to better retention and peak shape on a reverse-phase column. Acetonitrile provides good elution strength. |
| Flow Rate | 1.0 mL/min | This flow rate provides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure.[1] |
| Detection Wavelength | 231 nm | This is a common wavelength for detecting Cetirizine, offering high sensitivity based on its UV absorbance spectrum.[10] |
| Injection Volume | 20 µL | A standard volume that balances sensitivity with the risk of column overloading.[1] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Run Time | 10 minutes | Sufficient time to elute the Cetirizine peak and any potential early-eluting impurities, ensuring a clean baseline for the next injection. |
The Validation Gauntlet: Testing the Method Against ICH Q2(R1) Parameters
Analytical method validation is a structured process. The following diagram illustrates the typical workflow, demonstrating how each validation parameter contributes to the overall assurance of the method's performance.
Caption: Workflow for HPLC Method Validation from Development to Routine Application.
3.1 Specificity (Selectivity)
-
Why it's important: Specificity ensures that the signal measured is unequivocally from Cetirizine, without interference from other components like excipients, impurities, or degradation products.[6][11]
-
Experimental Protocol:
-
Inject a blank solution (diluent/mobile phase).
-
Inject a placebo solution (a mixture of all tablet excipients without the Cetirizine API).
-
Inject a standard solution of Cetirizine.
-
Inject a sample solution prepared from the Cetirizine tablet.
-
For stability-indicating methods: Expose the drug product to stress conditions (acid, base, oxidation, heat, light) and inject the resulting solutions to ensure separation of degradation peaks from the main Cetirizine peak.[6]
-
-
Acceptance Criteria:
-
The blank and placebo chromatograms should show no significant peaks at the retention time of Cetirizine.[1]
-
The Cetirizine peak in the sample chromatogram should be pure and spectrally homogenous (if using a DAD for peak purity analysis).
-
Degradation products should be well-resolved from the Cetirizine peak (Resolution > 2.0).
-
3.2 Linearity
-
Why it's important: Linearity demonstrates a proportional relationship between the concentration of Cetirizine and the detector's response (peak area). This is fundamental for accurate quantification.[12]
-
Experimental Protocol:
-
Prepare a stock solution of Cetirizine reference standard.
-
Create a series of at least five dilutions covering the expected working range. A typical range for an assay is 80% to 120% of the target concentration.[13] For a 100 µg/mL target, this could be 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
3.3 Range
-
Why it's important: The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[12]
-
Experimental Protocol: The data from the linearity, accuracy, and precision experiments are used to establish the range.
-
Acceptance Criteria: The method is acceptable over the range where it meets the criteria for linearity, accuracy, and precision. For an assay, this is typically 80-120% of the test concentration.[6][13]
3.4 Accuracy
-
Why it's important: Accuracy is the closeness of the test results to the true value. It confirms that the method is measuring the correct amount of Cetirizine.[7]
-
Experimental Protocol (Spiked Placebo Method):
-
Prepare a placebo powder blend.
-
Spike the placebo with known amounts of Cetirizine API at three concentration levels across the range (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria:
3.5 Precision
-
Why it's important: Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It indicates the method's consistency.[7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[16]
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of Cetirizine at 100% of the target concentration.
-
Intermediate Precision: A second analyst repeats the repeatability study on a different day or using a different HPLC system.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.[15]
-
The %RSD for intermediate precision should also be ≤ 2.0%.
-
Summary of Validation Data (Example)
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at Cetirizine RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% (e.g., 80-120 µg/mL) | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.10% |
| LOD | Report Value | 0.2 µg/mL |
| LOQ | Report Value | 0.6 µg/mL |
| Robustness | System suitability passes | Pass |
3.6 Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Why they are important: LOD is the lowest concentration that can be detected but not necessarily quantified.[17][18] LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12][17] These are critical for impurity analysis but are often included in assay validation for completeness.
-
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Acceptance Criteria:
-
The calculated LOQ value should be verified by analyzing samples at this concentration and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).[6]
-
3.7 Robustness
-
Why it's important: Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.[12][20][21]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations to test include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
-
Monitor system suitability parameters (e.g., retention time, peak tailing, theoretical plates) and the assay result.
-
-
Acceptance Criteria:
-
The system suitability parameters must remain within their defined limits for all tested variations.
-
The assay results should not be significantly affected by the minor changes.
-
Caption: Interrelationship of Core HPLC Validation Parameters.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for pharmaceutical assays, other methods exist for Cetirizine analysis. This comparison highlights the advantages of the validated HPLC method.
| Method | Principle | Advantages | Disadvantages |
| Validated HPLC-UV | Chromatographic separation followed by UV detection. | High Specificity: Separates API from excipients and degradants. High Precision & Accuracy: Provides reliable quantitative results. Robust: As proven by validation. | Higher initial instrument cost; requires skilled operators and chemical reagents. |
| UV-Spectrophotometry | Measures UV absorbance of the entire sample at a specific wavelength. | Simple, fast, low cost. | Non-Specific: Prone to interference from excipients or impurities that absorb at the same wavelength. Less accurate and precise. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field. | High separation efficiency, low solvent consumption. | Can have lower precision than HPLC; more sensitive to matrix effects.[22] |
| qNMR | Quantitative Nuclear Magnetic Resonance. | No chromatographic separation needed; provides structural information. | Lower sensitivity than HPLC; requires expensive, specialized equipment and deuterated solvents.[23] |
The validated HPLC method provides the best combination of specificity, accuracy, and reliability required for routine quality control in a regulated environment, justifying its widespread use despite the higher operational complexity compared to simpler techniques like UV spectrophotometry.
Conclusion
This guide has detailed the comprehensive process for validating an HPLC method for the quantitative determination of Cetirizine in accordance with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that the method is fit for its intended purpose. The causality-driven approach, explaining the rationale behind experimental choices and acceptance criteria, provides a robust framework for researchers and drug development professionals. A properly validated HPLC method is not just a regulatory requirement; it is a cornerstone of scientific integrity and patient safety, ensuring that every batch of medicine meets the highest quality standards.
References
- Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. (URL: )
- Establishing LOD & LOQ in Analytical Method Validation - HPLC Calcul
- Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formul
- A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug - IJAPBC. (URL: )
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - NIH. (URL: [Link])
- HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: )
- RP-HPLC Method Development and Validation for Simultaneous Estimation of Cetirizine Hydrochloride and Griseofulvin Pharmaceutic - IJSDR. (URL: )
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (URL: [Link])
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
-
Quality Guidelines - ICH. (URL: [Link])
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (URL: [Link])
-
What is the difference between specificity and selectivity of the HPLC method? (URL: [Link])
-
What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF A NEW HPLC-UV METHOD FOR SIMULTANEOUS ESTIMATION OF CETIRIZINE HYDROCHLORIDE AND PHENYLEPHRINE HYDROCHLORIDE IN TABLET FORMULATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (URL: [Link])
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (URL: [Link])
-
Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC - ResearchGate. (URL: [Link])
-
A Guide to Analytical Method Validation - SCION Instruments. (URL: [Link])
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (URL: [Link])
-
Robustness Tests | LCGC International. (URL: [Link])
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - - Mastelf. (URL: [Link])
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
-
ICH Q2 Guidance on Reporting LOD and LOQ Values - Pharma Validation. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (URL: [Link])
-
Robustness/ruggedness tests in method validation - ResearchGate. (URL: [Link])
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (URL: [Link])
-
HPLC Separation Robustness and Ruggedness - Agilent. (URL: [Link])
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])
-
How to calculate LOD and LOQ of analyte by hplc? - ResearchGate. (URL: [Link])
-
Comparative Quantitative Analysis of Cetirizine Dihydrochloride by HPLC (High Performance Liquid Chromatography) and q_NMR (Quan. (URL: [Link])
-
comparative study between CE and HPLC Determination of cetirizine in tablets and compounded capsules - SciELO. (URL: [Link])
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. ijsdr.org [ijsdr.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Official web site : ICH [ich.org]
- 9. ijpsr.com [ijpsr.com]
- 10. mospbs.com [mospbs.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. scribd.com [scribd.com]
- 14. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmtech.com [pharmtech.com]
- 17. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 18. actascientific.com [actascientific.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scielo.br [scielo.br]
- 23. opus.govst.edu [opus.govst.edu]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC Methods for Cetirizine Analysis
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. For a widely used second-generation antihistamine like Cetirizine, robust analytical methods are crucial for quality control, pharmacokinetic studies, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative regulatory guidelines.
The Analytical Imperative: Why Method Choice Matters for Cetirizine
Cetirizine, a major metabolite of hydroxyzine, functions as a selective H1 receptor antagonist. Its determination in pharmaceutical formulations and biological matrices necessitates methods that are not only accurate and precise but also specific and stable. The choice between HPLC-UV and LC-MS/MS often hinges on the specific application: routine quality control of bulk drug and dosage forms may favor the simplicity and cost-effectiveness of HPLC-UV, while bioanalytical studies requiring high sensitivity and selectivity for metabolites in complex matrices will almost certainly demand the power of LC-MS/MS.
Cross-validation of these methods is a critical exercise to ensure consistency and reliability of data across different analytical platforms, which can be invaluable during different stages of drug development and post-market surveillance.
Principles of the Techniques: A Tale of Two Detectors
At their core, both methods utilize liquid chromatography to separate Cetirizine from other components in the sample. The fundamental difference lies in the detection method.
High-Performance Liquid Chromatography (HPLC-UV): This technique relies on the principle that Cetirizine absorbs light in the ultraviolet (UV) spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. It is a robust, reliable, and cost-effective method, making it a workhorse in many quality control laboratories.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more sophisticated technique that couples the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer.[1] The mass spectrometer ionizes the Cetirizine molecules and then separates them based on their mass-to-charge ratio (m/z).[2] By monitoring specific ion transitions for Cetirizine, this method offers exceptional specificity and can detect the analyte at much lower concentrations than HPLC-UV.[3][4]
Designing a Robust Cross-Validation Study
The objective of a cross-validation study is to demonstrate that either analytical method is suitable for its intended purpose and to establish the interchangeability of the methods where applicable.[5] The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[5][6][7][8]
Key Validation Parameters: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Cetirizine, based on published literature.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale and Insights |
| Specificity/Selectivity | Moderate. Potential for interference from co-eluting impurities or matrix components.[9] | Excellent. Highly specific due to monitoring of parent-daughter ion transitions.[3][10] | LC-MS/MS is the clear choice when analyzing complex matrices like plasma or urine, as it can distinguish Cetirizine from structurally similar compounds and endogenous interferences.[10] |
| Linearity (r²) | Typically > 0.999[11][12] | Typically > 0.999[4] | Both methods can achieve excellent linearity over a defined concentration range. |
| Range | µg/mL to mg/mL[11] | pg/mL to ng/mL[4] | The working range of LC-MS/MS is significantly lower, making it suitable for pharmacokinetic studies where plasma concentrations are low. |
| Limit of Detection (LOD) | ~4 µg/mL[13] | ~pg/mL range | LC-MS/MS offers several orders of magnitude greater sensitivity. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[11] | 0.5 ng/mL[4] | The lower LOQ of LC-MS/MS is critical for bioequivalence and pharmacokinetic studies.[3][4] |
| Accuracy (% Recovery) | Typically 98-102%[12] | Typically 95-105%[3] | Both methods demonstrate high accuracy within acceptable regulatory limits. |
| Precision (%RSD) | < 2%[11] | < 15% (often < 9%)[3] | While both are precise, the acceptance criteria for bioanalytical methods (LC-MS/MS) are typically wider than for pharmaceutical analysis (HPLC-UV). |
| Robustness | Generally high. Less sensitive to minor variations in mobile phase composition. | Moderate. Susceptible to matrix effects and ion suppression, requiring careful sample preparation.[2] | HPLC-UV methods are often more "rugged" for routine QC environments. LC-MS/MS requires more specialized expertise to troubleshoot. |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain.[2] | Higher initial investment and operational costs (gases, specialized solvents). Requires a more skilled operator.[2] | The choice is often dictated by budget and the specific analytical question being addressed. |
Experimental Protocols
The following are representative, field-tested protocols for the analysis of Cetirizine by HPLC-UV and LC-MS/MS.
HPLC-UV Method for Cetirizine in Pharmaceutical Formulations
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[11]
-
Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm[13]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Cetirizine dihydrochloride in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear range of 1-20 µg/mL.[11]
-
Sample Preparation (Tablets): Crush a tablet, dissolve the powder in mobile phase, sonicate, and filter through a 0.45 µm filter to obtain a final concentration within the calibration range.
3. Validation Procedure:
-
Follow the workflow outlined in Figure 2, assessing each validation parameter according to ICH Q2(R1) guidelines.[5][14]
LC-MS/MS Method for Cetirizine in Human Plasma
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-treatment: To 250 µL of plasma, add the internal standard and vortex.
-
SPE: Use a suitable SPE cartridge (e.g., Oasis HLB).[3]
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash with a weak organic solvent to remove interferences.
-
Elute Cetirizine and the internal standard with methanol.
-
-
Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
3. Validation Procedure:
-
Adhere to the FDA's Bioanalytical Method Validation guidance.[7][8][15] This includes a thorough evaluation of selectivity in at least six different sources of blank plasma, matrix effects, and various stability assessments (freeze-thaw, bench-top, long-term).[8]
Conclusion: Selecting the Right Tool for the Job
The cross-validation of HPLC-UV and LC-MS/MS methods for Cetirizine analysis reveals that both techniques are fit for purpose, albeit in different analytical contexts.
-
HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control of Cetirizine in bulk and finished pharmaceutical products. Its simplicity and ruggedness are advantageous in high-throughput environments where the primary goal is to confirm identity and quantify high concentrations of the API.
-
LC-MS/MS is the undisputed superior technique for bioanalytical applications. Its exceptional sensitivity and selectivity are indispensable for accurately measuring low concentrations of Cetirizine in complex biological matrices like plasma, making it the gold standard for pharmacokinetic, bioavailability, and bioequivalence studies.[3][4]
Ultimately, the choice of method is a strategic one, dictated by the analytical requirements, regulatory context, and available resources. A comprehensive understanding of the strengths and limitations of each technique, as detailed in this guide, empowers researchers and scientists to make informed decisions, ensuring data of the highest quality and integrity in the development and lifecycle management of Cetirizine-containing products.
References
- Dogar, M. G., et al. (n.d.). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology.
-
Ghanbar, M., & Jeddi, M. (2015). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 14(3), 801–808. Retrieved from [Link]
-
McCoy, C. A., et al. (2006). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 1119(1-2), 184–190. Retrieved from [Link]
-
Dogar, M. G., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. ResearchGate. Retrieved from [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Patel, D. J., et al. (2020). development and validation of a new hplc-uv method for simultaneous estimation of cetirizine hydrochloride and phenylephrine hydrochloride in tablet formulation. ResearchGate. Retrieved from [Link]
-
(n.d.). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Kowalski, P., & Plenis, A. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. ResearchGate. Retrieved from [Link]
-
(n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
-
(n.d.). Method Development and Validation of Cetirizine hydrochloride, Phenylephrine hydrochloride and Nimesulide by UV and HPLC. Asian Journal of Pharmaceutical Technology & Innovation. Retrieved from [Link]
-
Nardulli, P., et al. (2021). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps. JScholar Publisher. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Patel, D. J., et al. (2019). DEVELOPMENT AND VALIDATION OF A NEW HPLC-UV METHOD FOR SIMULTANEOUS ESTIMATION OF CETIRIZINE HYDROCHLORIDE AND PHENYLEPHRINE HYDROCHLORIDE IN TABLET FORMULATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
-
Wozniak, M. K., et al. (2022). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]
-
(2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Koal, T., et al. (2012). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Retrieved from [Link]
-
(n.d.). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. Retrieved from [Link]
-
Li, K., et al. (2009). Determination of Cetirizine in Human Plasma Using High Performance Liquid Chromatography Coupled With Tandem Mass Spectrometric Detection: Application to a Bioequivalence Study. Arzneimittelforschung, 59(6), 283–288. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]
-
(n.d.). Validation of Bioanalytical Methods Highlights of FDA's Guidance. LCGC International. Retrieved from [Link]
-
(2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. MORU Tropical Health Network. Retrieved from [Link]
Sources
- 1. chemyx.com [chemyx.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mospbs.com [mospbs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
A Comparative Analysis of Cetirizine and Levocetirizine Activity: A Guide for Researchers
This guide provides an in-depth comparative analysis of cetirizine and its active enantiomer, levocetirizine, designed for researchers, scientists, and drug development professionals. Moving beyond a simple side-by-side comparison, we delve into the stereochemistry, receptor kinetics, and pharmacodynamic evidence that differentiate these two widely used antihistamines. Our analysis is grounded in experimental data to elucidate the scientific rationale for the development of levocetirizine as a refined therapeutic agent.
The Foundation: Stereochemistry and its Pharmacological Impact
Cetirizine is a second-generation antihistamine that has been a cornerstone in the management of allergic conditions.[1][2] Structurally, it is a racemic mixture, meaning it consists of equal parts of two stereoisomers (enantiomers) that are mirror images of each other: the (R)-enantiomer, levocetirizine, and the (S)-enantiomer, dextrocetirizine.[3]
The critical insight in the development from cetirizine to levocetirizine lies in the principle of stereoselectivity in pharmacology. Enantiomers, despite their identical chemical formula, can exhibit vastly different interactions with chiral biological targets like receptors. This disparity in interaction often translates to one enantiomer being therapeutically active while the other may be inactive or contribute to off-target effects. Levocetirizine, classified as a third-generation antihistamine, is the isolated, pharmacologically active (R)-enantiomer of cetirizine.[1]
Caption: Relationship between Cetirizine and its enantiomers.
Mechanism of Action: A Tale of Two Affinities
Both cetirizine and levocetirizine exert their therapeutic effects by acting as potent and highly selective inverse agonists/antagonists of the peripheral histamine H1 receptor.[3][4] This action blocks the downstream signaling cascade initiated by histamine, thereby mitigating the classic symptoms of an allergic response, such as vasodilation and increased capillary permeability.
The key differentiator lies in their binding affinity and kinetics at the H1 receptor. Experimental data from radioligand binding assays consistently demonstrate the stereoselective nature of this interaction.
| Compound | H1 Receptor Binding Affinity (Ki) |
| Levocetirizine | ~3 nM |
| Cetirizine (Racemic) | ~6 nM |
| Dextrocetirizine | ~100 nM |
Source: Gillard, M., et al. (2002), Christophe, B., et al. (2003)[5]
As the data indicates, levocetirizine possesses approximately twice the affinity for the H1 receptor as its parent racemate, cetirizine.[6] The dextrocetirizine enantiomer shows markedly lower affinity, confirming that the antihistaminic activity of cetirizine is predominantly attributable to the levocetirizine component.[3][5]
Furthermore, kinetic studies reveal that levocetirizine has a significantly slower dissociation rate from the H1 receptor compared to other antihistamines.[7] This prolonged receptor occupancy leads to a "pseudo-irreversible" antagonism in functional studies, contributing to its sustained duration of action from a single dose.[5] This high selectivity for the H1 receptor, with over 600-fold greater preference compared to a wide array of other neuroreceptors, underlies the favorable side-effect profile and lack of significant anticholinergic effects.[3][5]
Comparative Pharmacokinetics
The pharmacokinetic profiles of cetirizine and levocetirizine are largely similar, characterized by rapid absorption and minimal metabolism. However, the purification of the active enantiomer allows for a lower administered dose of levocetirizine to achieve the desired therapeutic effect.
| Parameter | Cetirizine | Levocetirizine |
| Standard Adult Dose | 10 mg | 5 mg |
| Bioavailability | >70%[3][7] | >85%[3] |
| Time to Peak (Tmax) | ~1.0 hour[3] | ~0.9 hour |
| Protein Binding | 88-96%[1][7] | ~90%[1] |
| Metabolism | Minimal, non-P450 mediated[3] | Negligible[7] |
| Elimination Half-life | ~8.3 hours[3] | ~8 hours[2] |
| Primary Excretion | Renal (70-85% unchanged)[3] | Renal (85.4% unchanged) |
Both drugs are substrates for P-glycoprotein, which limits their penetration across the blood-brain barrier, thereby reducing the potential for central nervous system effects like sedation compared to first-generation antihistamines.[7] The key takeaway is that levocetirizine at a 5 mg dose provides a similar systemic exposure of the active moiety as a 10 mg dose of cetirizine.
Pharmacodynamic Activity: The Wheal and Flare Model
The histamine-induced wheal and flare suppression test is the gold-standard in vivo model for quantifying the pharmacodynamic activity and duration of action of H1 antihistamines in humans.[8][9] This test involves intradermal injection of histamine, which elicits a localized "wheal" (edema) and a surrounding "flare" (erythema), and then measuring the inhibitory effect of the drug over time.[8]
Multiple double-blind, randomized, crossover studies have used this model to compare cetirizine and levocetirizine directly. A seminal study demonstrated that a 2.5 mg dose of levocetirizine provided a marked inhibition of the histamine-induced wheal and flare that was comparable to a 5 mg dose of cetirizine.[10] Conversely, the dextrocetirizine enantiomer (at 2.5 mg) was shown to be completely inactive in this model.[10]
These findings provide compelling evidence that the antihistaminic activity of cetirizine resides in its levorotatory enantiomer.[10] While the maximum inhibition of the wheal and flare response may be equivalent, some studies have shown levocetirizine to be superior when comparing the total area under the curve of inhibition, suggesting a more sustained and consistent effect over a 24-hour period.[5][10]
Caption: Experimental workflow for PK/PD comparison.
Clinical Efficacy and Safety Profile
In clinical trials for allergic rhinitis and chronic idiopathic urticaria, both cetirizine and levocetirizine have demonstrated significant efficacy compared to placebo.[2][11] Given that levocetirizine is the active component, the clinical efficacy is expectedly similar when administered at therapeutically equivalent doses (e.g., 5 mg levocetirizine vs. 10 mg cetirizine). One study in children with perennial allergic rhinitis found that cetirizine appeared to be more efficacious than levocetirizine in improving the total symptom score at later time points (8 and 12 weeks).[11]
The primary side effect for both medications is somnolence, although it is generally mild and occurs in a small percentage of patients.[1] Levocetirizine is often positioned as being less sedating, a claim supported by the logic that administering only the active isomer and avoiding the inactive dextrocetirizine reduces the overall drug load on the body.[12] Other reported side effects include fatigue, dry mouth, and headache.[2] Importantly, in May 2025, the FDA issued a safety communication regarding the potential for severe itching (pruritus) that can occur after discontinuing long-term use of both cetirizine and levocetirizine.[3]
Experimental Protocols
In Vivo: Histamine-Induced Wheal and Flare Suppression Assay
This protocol outlines the standardized method for assessing the pharmacodynamic activity of H1 antihistamines.
Objective: To quantify and compare the inhibitory effect of levocetirizine and cetirizine on the cutaneous vascular response to intradermal histamine.
Methodology:
-
Subject Enrollment: Recruit healthy, non-atopic adult volunteers. Ensure a washout period of at least 7 days for any antihistamine medications.[13]
-
Baseline Measurement: On the day of the study, define and mark multiple test sites on the volar surface of the subjects' forearms.
-
Histamine Administration (Baseline): Administer a standardized intradermal injection of histamine dihydrochloride (e.g., 100 µg/mL in saline). A negative control (saline) should also be administered.[14]
-
Response Measurement: After 15 minutes, outline the borders of the resulting wheal and flare using a fine-tip pen. Transfer this outline to a transparent grid or use digital imaging software to calculate the area (in mm²).[15]
-
Drug Administration: Administer a single oral dose of the study drug (e.g., 5 mg levocetirizine, 10 mg cetirizine, or placebo) in a randomized, double-blind fashion.
-
Post-Dose Assessments: Repeat the histamine administration and response measurement (steps 3 & 4) at predetermined time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) at fresh skin sites.
-
Data Analysis: For each time point, calculate the percent inhibition of the wheal and flare area relative to the baseline measurement. Compare the time-course of inhibition and the area under the effect curve (AUEC) between the different treatment arms using appropriate statistical methods (e.g., ANOVA for crossover design).
In Vitro: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of levocetirizine, dextrocetirizine, and cetirizine for the human histamine H1 receptor.
Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a specific H1 receptor radioligand, such as [³H]-pyrilamine (mepyramine).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the [³H]-pyrilamine and varying concentrations of the unlabeled competitor drugs (levocetirizine, dextrocetirizine, cetirizine).
-
Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (concentration of drug that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The comparative analysis of cetirizine and levocetirizine offers a clear example of rational drug development through stereochemical purification. The antihistaminic activity of the racemic parent drug, cetirizine, is derived almost exclusively from the (R)-enantiomer, levocetirizine.
Levocetirizine exhibits a higher binding affinity and a slower dissociation rate from the H1 receptor, which translates to potent and sustained pharmacodynamic effects. By isolating the active enantiomer, levocetirizine allows for a lower therapeutic dose (5 mg) compared to cetirizine (10 mg), achieving a similar clinical outcome while reducing the body's exposure to the inactive dextrocetirizine moiety. This targeted approach represents a refinement in antihistamine therapy, providing a potent and selective agent for the management of allergic disorders.
References
-
Bibo. (2023, August 27). Differentiation Between the effectiveness of levocetirizine and Cetirizine. Bibo Health. [Link]
-
Drugs.com. Cetirizine vs Levocetirizine Comparison. [Link]
-
Wikipedia. Cetirizine. [Link]
-
Study.com. (n.d.). Levocetirizine vs. Cetirizine. [Link]
-
ResearchGate. (2005, August 7). Levocetirizine vs. cetirizine: An evidence-based differentiation by pharmacology and clinics. [Link]
-
Grant, J. A., et al. (2001). A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. Allergy, 56(2), 121-126. [Link]
-
Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. [Link]
-
Lee, C. F., et al. (2009). The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis. Pediatric Allergy and Immunology, 20(5), 493-499. [Link]
-
BuzzRx. (2025, July 23). Levocetirizine vs Cetirizine: Allergy Medication Comparison. [Link]
-
All Generic Medicine. (2024, November 18). Cetirizine vs Levocetirizine: Comparison. [Link]
-
PubChem. Levocetirizine. [Link]
-
Grant, J. A., et al. (2002). A double-blind, randomized, single-dose, crossover comparison of levocetirizine with ebastine, fexofenadine, loratadine, mizolastine, and placebo: suppression of histamine-induced wheal-and-flare response during 24 hours in healthy male subjects. Annals of Allergy, Asthma & Immunology, 88(2), 190-197. [Link]
-
Australasian Society of Clinical Immunology and Allergy. Skin prick testing - for the diagnosis of allergic disease. [Link]
-
Anais Brasileiros de Dermatologia. (2014). Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. Anais Brasileiros de Dermatologia, 89(1), 87-93. [Link]
-
University of Rochester Medical Center. Patient Instruction for Allergy Skin Testing. [Link]
-
National Center for Biotechnology Information. (2000). Medical Testing Methods. In Indoor Allergens: Assessing and Controlling Adverse Health Effects. National Academies Press (US). [Link]
-
LACK Clinic. (2025, June 11). Stopping Allergy Medications Before Testing: Complete Guidelines. [Link]
-
Mayo Clinic. (2024, March 26). Allergy skin tests. [Link]
Sources
- 1. bibo.health [bibo.health]
- 2. Cetirizine vs Levocetirizine Comparison - Drugs.com [drugs.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allergy.org.au [allergy.org.au]
- 9. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]
- 10. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. buzzrx.com [buzzrx.com]
- 13. Stopping Allergy Medications Before Testing: Complete Guidelines | LACK Clinic [londonallergy.com]
- 14. Allergy skin tests - Mayo Clinic [mayoclinic.org]
- 15. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide for Drug Development Professionals: Cetirizine vs. Loratadine
This guide provides an in-depth, objective comparison of two prominent second-generation antihistamines, Cetirizine and Loratadine. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the nuanced pharmacological differences, clinical performance backed by experimental data, and the practical methodologies for their evaluation. Our analysis is grounded in the principles of scientific integrity, offering field-proven insights and explaining the causality behind experimental choices to support informed decision-making in a research and development context.
Molecular and Pharmacological Profiles
A fundamental understanding of the molecular characteristics of Cetirizine and Loratadine is crucial to appreciating their distinct clinical profiles. Both are classified as second-generation H1-receptor antagonists, designed to offer relief from allergic symptoms without the significant sedative effects of their first-generation predecessors.[1]
Mechanism of Action: The Histamine H1 Receptor Pathway
Both drugs exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. This receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[2][3] Upon activation by histamine, the Gq protein initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in increased intracellular calcium and activation of Protein Kinase C (PKC), ultimately promoting the expression of pro-inflammatory cytokines and other mediators responsible for allergic symptoms.[3] Cetirizine and Loratadine selectively bind to and stabilize the inactive conformation of the H1 receptor, blocking this pathway.[1][4]
Chemical Structure and Metabolic Identity
A key differentiator lies in their metabolic identities.
-
Cetirizine is the active carboxylated metabolite of the first-generation antihistamine, hydroxyzine.[5][6] It is administered in its biologically active form, which contributes to its rapid onset of action.[7]
-
Loratadine is a prodrug.[8] It is inactive upon administration and requires extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to be converted into its active metabolite, desloratadine.[4][8][9] This metabolic conversion is a rate-limiting step that influences its pharmacokinetic profile.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparison
The differences in chemical structure and metabolism directly translate to distinct PK/PD profiles, which are critical for selecting a compound for a specific therapeutic target profile.
Onset and Duration of Action
Clinical studies consistently show that Cetirizine has a faster onset of action than Loratadine.[10] Allergy relief with Cetirizine is typically experienced within 20 to 60 minutes, whereas Loratadine may take 1 to 3 hours to become effective.[11][12][13] This difference is primarily attributed to Loratadine's need for hepatic activation.[8][14]
Despite the difference in onset, both drugs provide approximately 24 hours of relief, allowing for once-daily dosing.[12][14]
Bioavailability and Metabolism
Cetirizine is rapidly absorbed and is not significantly metabolized by the liver, with the majority of the drug excreted unchanged in the urine.[10] In contrast, Loratadine is well-absorbed but undergoes extensive first-pass metabolism to form desloratadine.[4][9]
| Parameter | Cetirizine | Loratadine | Reference |
| Drug Type | Active Metabolite | Prodrug | [6][8] |
| Metabolism | Minimal | Extensive (CYP3A4, CYP2D6) | [9][10] |
| Active Form | Cetirizine | Desloratadine | [5][8] |
| Onset of Action | ~1 hour | 1 - 3 hours | [10][11][12] |
| Time to Peak (Tmax) | ~1 hour | ~1.3 hours (Loratadine) | [14] |
| Elimination Half-life | ~8.3 hours | ~8.4 hours (Loratadine) | |
| Duration of Action | ~24 hours | ~24 hours | [12][14] |
Comparative Clinical Efficacy
While both drugs are effective for allergic rhinitis and chronic urticaria, head-to-head trials have revealed subtle but statistically significant differences.[11][15]
Allergic Rhinitis
In controlled pollen challenge studies and environmental exposure unit testing, Cetirizine has demonstrated a statistically significant greater reduction in total symptom scores compared to Loratadine.[10][16] For instance, one study noted a 36.7% mean reduction in symptoms with Cetirizine versus 15.4% with Loratadine.[10] However, it is important to note that other studies have found their efficacy to be broadly comparable, with no statistically significant difference in overall symptom reduction.[15]
Chronic Urticaria
For chronic urticaria, both Cetirizine and Loratadine are considered effective first-line treatments.[11] Some meta-analyses suggest that Cetirizine at a standard 10 mg dose is effective in completely suppressing urticaria.[17] Direct comparisons have shown that while both are superior to placebo, Cetirizine may offer a quantitative advantage, though often not reaching statistical significance.[15][17]
Safety and Tolerability Profile
The primary advancement of second-generation antihistamines was an improved safety profile, particularly concerning sedation.
Central Nervous System (CNS) Effects and Sedation
The potential for sedation is the most clinically significant difference between the two compounds. Cetirizine has a higher propensity to cross the blood-brain barrier compared to Loratadine.[11][18] This results in a higher incidence of somnolence.
-
Cetirizine: Mild drowsiness is reported in approximately 14% of patients, compared to about 6% with a placebo.[1][10] Studies have shown that Cetirizine use can lead to a greater degree of somnolence and decreased motivation during the workday compared to Loratadine.[19][20]
-
Loratadine: It is considered one of the least sedating antihistamines.[21] At the recommended 10 mg dose, its incidence of sedation is comparable to that of a placebo.[10] Sedation is typically only observed when recommended doses are exceeded.[10]
This makes Loratadine a preferable choice for individuals in professions requiring high levels of alertness, such as pilots or machine operators.[10]
Cardiotoxicity and Anticholinergic Effects
Both Cetirizine and Loratadine have a high safety profile regarding cardiotoxicity. Unlike some earlier second-generation antihistamines, neither is associated with significant blockade of hERG potassium channels, which can lead to QT prolongation.[22] They also exhibit minimal anticholinergic activity, reducing side effects like dry mouth and urinary retention.[4]
Experimental Evaluation Protocols
To objectively compare antihistamine performance in a drug development setting, standardized, self-validating protocols are essential.
Protocol: In Vivo Histamine-Induced Wheal and Flare Suppression Assay
This pharmacodynamic assay is the gold standard for quantifying the in vivo activity and duration of action of an H1-antihistagonist.
Objective: To measure the ability of a test compound (Cetirizine or Loratadine) to inhibit the cutaneous vascular response to an intradermal histamine challenge.
Methodology:
-
Subject Enrollment: Recruit healthy, non-atopic volunteers. Subjects must be free of all antihistamines and other interfering medications for a washout period of at least 7 days.
-
Baseline Measurement: At Time 0 (pre-dose), inject a standardized concentration of histamine phosphate (e.g., 100 µg/mL) intradermally into the volar aspect of the forearm.
-
Wheal and Flare Tracing: After 15 minutes, trace the borders of the resulting wheal (edema) and flare (erythema) onto a transparent sheet. Digitize the tracings and calculate the area (cm²).
-
Drug Administration: Administer a single oral dose of the test compound (e.g., 10 mg Cetirizine, 10 mg Loratadine, or placebo) in a double-blind, crossover design.
-
Post-Dose Challenges: Repeat the histamine challenge and measurement (Steps 2 & 3) at predetermined time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Data Analysis: For each time point, calculate the percent inhibition of the wheal and flare area relative to the baseline measurement. Plot the mean percent inhibition versus time to determine the onset of action, peak effect, and duration of action.
Protocol: In Vitro H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the H1 receptor, providing a quantitative measure of its potency at the molecular target.
Objective: To determine the inhibitory constant (Ki) of Cetirizine and Loratadine for the human H1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Use membrane homogenates from HEK293 cells transiently expressing the human H1 receptor.[23][24]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine, typically 1-5 nM).[23]
-
Increasing concentrations of the unlabeled test compound (Cetirizine or Loratadine, from 10⁻¹² to 10⁻⁴ M).
-
The prepared cell membrane homogenate.
-
-
Incubation: Incubate the plate for a set time (e.g., 4 hours) at room temperature to allow the binding to reach equilibrium.[23]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[23]
Protocol: Assessment of Psychomotor Performance
To quantify the sedative potential, a battery of psychomotor tests is employed. These serve as surrogates for complex real-world activities like driving.[25]
Objective: To compare the effects of Cetirizine and Loratadine on cognitive and psychomotor functions.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover study is optimal.[26]
-
Test Battery: Administer a series of validated tests at baseline and at various time points after drug administration. The battery should include:
-
Critical Flicker Fusion Test: Measures CNS arousal.
-
Choice Reaction Time: Assesses sensorimotor coordination and information processing speed.
-
Tracking Tasks (e.g., Compensatory Tracking): Evaluates visuomotor coordination.
-
Digit Symbol Substitution Test (DSST): Measures cognitive function, perceptual speed, and motor skills.
-
-
Positive Control: Include a first-generation antihistamine (e.g., diphenhydramine) as a positive control to validate the sensitivity of the test battery.[25]
-
Data Analysis: Compare the performance on each test after administration of Cetirizine, Loratadine, placebo, and the positive control. Analyze for statistically significant decrements in performance relative to placebo.
Conclusion and Future Directions
The choice between Cetirizine and Loratadine in a drug development pipeline depends entirely on the desired therapeutic profile.
-
Cetirizine offers a more rapid onset of action and, in some studies, superior symptom relief, making it a strong candidate where speed and potency are paramount.[10] However, its higher incidence of sedation must be considered a key liability.[19]
-
Loratadine represents a superior choice when the primary consideration is minimizing CNS side effects.[21] Its non-sedating profile at standard doses makes it ideal for patient populations where alertness is critical.[10] The trade-off is a slower onset of action due to its prodrug nature.[11]
For drug development professionals, the decision hinges on balancing the speed-efficacy axis against the sedation-tolerability axis. Future research could focus on developing H1-antagonists that combine the rapid onset of an active metabolite like Cetirizine with the negligible CNS penetration of a compound like Loratadine, potentially through novel delivery systems or chemical modifications that optimize physicochemical properties for peripheral restriction.
References
- Histamine H1 receptor - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcAwMaFfQfvMR6TyNoi9srTZMEh9RNURHazz2TVxYgcu2ULXKUVjMfucWO-QxZviDkqKQUbqgyQXuSXIDqGwdGrvuYFWhn1rYJHNkI0UBfaW0k03XiQiW-ES3Sosxw3kVl7hcOpUZESAE0SUpAUA==]
- Loratadine (Claritin) vs. Cetirizine (Zyrtec): 7 Ways They Compare - GoodRx. (2025-09-02). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqWUMAeTbbgr_dfcTb_sfgXGukOOC6E3gNriWVmCWSkJmM0b9_mV8LNYFh0CrIajQs4pNm8-EDoJY4vYyorkX5pOw_aQwBdCVUmYW28hR4gqQ0wCE98UU3HPrxCiyWk4VbrAecDqopzCh7bvnseC3VW7hjzrhvnX3oocKC170rqxo=]
- Loratadine vs cetirizine, which is better for allergic reactions? - Dr.Oracle. (2025-12-19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyg9YvhuRJu30rs_tkkkzFpErJOcsvvQzvl4lj0xxofP7vm0Iyh8DBWhR-wv2fvdakZrGQvRAM0zJ0KRnHt5YkMjA9x025hmDwJ83HsVycpukezWKlL-OFb4ND9vmYyz4w9ybX4XfCCmJtagjmSnuDhfKZKgA67AaQISYbtdPWjm-3E2fOZvueBrTb1xBE1OLsVn1xcLtsPoQhfx5VaWnXUMo=]
- Cetirizine (Zyrtec) vs. loratadine (Claritin): Allergy Drug Uses & Side Effects - MedicineNet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZlxSNpnhxh842SMfenVROEzAnC47lWENRgT3VcTzS8TTIw6ROFtjvEBh-FiWG1Yjf8uFbxH_FsIc1NnQ060PQdgjUD0E9aFdGn-dyKqd3Yo-OEF7MEOpGi1_31H2VY83xaB9OwI6mrFO0Hb8UENZG3dhrG6FLVOF_QUIfEy7mhyRF473Ts9Bu96D]
- Molecular properties and signalling pathways of the histamine H1 receptor - PubMed. Clin Exp Allergy. 1999 Jul:29 Suppl 3:19-28. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_jF366ciGdCrmtj9plbRMFMuGotnfrLn-9y80Pe7-4tGrO4ETWer_CX4pLlMNtiBk7TH3uArSWRXWXVvTYKijWKwFFWoJw9L4735VnFmZLlNKPPQ2NrMLS34ySgYHedsiQ6_4]
- Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-omfZxvaZu_CblI4bYL7IRsAO3WB6LpT_u9oaiMbjXfBSZa-w1EZCzMfS8J9vYtFitFZc59P4M8L3veFaAi6KwIcP8-3cZHaYjSRTRVzZGFD4CrELye_W87LNEirbcq9pxd0tNRkwcL2O9LMvvys=]
- Histamine H1 Receptor Activation - SMPDB. (2017-10-02). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJFaE3E_wXR5ghcjYm1I0yWG1i1c9jDYf4z3HmresiCwvM_liXEEWHnyNve7YYz0zVZahLC5Rd2Y3st9khwUUzr1vpR3WLM2bdiPn52kWoLSFgjny-8z68siq]
- Hydroxyzine- | MedChemExpress (MCE) Life Science Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYyVs-dtTzDJyZg9I-M5H0YkVOmai6UKS6bJKB7gqvswwQuVhbyrZMYZI3A0ph6L1npdUFBsRmJXBePDFdcMO07ABW5_6SPxS0YvQutvEjum2gp9-FHVRdNO1dMimWyjrpyP0lN3I=]
- Loratadine versus cetirizine: assessment of somnolence and motivation during the workday. Clinical Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE-qSsws9X0_5iCjuc6tG5WCQnVSBO7bzX3I62pjrSlAK_VBjok5gsqtTZauww__BJnnf_ZYAot17Wms8FwLOelzF78Jx5scdCu9JPYPMIP0-pzC2Y1zhrWhKtelznuko8UgEE]
- Metabolism of loratadine and further characterization of its in vitro metabolites. (2025-08-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqwdD03pHuO4fQdDTPwLMaBqfIopTCCWMPg_Ko8WI5uk6194fwNAeORmodgyRoNpZdjnVEN4AY9eLREHUcdKub-IlWLI6hYzh97Dx6RxZ9LWsDIfk_lWmZe8VayOUkMUKifE6SWXn20eIu9JhoI-LxU_Dkz7yfKnPt9tJbP2qZAwMf3fHwuep9UChLzE7GjIngavseeS0n0HKVunQJ4cp2rtAHpkCLHSRmyfF12-XeO46eMm8JNYdWz3OJ2t2Y6w==]
- Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6-uXg95E8tXqdNICFhDoVryXZNmIvt-YPJpCuFgoUM08_6EAfnVLuAZuLDe1sOe_MRFrH4c-TJwjc-R9xbLu0cEFOBDnzpFHzpmgRRJ9oUWGpVxND20zUFjYH1wVMFBT_Wom5Ep09GeIckY=]
- Cetirizine Hydrochloride Vs. Loratadine For Chronic Urticaria | StuffThatWorks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJz1MKrBOgmWOgd9iXjarHbo8aiywzb8P7vECMM7346Pief1NFYpFNDsACAQWN5DQAnmBrXZHqd7mSiENkv-rCwEKh72uWxluA9-LDuUPwSpOjrmRMk7G-Fa7rdhIVRt-d1-u0EQ1r6WDMWMSQ_2JXCiiqsLAMzdeCLaNqmptVI3SH5vFFwDnuQaVcghig1QzECLiqbBfVpRtqto-gCFgPVQGS2GXCo0=]
- Cetirizine Vs Loratadine For Hay Fever Relief - The Independent Pharmacy. (2024-05-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7mo0yqRhaq4miK9hqFyUxOT66NJdQUOjQ9AkrHHDzxAicf71tPw_GbxiNMjIaoHAT8B2tA8KlNjubuISADR0i_A38mvkSaY_Hhuv3Tr08V6v5farbvAd2OHEJU_eMJ8K4DxH5hm9r_mZs4zvMnDi5LdL0G8EV--5Ooc8QJtzWi7bv598bPDzQsYsOGdq8qLSF5gRW9NvJrjLc1I3iXq7xXY=]
- Comparison of Loratadine and Cetirizine in Perennial Allergic Rhinitis - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEM_xUKTKnR_x9sc8RyYfDUfA5GYtihZHEBLx0AULa90ZHdRCHyNYeNHE-2xqNDtMptakZfp613dwSeIL5Lenfef737NU-Hm3SO_LqYK-jWtbXnscF-cLTpkWKMQgm5zN8Xphrt6jeejbX96vId4vp9rG0lME7bOW-GmliOio_xSsHfEH3-3myN7Eov-eUkKi9FlgN1L0i]
- Cetirizine Hydrochloride Vs. Loratadine - Lesson - Study.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNb47te2Uoasuhmo_48PRRWiWz1HBCmH5O_oJEqgwbejaenl8t_-zaVdDnx0Zi0p_lhro5Gx1MvuVd0jcft23CqiZR_ux8Ec5rnCXpafhIIo5qdAX1r_idBCynvx9_t1EUIdUP8BM5OG8PPWrHvkyxEQxICD8JifnKBhFyPL4QFkIRIIKhD7k=]
- Cetirizine vs Loratadine Comparison - Drugs.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiXTy_OGJA4VIXJAPv9kdRlVKLhsZMVzPK_feJEUaTyMWBHpks4DUJyEYWCAd9SRL62hqEFsz6iVIfaWPMPXlI-RPBJE1gxEW3sN0cv1-RaVHol-Oxwzz8govjGOppQbJSMZHKwW0Q80-knqcFkXvWTw==]
- A review of the effects of antihistamines on mental processes related to automobile driving - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOiqDCG3uiIzHE0pGNbrAaCtO_enaTe3F6hFLlYORreEHACfIQfmcaNUlFq6f7AQndPedbSbajgAlNIatOVmVnSxM_-Nq3pZEgw7uW7Sf1qXKpW8U-Pw-tzUy4N4Ph-4sZjdE=]
- Loratadine vs Cetirizine | Power - withpower.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKODXxjd6fC41SQF_b63je9nOht5Cu48Sq_YOM_5GhqTpY9HcdHVxJElkvG1AtiJr1zRULMyFYChxRCUkI7yQ84o1JwlL4uLavsbRhb6ySLm5G1avTQ5tNlsYSrj45gjXR26lTCDRi2cvLKhenE2keMnXR8-HFaOwF]
- Loratadine vs. Cetirizine: Which One Works Faster? - Pharmacy Planet. (2025-03-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQDg9F11J3YlQdht_8jvtwPSWrkCvuOC2FaqQ6s2LfhWuEG5Nj71sLagp0T3j5PmnDbQaapuCHPOdrw4qtNt_3P5tCwMP-vY0q7XOISVLyJC-tgZduulVYIby7co4aP-8p4HVIS7RR7Ey2IenKlAPkoudRoM1yzYSdBkJN3szROPe1rvcdiYdgyAkLWqgNMCzQBuw=]
- Loratadine versus cetirizine: Assessment of somnolence and motivation during the workday | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMVvTq13B3zPKKjqy8KRzXTJWODxqL2JWzv99oqoyuMtHVBDMTCQExA-ngIEigUyS1XSXYRGmtz74RkRQTLNbe9RT0Px98WPWfSPPg7kjLF37xmHYCYejrtCpuuHmPmR3zTMK46kNypgKY_cAsaj-v2yyuUr8EF1sQ3mioRaGJrj9HEce84MmJZ2PFaiFZ6qwIBe7eZE4GzZXmdXm6h0ftpc9AITrlnrR-1LuOM5QOjScOjMUkPuHlVESJOn4Uejry2ZvNdw==]
- Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoa_DRHetjVcXyJvX5m7KVtbUvsqr-v5MnqIJSt98witg86jVCeqPoOE7RSbn84vgK7eXhFiw87xl-3b0CkGR-WOpjcV5e4NBTW_JY6C0CmWGfhyRtI1G3Vu2BeuZDe-q9r-hbWndStu6HijQS2Wo7VOrwnBHeb0-udza5xUf2lRVeRL_FQzQfJH8CCHeI-Z2kV8mV_hzYxzkLcGwTSQm4kX5im7n8F64PFDjawQqWdw==]
- H1‐antihistamines for chronic spontaneous urticaria - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6C7goboQgb05EVLJoQjMWp63x2WUsTmI4hvcNJI--t34z81f5m6_EvHuFUucYnKLKgXeEqD9sDIuHgJSi67rdsDR40ZTD0g_nJfwOY4rEF6ASyvxyhho9j90DD-p4tshfJAbkJppJLpqh3uU=]
- Old versus new antihistamines: Effects on cognition and psychomotor functions - PubMed. (2022-10-31). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_c-WuG-jtYtIOBqX3ttkeCcMw-7cMaxGYICPvZ4MWVAImvKsS0eOz0xlHhb78j3yMxFbeXMHELO6w1WQsPvLT841HzQr3C8HsoG8Gs78P-eEdvW5U-esJOv1Jaf2VBPDs1Uid]
- Effect of Antihistamines on Cognitive and Psycho-Motor Performance in Adult Healthy Volunteer - ResearchGate. (2018-07-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2Bi6wWwd8izrqSKhZehWcb0cbJbuk7-boRUmrE-RcPAnQsq0KFrrSR-F87JwYKMGfnywHO3ZN6eHFC3PsW9a-ZZFE9-EVGbgM35Y5Cp5MlKxVLU8iCe2olWB-dKMYvUjH9wWPvcaXhKnEk2juMHojvzGgrWelCKoHKmgoub3ZvsZUT9jcbhvJClUF_F3_V0qYzuHT2n_nYY5AypAjlqRWNbKE-LmdABO5VisbtbiTeXO1YDBl1PCYa5w0Au8RcH51-mxioptsbCXVrk=]
-
Cognitive and Psychomotor Effects of Traditional Versus Modern Antihistamines | . (2022-12-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjtjfkdi9Iaa-0XS0w1zmVR8uz51wB-zD44LT_v7psJyhHQHD_4tX-9yMLm6BJNpzBHnR9vEXsr0a7PNVwNdDci_PWtW4abCMmCCbnNzSH38y9ZuBPbbVZZmcxGdKQZ-X1mwFeb1sn8CEnQxFqxx2aywzyOAgbYKUMTFVBskBonelgFkfbuFZxxRN2U1Q1Va6yG7aW3UK-xDwir13w1tWtOzpZ-ql99JH7p5lB_AI=]
- Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - ResearchGate. (2025-08-06). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkkJiwQUQLSdfpbm9mlN1C8e1ehhulZ0aaM76in2_TW1CsNJmHOjuuwFr-ZkWf0DCN3tlH0e5i7MVroZ7PZx6ydJHsrytwTV11OiF_O8C0ZTJS2ifZ7yqptwxNbng_dg0kicKK-eAS9v4e3yXfW62wUAvL_NzkLyAkElFHFDKXURREg3iRx6mJ6EMUxGW9aXyzg0nLyIl-QEUGjWqtnHbPDVXAZ-RDwNMonEKMAvzdhr6dxrEYlxu8IWHHsBJHHmimOaHxshdd4ObQ9_EBzOHS5zrUsgFcbW43]
- Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE) - NCBI. (1999). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs5j1PDzOkWjxGjoOwq-5gWqnVweIPx7-oeMOkHidE5p1AzhxxI281NdI5z1lDoUzEvITFWHRmw-HyA14lmFgJp-PW2jfFVS_3VCwTY8O65bTdekajIo7OfKJRzpl_pj2Hp7M-Tkhu]
- Loratadine: Pharmacokinetics & Pharmacodynamics - Study.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF73C-4BJCw6rI82lu5-G-NwyUT_P3u3xyz4DXELPYHKhVEsazb90QXkzxybMKml4orGZzJ7c17s2oDdL0Y4_gd2wgC_sKXTfpWmOMmJzADI6qX9LuOlF6_qDYsyhTfcKzK6blPx6DSRYptlKabk8_8vAp0_LEStYfdiqBzpgzi4xbaWTETVrQ6Yk9stEY=]
- (A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr8QdWIXRWB7xJwi02MSj2-onAW5-JcbDFQLpjODVrkcGoSpsFNzabViFTOR7DQCRvw2t_JakWQ40mzVZQVupaj3iYp0tf4lidEixaP82IhSSCd4G2KYRoOj_cYbuoRZSXNTt6kUfhJUA0fDYob5f_yxM2eEubTPRss7gNdBs-uVDJJXALUeJ7VXoAtwWmXtI5uP8rPm4U3srkupNxJSjfF9rJtKUNoN8gARV4KB1BTBNtGnUG6tIdEO-fitYN2xt_LWAI]
- Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFiPCQWqT-E9gMBi6A-l8Kj-kS8uULPyz1L-6fDL3JJmgQVovpV8o4m6KEeuwp3fgXXIGt60UYpYHDPh3RLRbzF_w-Wzfro82CJJMtx8TOMmw_OHV0XsJyCD6JVageXvkfPeS5bmURWMW27mqf_WZ4zyZvulf7m1AZGmtzoJrcnxhBfGnzWtrTd9a7UfsA9bUfbIdOtrp6s1kXNcrGKSVZ8rFJuV6NwIvZiuJ17pqBnqnA1FHtPV6awMFr0sa82w==]
- N05BB01 - Hydroxyzine - Acute Porphyria Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6hTa16JK2JXPRlM-Pi0m3Gl83niMxoqqeKewKhYX706DI0AVmxHp2lx9P1FnRoHNJ-Wx9B1UYawO5eCcACfEclJtXhUzBbEFyy2LdPCQgIdGdntWnEk5jeDZTiQjA-fLY1Q9lmzCcV_NWxnHl]
- [Clinical Effectiveness and Tolerance of Loratadine Versus Cetirizine in the Treatment of Seasonal Allergic Rhinitis] - PubMed. Allerg Immunol (Paris). 1992 Sep;24(7):270-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMRFIWXSvHGWIXMoIS96gmDzMJUneDf2Y9ZCJ89_ROIktEEKjbdF-sKK1uFeOdpNTYux6118SXp5FIs3we5B2oWNkbhp1p7Ro-GGEh244-YMlqm1gM_OcT-TBx2lOVn8pcQVA=]
- Loratadine - StatPearls - NCBI Bookshelf. (2025-12-13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvysgYG-ehk-gBvcL7aG4EGVPdqzshxvjjduaCSMIHhgHJcROaVIFF_JjZRZCkN_F24VPWpm_5YjsCBzxL2_4pueNIu5wedw5TuDpF_0ijl0YyPUrDkhVJb9_PSRa3LaXZ8jo8ihHsqg==]
- What is the mechanism of Loratadine? - Patsnap Synapse. (2024-07-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNWo6FCXXDEhlydnPawtNOsiq2r35azIpt0mWM-O8g2QIhdJVTKQUh8HuDKEYn1jobK6x4xE0ir5hzc6ICTFuYYe01zVSIkr79Hd1PcIzfjb44UKZHX0hHeXfY3QE3rpJYU08niD1wCe_NRFwBPVQJ5F6SLn4Ocm0foy0S8B_2CqO]
- Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGktaWcAAbhQy3SgckIUSnUvCz_OfYb92fa9frbeBY_3-QtTNHJZMGO_76hnXhzNBcZpZaY_Nc9tT9XMLMWjfhc4zIhIr6hwWQx7RAAaNIHhT0HsiHlCKaJaNQIcB8zBhgkuiqO]
- loratadine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUa-ywNNmIXdRoHjx4LUK7oh6oECbxYiP5wWmTKQtnYmvbjVpUS_wbmJ-qYsFwjVDm6a6-f3CHc7QixfHg6iYfoii85F3_AKSTP9-dIRJMDbLU9WB7ftPDtDbDF5KmulPI82ejAffEMuzCiiqcNwpTSMmJxzGVEstdBA==]
- Loratadine vs. Cetirizine for Allergic Rhinitis - GoodRx. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKfYe_D5h66xZ9VV7X-5kig1JH7-edX20VtLiZbNKKvzymeEjRL3E8F11IxghlyxeZyuWLVVRxd545RnrOJo-auxfKUSXT_zbGALXvQdbb-0hxKfb4Yq6pNJniM6E4grm9wp1_8hhlhf1pr4uf_1gkinE=]
- What is the comparison between loratadine (Loratadine) and cetirizine (Cetirizine) for treating allergy symptoms? - Dr.Oracle. (2025-11-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQH-Ba7Y_f6v3RVPQpbYarbPSu3tGUQHEIAxJ0LtGcdf6qZhjY7GzJlhiD9Eb0r5r0p4ejR7dTjeIj9zCcZhBYJdXQnZT10eMfBh9M8uWqS3zxU2ToYFfxyUgN-fNg9eQ8_FCAAIL2dfjH8xwlum7ktxTDXZ_XK6uTpBXor21nnvSeRHNAQtndo28zKdcELGzu-TkLhXo-T9TAEPBjLfcUclBU8CiJ]
- An update on the use of antihistamines in managing chronic urticaria. Expert Review of Clinical Immunology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4y2OJZv8KX21eCH5IcdiZk2wxZZo5P1skXcGj5dG19EOCYjTMswmrv6k4G30rVJ7vIDnlppzMTRKVbdY2JrokTHJsQxreEdyTmshwNDDkz3I45uBKBi5D5H8lP92ZAvglaphziiHTcPOWIgmiArkIDfzAkegh1AdRDFviQ==]
- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics | ACS Omega - ACS Publications. (2021-05-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVjc-9fC4kfyLI65m4fXvexV3c4j19cW5-_wl47d607pNYABw5bXleSoBQtYsaCNYeq1h4jkO-HFfZNqy2gKuP29BWKdLXFyqgbQKeN_7qpiBMRJ13CA8q3KTsuOMkrn7v--0JxoepwwqCRhY=]
- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCsmgCoV-f6LOeQ0Pa35s0OQNJuCX0S5eQclPXyQDEbIARI1e2-syZ8wvjj5SjwiiADakuFMcTJniFjU4TyLKwC6RLfzDejK_tkVieuZurTaz_4LXa_19c_2LEECuqH7mVMhwSiTD38flu7kDe-v9s]
- Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjbSNdds9KPTlnXOlSwrKlDCfiE3h4S0gVanZ7iIpfeBOzpp2wzyNY4AEGna4yO09_fT3J-yJ4jCMxSR9jdUI_XcIHxIftUsPm1w1Q4fUg4j572qSmPGAX55eccMhtji5kS2I-EcQmLkRFH17gKXWKTISASyLWxHBTCEtcgjz_crxl_y2UnMyiIB_Bao6O6qFiIC4C6c35tL0lD5JaKiQURVc0rfack6NQfnBpc7Tp7hmrtNXjbfD_gvoRolnT5B3UKA==]
Sources
- 1. Cetirizine (Zyrtec) vs. loratadine (Claritin): Allergy Drug Uses & Side Effects [medicinenet.com]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 5. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Claritin vs. Zyrtec: 7 Similarities and Differences - GoodRx [goodrx.com]
- 12. Cetirizine Hydrochloride vs. Loratadine - Lesson | Study.com [study.com]
- 13. pharmacyplanet.com [pharmacyplanet.com]
- 14. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 15. scispace.com [scispace.com]
- 16. droracle.ai [droracle.ai]
- 17. H1‐antihistamines for chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Loratadine vs Cetirizine | Power [withpower.com]
- 19. Loratadine versus cetirizine: assessment of somnolence and motivation during the workday - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A review of the effects of antihistamines on mental processes related to automobile driving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
"inter-laboratory comparison of Cetirizine quantification methods"
An Inter-Laboratory Guide to the Quantification of Cetirizine: A Comparative Analysis of HPLC-UV, LC-MS/MS, and HPTLC Methods
Abstract
The accurate quantification of Cetirizine, a potent second-generation antihistamine, is paramount for ensuring product quality in pharmaceutical manufacturing and for therapeutic drug monitoring in clinical research.[1][2] This guide provides an in-depth, comparative analysis of three prevalent analytical techniques employed for Cetirizine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). By synthesizing data from multiple validation studies, this document offers researchers, scientists, and drug development professionals a comprehensive framework for method selection, protocol implementation, and data interpretation, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for Cetirizine
Cetirizine hydrochloride is a widely used antihistamine for treating allergic rhinitis and chronic urticaria.[3] Its efficacy and safety are directly linked to its concentration in pharmaceutical formulations and biological matrices. Consequently, robust and reliable analytical methods are essential. The choice of method is a critical decision, dictated by the specific application, required sensitivity, sample matrix, and available resources. A method suitable for routine quality control of tablets may be ill-suited for quantifying trace levels in plasma for a pharmacokinetic study. This guide dissects the operational principles, performance characteristics, and ideal use-cases for the three most common analytical approaches. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a global standard for demonstrating that an analytical procedure is fit for its intended purpose.[4][5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control labs due to its robustness, reliability, and cost-effectiveness. The technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase, with quantification achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Principle of Operation & Experimental Causality
The separation of Cetirizine is typically achieved using a reversed-phase (RP) C18 column. The non-polar C18 stationary phase retains the relatively non-polar Cetirizine molecule. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is then used to elute it. The choice of mobile phase composition and pH is critical. Cetirizine is an ionizable compound, and controlling the mobile phase pH (often adjusted to be acidic, e.g., pH 2.9-4) ensures consistent ionization state and, therefore, a sharp, reproducible chromatographic peak.[7][8] UV detection is performed at a wavelength where Cetirizine exhibits maximum absorbance (around 230 nm), maximizing sensitivity.[8][9]
Experimental Protocol: Quantification in Pharmaceutical Tablets
This protocol represents a generalized procedure based on common practices found in the literature.[7][8]
-
Standard Preparation:
-
Sample Preparation:
-
Weigh and finely powder no fewer than 10 Cetirizine tablets to ensure homogeneity.
-
Transfer a portion of the powder equivalent to a single dose (e.g., 10 mg Cetirizine) into a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients, which could otherwise block the HPLC column.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: Acetonitrile and water (or a suitable buffer like potassium phosphate) in a 50:50 or 70:30 v/v ratio, with pH adjusted to ~3.5 with phosphoric acid.[7][8][10]
-
Flow Rate: 1.0 - 2.0 mL/minute.[7]
-
Injection Volume: 10-20 µL.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Cetirizine in the sample by interpolating its peak area from the calibration curve.
-
Workflow Visualization: HPLC-UV Analysis
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. mospbs.com [mospbs.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cetirizine and Diphenhydramine: Receptor Selectivity and Side Effect Profiles
An In-Depth Analysis for Researchers and Drug Development Professionals
The landscape of antihistamine development has been marked by a significant evolution from first-generation agents, often accompanied by a range of central nervous system (CNS) side effects, to second-generation compounds with improved safety profiles. This guide provides a detailed comparison of cetirizine, a widely used second-generation antihistamine, and diphenhydramine, a classic first-generation agent. By examining their receptor selectivity and the resulting differences in their side effect profiles, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Histamine H1 Receptor and Allergic Response
Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H1 receptor is the primary target for antihistamines used in the treatment of allergic conditions such as rhinitis and urticaria.[2][3][4] Activation of the H1 receptor by histamine triggers a signaling cascade that leads to the characteristic symptoms of an allergic response, including increased vascular permeability, vasodilation, and smooth muscle contraction.[2] Antihistamines function by acting as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation and thereby blocking the effects of histamine.[2]
The Generational Divide: A Tale of Two Antihistamines
Diphenhydramine: The First-Generation Prototype
Diphenhydramine, first synthesized in 1943, is a first-generation antihistamine that has been in clinical use for decades.[5] As a lipophilic molecule, it readily crosses the blood-brain barrier, a characteristic that is central to its side effect profile.[2][6] This ability to penetrate the CNS leads to significant sedative effects, which is why diphenhydramine is also used as a sleep aid.[5][6]
Cetirizine: A Second-Generation Advance
Cetirizine, a metabolite of the first-generation antihistamine hydroxyzine, represents a significant advancement in antihistamine therapy.[7] As a second-generation agent, it is more peripherally selective and has a reduced capacity to cross the blood-brain barrier compared to its predecessors.[3][8][9] This results in a lower incidence of CNS-related side effects, particularly sedation.[6][9]
Unraveling the Molecular Basis of Selectivity
The key differentiator between cetirizine and diphenhydramine lies in their receptor selectivity. While both effectively target the H1 receptor, their affinities for other receptors, particularly muscarinic acetylcholine receptors, differ significantly.
Cetirizine's High Selectivity for the H1 Receptor
Cetirizine exhibits a high degree of selectivity for the H1 receptor.[8][10] It has a 600-fold or greater selectivity for the H1 receptor over a wide range of other receptors, including muscarinic, serotonin, dopamine, and alpha-adrenergic receptors.[8] Notably, its selectivity for the H1 receptor over the five muscarinic acetylcholine receptors is over 20,000-fold, which accounts for its negligible anticholinergic effects.[8]
Diphenhydramine's Broader Receptor Engagement
In contrast, diphenhydramine is a less selective agent. In addition to its potent H1 receptor antagonism, it also exhibits significant anticholinergic (antimuscarinic) properties.[2][5] This lack of selectivity is the primary reason for its broader range of side effects.[11]
The Clinical Ramifications of Selectivity: A Side-by-Side Comparison of Side Effects
The differences in receptor selectivity directly translate to distinct side effect profiles for cetirizine and diphenhydramine.
| Feature | Cetirizine (Second-Generation) | Diphenhydramine (First-Generation) |
| Primary Mechanism | Highly selective H1 receptor antagonist | H1 receptor antagonist with significant anticholinergic activity |
| Sedation | Low incidence, though can still occur in some individuals.[6][8][12] | High incidence, a defining characteristic.[2][6][13] |
| Anticholinergic Effects | Negligible.[8] | Prominent: dry mouth, blurred vision, urinary retention, constipation.[13] |
| Cognitive Impairment | Minimal. | Can impair cognitive function and psychomotor performance.[3] |
| Duration of Action | Approximately 24 hours, allowing for once-daily dosing.[9][14] | 4 to 6 hours, often requiring multiple daily doses.[14] |
| Blood-Brain Barrier Penetration | Limited.[3][6][8] | Readily crosses.[2][6][13] |
Sedation: The most prominent difference is the incidence of sedation. Diphenhydramine's ability to readily cross the blood-brain barrier and antagonize central H1 receptors leads to significant drowsiness.[2][6][13] While cetirizine is considered a non-drowsy antihistamine, it can still cause sleepiness in some individuals, particularly at higher doses.[6][8][12] Positron emission tomography (PET) studies have shown that a 10 mg dose of cetirizine results in approximately 12.6% occupancy of brain H1 receptors, compared to 67.6% for a 30 mg dose of hydroxyzine (the parent drug of cetirizine).[8]
Anticholinergic Side Effects: Diphenhydramine's significant affinity for muscarinic acetylcholine receptors results in a range of anticholinergic side effects, including dry mouth, blurred vision, urinary retention, and constipation.[13] Cetirizine's high selectivity for the H1 receptor means it is largely devoid of these effects.[8]
Experimental Protocols for Assessing Selectivity and Side Effects
To quantitatively assess the differences between cetirizine and diphenhydramine, specific experimental protocols are employed.
Experimental Protocol 1: Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a compound for the H1 receptor.
Objective: To quantify and compare the binding affinities (Ki) of cetirizine and diphenhydramine for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[15]
-
Radioligand Binding:
-
Incubate the cell membranes with a radiolabeled H1 receptor antagonist, such as [³H]mepyramine.[15]
-
Add increasing concentrations of the test compounds (cetirizine and diphenhydramine) to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand via rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Expected Outcome: This experiment will provide quantitative data on the binding affinities of cetirizine and diphenhydramine for the H1 receptor, allowing for a direct comparison of their potencies at the target site.
Experimental Protocol 2: Assessment of Sedative Effects in a Preclinical Model
This protocol evaluates the sedative potential of the compounds in an animal model.
Objective: To compare the sedative effects of cetirizine and diphenhydramine using a psychomotor performance test in rodents.
Methodology:
-
Animal Model: Use a standard rodent model, such as mice or rats.
-
Drug Administration: Administer cetirizine, diphenhydramine, or a vehicle control to different groups of animals.
-
Psychomotor Testing: Employ a test of motor coordination and alertness, such as the rotarod test or the open field test.[16][17]
-
Rotarod Test: Place the animals on a rotating rod and measure the latency to fall. A shorter latency indicates impaired motor coordination and sedation.
-
Open Field Test: Place the animals in an open arena and measure locomotor activity (e.g., distance traveled, rearing frequency). A decrease in activity suggests sedation.
-
-
Data Analysis:
-
Compare the performance of the drug-treated groups to the vehicle control group.
-
Use appropriate statistical analysis (e.g., ANOVA) to determine the significance of any observed differences.
-
Expected Outcome: This experiment will provide behavioral data demonstrating the relative sedative potential of cetirizine and diphenhydramine.
Experimental Protocol 3: Evaluation of Anticholinergic Activity
This assay measures the anticholinergic burden of the compounds.
Objective: To assess and compare the anticholinergic activity of cetirizine and diphenhydramine.
Methodology:
-
In Vitro Receptor Binding: Perform a radioligand binding assay similar to the H1 receptor assay, but using cell membranes expressing muscarinic acetylcholine receptors (M1-M5 subtypes) and a suitable radioligand (e.g., [³H]quinuclidinyl benzilate).
-
In Vivo Functional Assays:
-
Saliva Secretion Test: In an animal model, measure the inhibition of pilocarpine-induced salivation after administration of the test compounds. A reduction in saliva flow indicates anticholinergic activity.
-
-
Anticholinergic Burden Scales: In clinical research, utilize validated scales such as the Anticholinergic Cognitive Burden (ACB) scale or the Anticholinergic Risk Scale (ARS) to quantify the anticholinergic load of medications.[18][19][20]
Expected Outcome: These experiments will provide a comprehensive assessment of the anticholinergic properties of cetirizine and diphenhydramine, both at the receptor level and in terms of functional outcomes.
Visualizing the Differences
Diagram 1: Receptor Binding Profile
Caption: Comparative receptor binding profiles of Cetirizine and Diphenhydramine.
Diagram 2: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining H1 receptor binding affinity.
Conclusion: A Clearer Path for Drug Development
The comparison between cetirizine and diphenhydramine provides a clear illustration of the progress made in antihistamine development. The enhanced selectivity of second-generation agents like cetirizine for the H1 receptor has led to a significant reduction in undesirable side effects, particularly sedation and anticholinergic effects. This improved safety profile has made second-generation antihistamines the preferred choice for the treatment of allergic conditions.[3] For researchers and drug development professionals, the story of cetirizine and diphenhydramine underscores the importance of receptor selectivity in optimizing drug efficacy and minimizing off-target effects. Future drug discovery efforts will undoubtedly continue to build on these principles to develop even more targeted and well-tolerated therapies.
References
-
Cetirizine - Wikipedia. Wikipedia. [Link]
-
Diphenhydramine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
Comparison of Cetirizine to Diphenhydramine in the Treatment of Acute Food Allergic Reactions - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Benadryl vs. Zyrtec: Uses, Side Effects, and Benefits - GoodRx. GoodRx. [Link]
-
H1 Antihistamines: Current Status and Future Directions - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Cetirizine vs. Diphenhydramine - Study.com. Study.com. [Link]
-
What's the Difference Between First-Generation and Second-Generation Antihistamines? WebMD. [Link]
-
Differences Between Zyrtec and Benadryl and How to Choose - Verywell Health. Verywell Health. [Link]
-
Diphenhydramine - Wikipedia. Wikipedia. [Link]
-
Diphenhydramine vs cetirizine for mild allergic reactions. American Academy of Allergy, Asthma & Immunology. [Link]
-
Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed. National Center for Biotechnology Information. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE) - NCBI. National Center for Biotechnology Information. [Link]
-
ACB Calculator. ACB Calculator. [Link]
-
Cetirizine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Anticholinergic drug burden according to the anticholinergic drug scale and the German anticholinergic burden and their impact on cognitive function in multimorbid elderly German people: a multicentre observational study - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed. National Center for Biotechnology Information. [Link]
-
diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC. National Center for Biotechnology Information. [Link]
-
Cetirizine Uses, Dosage & Side Effects - Drugs.com. Drugs.com. [Link]
-
What are first-generation (1st gen) antihistamines? - Dr.Oracle. Dr. Oracle. [Link]
-
Cetirizine: a unique second-generation antihistamine for treatment of rhinitis and chronic urticaria - PubMed. National Center for Biotechnology Information. [Link]
-
Computational Analysis of Histamine Protonation Effects on H 1 R Binding - MDPI. MDPI. [Link]
-
The anticholinergic burden: from research to practice - Australian Prescriber. Australian Prescriber. [Link]
-
(PDF) Sedation and performance impairment of diphenhydramine and second-generation antihistamines: A meta-analysis - ResearchGate. ResearchGate. [Link]
-
Comparative Pharmacology of H1 Antihistamines: Clinical Relevance - ResearchGate. ResearchGate. [Link]
-
Assessing Anticholinergic Burden - University of Maryland School of Pharmacy. University of Maryland School of Pharmacy. [Link]
-
H 1 receptor affinity of other ligands a used in CoMFA studies - ResearchGate. ResearchGate. [Link]
-
Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs - Yurtaeva. Russian Journal of General Chemistry. [Link]
- anticholinergic-cognitive-burden-scale.pdf - Indiana University. Indiana University.
-
Sedation and performance issues in the treatment of allergic conditions - PubMed. National Center for Biotechnology Information. [Link]
-
Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Pharmacy Practice. [Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. Creative Biolabs. [Link]
-
Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 6. Benadryl vs. Zyrtec: Uses, Side Effects, and Benefits - GoodRx [goodrx.com]
- 7. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Cetirizine vs. Diphenhydramine | Study.com [study.com]
- 10. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 14. Differences Between Zyrtec vs. Benadryl [verywellhealth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ACB Calculator [acbcalc.com]
- 19. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 20. Assessing Anticholinergic Burden [pharmacy.umaryland.edu]
A Senior Application Scientist's Guide to Selecting the Optimal C18 Column for Cetirizine HPLC Analysis
Introduction: The Analytical Challenge of Cetirizine
Cetirizine, a potent second-generation H1-receptor antagonist, is a cornerstone in the symptomatic treatment of allergic conditions.[1] Chemically, it is a piperazine derivative and a carboxylated metabolite of hydroxyzine.[2] Its structure presents a unique analytical challenge: it possesses three ionizable moieties with pKa values of 2.2, 2.9, and 8.0, causing it to exist predominantly as a zwitterion at physiological pH.[2][3] This amphiphilic nature demands a robust and reliable analytical method for quality control, stability studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase is the workhorse for Cetirizine analysis. However, the term "C18" is a broad classification, and not all C18 columns are created equal.[4] Subtle differences in silica backbone, surface chemistry, end-capping techniques, and carbon load can dramatically impact chromatographic performance, leading to variations in peak shape, retention, and resolution.[5]
This guide provides an in-depth comparison of the performance of several commercially available C18 columns for the analysis of Cetirizine. We will delve into the causality behind experimental choices, present comparative data, and offer expert insights to help researchers and drug development professionals select the most suitable column for their specific analytical needs.
Expertise & Experience: The "Why" Behind Experimental Design
The development of a robust HPLC method is not merely about following a recipe; it is an exercise in applied chemistry. The choices made in method design are dictated by the physicochemical properties of the analyte, Cetirizine.
The Analyte: A Zwitterionic Molecule
Cetirizine's zwitterionic character is the primary factor influencing its behavior in reversed-phase chromatography.[2][3] The presence of both a carboxylic acid group (acidic) and a piperazine ring (basic) means its net charge and hydrophobicity are highly dependent on the mobile phase pH.
-
At low pH (e.g., <2.2): Both the carboxylic acid and the piperazine nitrogens are protonated, resulting in a net positive charge.
-
At mid-range pH (e.g., 3-7): The carboxylic acid is deprotonated (negative charge) while the piperazine ring remains protonated (positive charge), forming a zwitterion.
-
At high pH (e.g., >8.0): The piperazine ring is deprotonated, leading to a net negative charge.
For optimal retention on a C18 column, which separates based on hydrophobicity, it is crucial to maintain a consistent ionization state. Operating at a pH where Cetirizine is partially ionized can lead to poor peak shapes and shifting retention times. Therefore, a buffered mobile phase is essential. A pH of around 3.5 is often chosen to ensure the carboxylic acid is mostly unionized, enhancing hydrophobic retention, while the piperazine ring is protonated, which can sometimes lead to secondary interactions.[1]
The Stationary Phase: Beyond "C18"
The primary interaction mechanism on a C18 column is hydrophobic. However, a secondary, often undesirable, interaction can occur between basic analytes like Cetirizine and residual silanols (Si-OH) on the silica surface. These acidic silanols can interact with the protonated piperazine ring of Cetirizine, causing peak tailing.[6]
This is where the distinction between C18 columns becomes critical:
-
End-capping: High-quality, modern C18 columns employ proprietary end-capping techniques to shield these residual silanols, minimizing secondary interactions and producing symmetrical peaks.
-
Silica Purity: The purity of the underlying silica support affects its surface acidity. Higher purity silica generally leads to better peak shapes for basic compounds.
-
Carbon Load: The percentage of carbon on the stationary phase influences its hydrophobicity and, consequently, the retention of the analyte.
The Mobile Phase: A Balancing Act
The mobile phase must be carefully optimized. A typical mobile phase for Cetirizine analysis consists of an aqueous buffer and an organic modifier (usually acetonitrile).[1][2]
-
Buffer: A phosphate buffer is commonly used to maintain a stable pH, ensuring reproducible retention times.[1]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency. The ratio of buffer to acetonitrile is adjusted to achieve the desired retention time—increasing the acetonitrile content will decrease retention.
Experimental Protocol: A Self-Validating Comparative Study
To provide a direct and objective comparison, we evaluated three popular C18 columns from different manufacturers under identical, standardized conditions.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid were used.[2]
-
Cetirizine Standard: A certified reference standard of Cetirizine Hydrochloride was used.
Step-by-Step Methodology
-
Mobile Phase Preparation: A solution of 50 mM potassium dihydrogen phosphate (KH₂PO₄) was prepared in HPLC-grade water. The pH was adjusted to 3.5 using ortho-phosphoric acid. The final mobile phase was a 60:40 (v/v) mixture of this buffer and acetonitrile. It was filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Solution Preparation: A stock solution of Cetirizine HCl was prepared by dissolving the standard in the mobile phase to a concentration of 100 µg/mL. A working standard of 10 µg/mL was prepared by diluting the stock solution with the mobile phase.[1]
-
Chromatographic Conditions:
-
Data Analysis: Each column was conditioned with the mobile phase until a stable baseline was achieved. The standard solution was injected in triplicate. The following system suitability parameters were calculated: Retention Time (t R), USP Tailing Factor (T f), and Theoretical Plates (N).
Workflow for HPLC Column Performance Comparison
Sources
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. helixchrom.com [helixchrom.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Linearity and Range of Cetirizine Analytical Methods
In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which product quality and safety are built. For a widely used antihistamine like Cetirizine, ensuring that an analytical method is reliable, accurate, and fit for its intended purpose is non-negotiable. This guide provides an in-depth comparison of analytical methods for Cetirizine, with a specific focus on two cornerstone validation parameters: linearity and range. Drawing from established regulatory frameworks and experimental data, we will explore the "why" behind the protocols and offer insights to guide researchers and drug development professionals.
The Criticality of Linearity and Range in Method Validation
Before delving into experimental specifics, it's crucial to understand the causality behind our focus on linearity and range.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] This is fundamentally a measure of the method's predictability. A linear response, demonstrated by a high correlation coefficient (typically R² > 0.99), gives us confidence that a change in instrument signal corresponds directly and predictably to a change in the amount of Cetirizine.
-
Range is the interval between the upper and lower concentrations of an analyte for which the method has been proven to have a suitable level of precision, accuracy, and linearity.[1][2] The defined range validates that the method is reliable not just at a single point, but across the entire spectrum of concentrations expected during routine analysis—from trace impurities to the full-strength active pharmaceutical ingredient (API).
These parameters are inextricably linked. The operational range of a method is fundamentally defined by its linear boundaries. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the thorough evaluation of these characteristics to ensure that a method is truly suitable for its intended purpose.[3][4][5][6]
Core Protocol: Establishing Linearity and Range for Cetirizine by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of modern pharmaceutical analysis due to its high resolution, sensitivity, and specificity. The following protocol outlines a robust, self-validating system for assessing the linearity and range of an HPLC method for Cetirizine.
Experimental Protocol: HPLC Method
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Cetirizine Hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water, similar to the mobile phase). This high-concentration stock minimizes weighing errors and serves as the single source for all subsequent dilutions, ensuring consistency.
-
Working Stock Solution (100 µg/mL): Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by making serial dilutions from the Working Stock Solution. According to ICH Q2(R1) guidelines, a minimum of five concentrations are recommended to establish linearity.[1] For an assay of a finished product, the range should typically cover 80% to 120% of the test concentration.[1][7] A common set of concentrations for Cetirizine could be 50, 75, 100, 125, and 150 µg/mL.[8]
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[8][9][10]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., water adjusted to a specific pH), is often used.[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection Wavelength: Cetirizine has a maximum absorbance (λmax) around 230-232 nm, making this the optimal wavelength for detection.[9][10]
-
Injection Volume: A 20 µL injection volume is standard.[8]
3. Data Acquisition and Analysis:
-
Inject each calibration standard in triplicate to assess the method's precision at each level.
-
Record the peak area response for each injection.
-
Construct a calibration curve by plotting the mean peak area against the known concentration of each standard.
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c), correlation coefficient (R²), and y-intercept are the key outputs.
4. Acceptance Criteria:
-
Correlation Coefficient (R²): The value should be ≥ 0.999. This indicates a strong linear relationship.
-
Y-intercept: The y-intercept should be close to zero, demonstrating minimal systematic error or bias at the lower end of the range.
-
Residuals Plot: A visual inspection of the residuals (the difference between the observed and predicted values) should show a random distribution around zero. A patterned distribution may indicate that a non-linear model would be a better fit.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for Linearity and Range Assessment by HPLC.
Comparative Analysis of Analytical Methods for Cetirizine
While HPLC is a dominant technique, other methods like UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) are also employed. Each method offers a different balance of speed, cost, and sensitivity. The choice of method is dictated by the specific application, whether it's for high-throughput quality control, bioanalytical studies in plasma, or routine formulation assays.
The table below summarizes the reported linearity and range for Cetirizine analysis using these different techniques, based on published experimental data.
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Matrix / Solvent | Reference |
| HPLC | 10 - 200 µg/mL | > 0.99 (reported as 1) | Mobile Phase | [9] |
| HPLC | 50 - 150 µg/mL | > 0.999 | Mobile Phase | [8] |
| HPLC | 10 - 1000 ng/mL | 0.9994 | Human Plasma | [11][12][13] |
| UV-Vis Spectrophotometry | 5 - 30 µg/mL | 0.9988 | 0.1 N NaOH | [14] |
| UV-Vis Spectrophotometry | 2.5 - 20 µg/mL | 0.9998 | Chloroform (after extraction) | [15] |
| UV-Vis Spectrophotometry | 10 - 30 µg/mL | Not specified | Distilled Water | [16] |
| HPTLC | 40 - 2000 ng/spot | > 0.999 | Methanol | [17][18] |
| HPTLC | 100 - 600 ng/spot | > 0.999 | Methanol | [19] |
| HPTLC | 2 - 12 µ g/spot | > 0.999 | Methanol | [20] |
Insights from the Comparison
-
HPLC methods consistently demonstrate the widest linear range, from the low ng/mL level required for bioanalytical studies in plasma to the higher µg/mL concentrations needed for bulk drug and tablet assays.[8][11][12][13]
-
UV-Vis Spectrophotometry offers a simpler, more cost-effective alternative, but typically has a narrower linear range and lower sensitivity compared to HPLC.[14][15] Its susceptibility to interference from excipients means it is often better suited for the analysis of the pure drug substance rather than complex formulations without specific sample preparation.[14]
-
HPTLC provides a high-throughput option, capable of analyzing multiple samples simultaneously. It shows excellent linearity over its specified range, often at the nanogram level per spot, making it a powerful tool for quality control and stability studies.[17][18][19][20]
The Interplay of Linearity with Other Validation Parameters
A validated method is a self-validating system where each parameter supports the others. Linearity is not an isolated characteristic; it is a prerequisite for accurately assessing other key validation parameters.
-
Accuracy: Must be assessed at a minimum of three concentration levels across the specified linear range to prove the method's trueness is consistent.[1]
-
Precision: Repeatability and intermediate precision are evaluated using samples prepared across the linear range to ensure results are consistent regardless of the concentration.
-
Range: As previously discussed, the range is explicitly defined by the upper and lower limits of the method's demonstrated linearity, accuracy, and precision.
The following diagram illustrates the foundational role of linearity in the hierarchy of analytical method validation.
Caption: Relationship of Linearity and Range to other validation parameters.
Conclusion and Recommendations
The assessment of linearity and range is a critical step in validating an analytical method for Cetirizine. The data clearly show that while multiple techniques can be successfully validated, the choice of method should be guided by its intended application.
-
For bioanalytical studies requiring high sensitivity and a wide dynamic range in complex matrices like plasma, a validated HPLC method is the unequivocal choice.[11][12][13]
-
For routine quality control of bulk drugs and finished products , all three methods—HPLC, UV-Vis, and HPTLC—can be suitable. The decision can be based on available instrumentation, desired sample throughput, and cost. HPTLC offers a significant advantage in throughput, while UV-Vis provides the most economical solution for simpler assays.
-
Regardless of the chosen technique, the validation protocol must be rigorously designed and executed in accordance with established guidelines, such as ICH Q2(R1), to ensure the data are reliable, defensible, and fit for purpose.[1][2][21]
By understanding the principles behind linearity and range, and by carefully selecting the appropriate analytical technology, researchers and scientists can ensure the highest level of quality and confidence in the analysis of Cetirizine.
References
-
Khan, I., Murtaza, G., Awan, S., Iqbal, M., Waqas, M. K., Rasool, A., ... & Hussain, I. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(2), 143-149. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Kowalski, P., & Plenis, A. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. Biomedical chromatography : BMC, 21(9), 903–911. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
St. Onge, E. J. (2022). Comparative Quantitative Analysis of Cetirizine Dihydrochloride by HPLC (High Performance Liquid Chromatography) and q_NMR (Quantitative Nuclear Magnetic Resonance). Honors Theses. [Link]
-
Patel, H., & Captain, A. D. (2019). RP-HPLC Method Development and Validation for Simultaneous Estimation of Cetirizine Hydrochloride and Griseofulvin in Pharmaceutical Dosage Form. International Journal for Scientific Research & Development, 7(4), 1345-1351. [Link]
-
Patel, B. H., Suhagia, B. N., & Patel, M. M. (2012). Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per ICH Guideline. IOSR Journal of Pharmacy and Biological Sciences, 2(4), 28-33. [Link]
-
Kowalski, P., & Plenis, A. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. ResearchGate. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Sreekanth, A. (2014). Bioanalytical method validation emea. SlideShare. [Link]
-
Patel, S. A., & Patel, P. U. (2012). Development and Application of Validated Spectrophotometric Method for Estimation of Cetirizine Di-Hydrochloride (CD)in Bulk Drug and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2816. [Link]
-
de Souza, J., & Saczk, A. A. (2010). Determination of cetirizine in tablets and compounded capsules: comparative study between CE and HPLC. Química Nova, 33(9), 1964-1968. [Link]
-
Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance? [Link]
-
Wankhede, S. B., Lad, K. A., Chitlange, S. S., & Bhole, R. P. (2013). Development and Validatin of a Normal Phase HPTLC Method for Simultaneous Estimation of Cetirizine Hydrochloride and Phenylephrine Hydrochloride in Fixed Dose Combination Tablets. Toxicology and Applied Pharmacology Letters, 3(3), 167-180. [Link]
-
Sutar, S. V., & Shinde, D. B. (2011). Development and validation of HPTLC method for simultaneous estimation of cetirizine hydrochloride and phenylpropanolamine hydrochloride in tablet dosage form. Scholars Research Library, 3(3), 21-27. [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
Chaudhari, V., & Ubale, M. (2013). A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. International Journal of Advanced Pharmaceutical and Biological Chemistry, 2(1), 127-135. [Link]
-
Scribd. (n.d.). Cetirizine Spectrophotometric Method. [Link]
-
ICH. (1996). Validation of analytical procedures: text and methodology q2(r1). [Link]
-
van Amsterdam, P., Arnold, M., Bansal, S., Hubert, C., Luedtke, S., & Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Semantic Scholar. (n.d.). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]
-
Arsul, V., et al. (2016). Method Development and Validation of Cetirizine hydrochloride, Phenylephrine hydrochloride and Nimesulide by UV and HPLC. Asian Journal of Pharmaceutical Technology & Innovation, 4(19), 95-109. [Link]
-
Sree, G. S., & Kumar, T. S. (2020). Spectrophotometric method for the Estimation of Cetirizine Hydrochloride in Pharmaceutical preparation. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 10-13. [Link]
-
El-Didamony, A. M. (2008). Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations. Journal of food and drug analysis, 16(4), 13-20. [Link]
-
Kher, G., Ram, V. R., & Joshi, H. (2012). HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms. Iranian journal of pharmaceutical research : IJPR, 11(2), 455–462. [Link]
-
Chaudhari, B. G. (2016). Development of Validated Analytical Area under Curve UV Spectrophotometric Method for Assay of Cetrizine Dihydrochloride. Research Journal of Pharmacy and Technology, 9(7), 835-837. [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Kher, G., Ram, V. R., & Joshi, H. (2012). HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms. Iranian journal of pharmaceutical research : IJPR, 11(2), 455–462. [Link]
-
Bodhankar, M. R., Wadher, S. J., Kalyankar, T. M., & Anitha, K. (2021). Stability Indicating Simultaneous Estimation of Cetirizine Hydrochloride and Phenylephrine Hydrochloride in Combined tablet formulation by using HPTLC- Densitometric method. Research Journal of Pharmacy and Technology, 14(5), 2467-2471. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2018). (PDF) Development and Validation of Uv-Spectrophotometric Method for the Estimation of Cetirizine Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]
-
GMP Trends. (2018). Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. gmptrends.com [gmptrends.com]
- 7. scribd.com [scribd.com]
- 8. iosrphr.org [iosrphr.org]
- 9. mospbs.com [mospbs.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. jfda-online.com [jfda-online.com]
- 16. rjptonline.org [rjptonline.org]
- 17. HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. tandfonline.com [tandfonline.com]
- 21. database.ich.org [database.ich.org]
A Comparative Guide to Robustness Testing of Analytical Methods for Cetirizine Impurities
In the landscape of pharmaceutical quality control, the integrity of an analytical method is paramount. For a widely used antihistamine like Cetirizine, ensuring the reliable detection and quantification of impurities is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth comparison of robustness testing strategies for analytical methods—primarily High-Performance Liquid Chromatography (HPLC)—designed for the analysis of Cetirizine impurities. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Robustness: Beyond a Validation Checkbox
Robustness, as defined by the International Council for Harmonisation (ICH), is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2] This is not merely an academic exercise; it is a critical indicator of a method's reliability during normal usage and its transferability between different laboratories, instruments, and analysts.[1] For Cetirizine, a molecule susceptible to degradation under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis, a robust analytical method is essential to accurately profile its impurities.[3][4][5]
The fundamental goal of robustness testing is to identify the critical method parameters that could, if varied, significantly impact the method's performance. This proactive approach allows for the implementation of appropriate controls or system suitability tests to ensure consistent and reliable results.
Visualizing the Robustness Testing Workflow
A systematic approach to robustness testing is crucial. The following diagram illustrates a typical workflow, from the identification of critical parameters to the final evaluation of the method's performance.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. database.ich.org [database.ich.org]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Cetirizine and its Major Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of the second-generation antihistamine, cetirizine, and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their pharmacodynamic and pharmacokinetic profiles, supported by experimental data and protocols. Our objective is to offer a comprehensive resource that elucidates the principles of drug metabolism and stereoselectivity through the lens of cetirizine.
Introduction: The Clinical Significance of Cetirizine and its Metabolites
Cetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor, widely used for the management of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is a carboxylated metabolite of the first-generation antihistamine, hydroxyzine.[1][3] Unlike its predecessor, cetirizine exhibits minimal penetration of the blood-brain barrier, thereby reducing sedative effects.[3][4]
Cetirizine is administered as a racemic mixture, containing equal parts of two enantiomers: levocetirizine (the R-enantiomer) and dextrocetirizine (the S-enantiomer).[4][5] The antihistaminic activity of cetirizine is primarily attributed to levocetirizine.[6][7] While cetirizine undergoes limited metabolism, understanding the characteristics of its metabolites is crucial for a complete pharmacological assessment.[8][9]
This guide will compare and contrast racemic cetirizine with its active enantiomer, levocetirizine, and briefly touch upon its minor oxidative metabolite.
Metabolic Pathway of Cetirizine
Cetirizine is notable for its limited metabolism, which is not mediated by the cytochrome P450 system.[4][10] This characteristic minimizes the risk of drug-drug interactions with medications that inhibit or induce CYP450 enzymes.[4] The majority of an administered dose of cetirizine is excreted unchanged in the urine.[9][11]
A minor metabolic pathway involves the oxidative O-dealkylation of the cetirizine side chain, resulting in a metabolite with negligible antihistaminic activity.[8][9][11]
Caption: Metabolic fate of racemic cetirizine.
Comparative Pharmacodynamics: Receptor Binding and Activity
The therapeutic efficacy of cetirizine and its enantiomers is dictated by their interaction with the histamine H1 receptor.
Histamine H1 Receptor Binding Affinity
In vitro receptor binding studies have demonstrated a clear stereoselectivity in the binding of cetirizine's enantiomers to the H1 receptor. Levocetirizine exhibits a significantly higher affinity for the H1 receptor compared to dextrocetirizine.[4][12]
| Compound | H1 Receptor Binding Affinity (Ki, nM) |
| Racemic Cetirizine | ~6 |
| Levocetirizine | ~3 |
| Dextrocetirizine | ~100 |
Data compiled from multiple sources.[4][12][13]
The higher affinity of levocetirizine translates to greater potency.[14] Studies have shown that levocetirizine has a slower dissociation rate from the H1 receptor, which may contribute to its prolonged duration of action.[12][15]
Selectivity Profile
Cetirizine and levocetirizine are highly selective for the H1 receptor, with negligible affinity for other receptors, including muscarinic, serotonergic, and dopaminergic receptors.[4][16] This high selectivity is a key factor in their favorable side-effect profile, particularly the lack of anticholinergic effects.[4][16]
Comparative Pharmacokinetics
The pharmacokinetic profiles of racemic cetirizine and levocetirizine are largely similar, characterized by rapid absorption and predominantly renal excretion.
Absorption and Bioavailability
Both cetirizine and levocetirizine are rapidly and extensively absorbed following oral administration.[4][6] Peak plasma concentrations are typically reached within one hour.[4][8] The oral bioavailability of cetirizine is reported to be at least 70%.[4] Food does not significantly affect the extent of absorption but may delay the time to reach peak concentration.[4][8]
Distribution
Cetirizine is highly bound to plasma proteins, primarily albumin, with a binding of approximately 93-96%.[4][8] The volume of distribution is relatively low.[6]
Metabolism and Excretion
As previously mentioned, cetirizine undergoes minimal metabolism.[4][9] The majority of the drug is excreted unchanged in the urine.[9][11] The elimination half-life of cetirizine in healthy adults is approximately 8.3 hours.[4][8]
| Parameter | Racemic Cetirizine | Levocetirizine |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~0.9 hours |
| Elimination Half-life (t1/2) | ~8.3 hours | ~7.9 hours |
| Plasma Protein Binding | 93-96% | ~91% |
| Primary Route of Elimination | Renal (unchanged) | Renal (unchanged) |
Data represents approximate values from various studies.
Clinical Efficacy and Safety: A Head-to-Head Look
Given that levocetirizine is the active enantiomer, clinical studies have been conducted to compare its efficacy and safety against the racemic mixture and other antihistamines.
Allergic Rhinitis and Urticaria
Sedation and Cognitive Function
A key advantage of second-generation antihistamines is their reduced propensity to cause sedation. Cetirizine crosses the blood-brain barrier to a much lesser extent than first-generation antihistamines.[3][4] Positron Emission Tomography (PET) studies have shown that at therapeutic doses, the brain H1 receptor occupancy of cetirizine is low, which is consistent with its non-sedating profile.[4] Levocetirizine is also considered non-sedating at its recommended dose.[21]
Experimental Protocols
For researchers investigating cetirizine and its metabolites, robust analytical methods are essential.
Determination of Cetirizine and Levocetirizine in Plasma by HPLC
This section outlines a general high-performance liquid chromatography (HPLC) method for the quantification of cetirizine and/or levocetirizine in biological matrices.
Objective: To quantify the concentration of cetirizine or levocetirizine in plasma samples.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detection
-
C18 reverse-phase analytical column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Cetirizine and/or levocetirizine reference standards
-
Internal standard (e.g., hydroxyzine or a structurally similar compound)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Precipitate plasma proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm or MS/MS with appropriate transitions.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of cetirizine and/or levocetirizine.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
-
Caption: Workflow for plasma sample analysis by HPLC.
In Vitro H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.
Objective: To determine the Ki of cetirizine and its metabolites for the H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor.
-
[3H]-Pyrilamine (radioligand).
-
Test compounds (cetirizine, levocetirizine, dextrocetirizine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [3H]-pyrilamine, and varying concentrations of the test compound or vehicle in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled H1 antagonist) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This comparative guide underscores the importance of stereochemistry in pharmacology. The antihistaminic activity of racemic cetirizine is almost exclusively due to its R-enantiomer, levocetirizine. Both compounds exhibit favorable pharmacokinetic profiles with limited metabolism, reducing the potential for drug interactions. Their high selectivity for the H1 receptor contributes to a favorable safety profile with minimal sedative and anticholinergic side effects. The experimental protocols provided offer a framework for researchers to further investigate the properties of these and other related compounds.
References
- Cetirizine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cetirizine]
- Cetirizine - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK549776/]
- The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2892447/]
- A Comparative Analysis of Racemic Cetirizine and its Pure Enantiomer, Levocetirizine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-racemic-cetirizine-and-its-pure-enantiomer-levocetirizine-a-technical-guide]
- Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15152601/]
- Video: Levocetirizine vs. Cetirizine - Study.com. [URL: https://study.com/learn/watch/levocetirizine-vs-cetirizine-video.html]
- Cetirizine vs Levocetirizine: Comparison - All Generic Medicine. [URL: https://www.allgenericmedicine.com/blog/cetirizine-vs-levocetirizine]
- What is the mechanism of Cetirizine Hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-cetirizine-hydrochloride-1718609503]
- Cetirizine: Package Insert / Prescribing Information - Drugs.com. [URL: https://www.drugs.com/pro/cetirizine.html]
- Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11990563/]
- Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18781943/]
- A Comparative Analysis of Receptor Binding Affinity: Dexchlorpheniramine Maleate vs. Cetirizine - Benchchem. [URL: https://www.benchchem.
- Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2213399/]
- A review of the evidence from comparative studies of levocetirizine and desloratadine for the symptoms of allergic rhinitis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15732551/]
- HPLC Method for Analysis of Cetirizine - SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-cetirizine.html]
- Receptor effects of cetirizine - Johns Hopkins University. [URL: https://catalyst.library.jhu.
- A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. [URL: https://www.biomedpharmajournal.org/vol17no2/a-review-on-mechanism-of-histamine-mediated-allergic-reactions-therapeutic-role-safety-and-clinical-efficacy-of-cetirizine-in-modern-allergy-and-other-diseases-management/]
- Review of cetirizine hydrochloride for the treatment of allergic disorders - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12069123/]
- Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/8617882_Comparative_activity_of_cetirizine_and_desloratadine_on_histamine-induced_wheal-and-flare_responses_during_24_hours]
- (PDF) DETERMINATION OF CETIRIZINE IN HUMAN PLASMA AND ITS VALIDATION OF METHOD USING HPLC TECHNIQUE - ResearchGate. [URL: https://www.researchgate.
- A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11167352/]
- Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12040854/]
- A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - ResearchGate. [URL: https://www.researchgate.net/publication/12078693_A_randomized_double-blind_crossover_comparison_among_cetirizine_levocetirizine_and_ucb_28557_on_histamine-induced_cutaneous_responses_in_healthy_adult_volunteers]
Sources
- 1. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cetirizine vs Levocetirizine: Comparison [allgenericmedicine.com]
- 15. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review of cetirizine hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of the evidence from comparative studies of levocetirizine and desloratadine for the symptoms of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Levocetirizine vs. Cetirizine - Video | Study.com [study.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cetirizine Acetic Acid in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Cetirizine acetic acid, a primary human metabolite of the antihistamine Cetirizine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and environmental stewardship within the laboratory. Our objective is to provide a self-validating system for chemical waste management that is grounded in authoritative regulatory standards and scientific best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Proper handling and disposal of any chemical begin with a thorough understanding of its intrinsic hazards and environmental fate. Cetirizine and its metabolites are not benign substances and require management as regulated chemical waste.
1.1 Toxicological Profile
Safety Data Sheets (SDS) for Cetirizine hydrochloride, the parent compound, classify it under several hazard categories that necessitate cautious handling. While specific data for the acetic acid metabolite may be less common, it should be handled with the same level of precaution due to structural similarity and the principle of conservative risk assessment.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled as a dust or aerosol.[1] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon contact.[1][3] |
| Reproductive Toxicity | Category 1B | Suspected of damaging fertility or the unborn child.[1][3] |
Crucially, many official data sheets note that the toxicological properties have not been thoroughly investigated, demanding a cautious approach.[1][4]
1.2 Environmental Persistence and Ecotoxicity
The rationale for stringent disposal protocols is reinforced by the environmental behavior of Cetirizine. Studies have consistently detected Cetirizine in wastewater influent, treated effluent, and recipient river systems.[5][6] This is due to two primary factors:
-
Poor Metabolism: Approximately 80% of Cetirizine is excreted from the human body unchanged or as its primary metabolites, leading to a direct pathway into municipal sewer systems.[6]
-
Incomplete Removal: Standard sewage treatment processes are inefficient at removing the compound, with a reduction of only 16-36% observed in some studies.[5]
The consequence is the introduction of a pharmaceutically active compound into the aquatic environment. Long-term exposure to Cetirizine has been shown to induce biochemical alterations in the metabolic activity of marine organisms such as mussels, highlighting its potential for ecotoxicity.[7][8]
The Regulatory Imperative: The Sewer Disposal Ban
Given the known environmental risks, regulatory bodies have established clear mandates. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., disposal down a drain or toilet) of hazardous waste pharmaceuticals by healthcare facilities, a category that includes research laboratories.[9][10] This federal ban underscores the unsuitability of drain disposal for compounds like Cetirizine acetic acid. All disposal procedures must comply with federal, state, and local regulations, which mandate that such waste be handled by licensed hazardous material disposal companies.[11]
Core Disposal Workflow
The following diagram outlines the decision-making process for the proper management of Cetirizine acetic acid waste from the point of generation to its final disposition. This workflow serves as a visual guide to the step-by-step protocol detailed in the subsequent section.
Caption: Workflow for the safe disposal of Cetirizine acetic acid waste.
Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for safely managing Cetirizine acetic acid waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To protect skin and clothing.
-
Nitrile Gloves: To prevent skin contact and potential sensitization.[1]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Never mix Cetirizine acetic acid waste with other incompatible chemical waste streams. Keep it separate from strong acids, bases, and reactive compounds.[12][13]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste.[13]
Step 3: Containment All waste must be collected in appropriate containers.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[13][14]
-
Condition: Ensure the container is in good condition, free from cracks, rust, or defects.[15][16]
-
Headspace: Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for expansion.[13]
Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety.
-
Label Contents: Clearly label the container with the words "Hazardous Waste" .[15][16]
-
Identify Chemical: List all chemical constituents by their full name (e.g., "Cetirizine Acetic Acid, Water, Methanol") and their approximate concentrations.
-
Hazard Pictograms: Affix the relevant GHS pictograms (e.g., Health Hazard, Exclamation Mark).
Step 5: Accumulation and Storage Store waste safely pending collection.
-
Designated Area: Store the sealed waste container in a designated, secondary containment unit (like a spill tray) within a Satellite Accumulation Area.[14]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[14][17]
-
Secure Location: The storage area should be inaccessible to the general public and secured against unauthorized access.[15]
Step 6: Final Disposal
-
Contact EHS: Once the container is nearly full or has been accumulating for a defined period (per your institution's policy, up to one year for healthcare facilities), contact your facility's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[16]
-
Licensed Vendor: The waste will be collected and transported by a licensed hazardous waste disposal company for final treatment, typically via controlled incineration.[2][11]
Spill and Emergency Procedures
In the event of a spill, act promptly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: Determine the extent and nature of the spill. For large or highly concentrated spills, evacuate and contact EHS.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. If dealing with a fine powder, a NIOSH-approved respirator may be necessary to avoid inhalation.[1][11]
-
Containment: For liquid spills, surround the area with absorbent material from a chemical spill kit. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[1]
-
Collection: Carefully collect all contaminated materials (absorbent, paper towels, etc.) and place them into a designated hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.
-
Dispose: Label the container holding the spill cleanup debris as hazardous waste and manage it according to the protocol in Section 4.
Empty Container Management
An "empty" container that held Cetirizine acetic acid must still be managed correctly.
-
Residue is Waste: If significant residue remains that cannot be practically removed, the entire container must be disposed of as hazardous waste.[12]
-
Triple Rinsing: For containers that can be cleaned, a triple-rinse procedure is required.[12][17]
-
Rinse the container thoroughly with a suitable solvent (e.g., water or methanol).
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
-
Final Disposal of Rinsed Container: Once triple-rinsed, completely deface or remove all chemical labels from the container before disposing of it in the appropriate glass or plastic recycling bin.[12][17]
References
- Biosynth. (2022, April 27). Safety Data Sheet: De(carboxymethoxy) cetirizine acetic acid dihydrochloride.
- Cayman Chemical. (2016, July 9). Cetirizine (hydrochloride)
- Cayman Chemical. (2025, August 5). Safety Data Sheet acc. to OSHA HCS: Cetirizine (hydrochloride).
- Cleanchem Laboratories.
- ECHEMI.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.
- Ahel, M., et al. (2009).
- Canonica, S., et al. (2016).
- Stericycle. EPA: Hazardous Pharmaceutical Waste Management.
- Vanderbilt University Medical Center.
- Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview.
- National Science Teaching Association (NSTA). (2024, August 16).
- Biel, K., et al. (2022).
- American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
- ResearchGate. (2021, March 22). (PDF)
- Ace Waste.
- U.S. Environmental Protection Agency (EPA). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Contreras, A. C., et al. (2017). Ecotoxicity of the antihistaminic drug cetirizine to Ruditapes philippinarum clams. PubMed.
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biosynth.com [biosynth.com]
- 5. The occurrence of antihistamines in sewage waters and in recipient rivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Ecotoxicity of the antihistaminic drug cetirizine to Ruditapes philippinarum clams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 16. securewaste.net [securewaste.net]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
